TC KHNS 11
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXJLQBSYAMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role and Therapeutic Inhibition of PI3Kδ in B-Lymphocytes: A Technical Guide to TC KHNS 11
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of B-lymphocyte development, activation, and function. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the function of PI3Kδ in B-cells and introduces TC KHNS 11, a potent and selective small molecule inhibitor of PI3Kδ. We will explore the molecular mechanisms governed by PI3Kδ, the pharmacological properties of this compound, and its functional impact on B-cell biology. Furthermore, this guide offers detailed, field-proven experimental protocols for investigating the effects of PI3Kδ inhibition in B-cells, providing researchers with the necessary tools to advance their studies in this critical area of immunology and drug discovery.
Introduction: The Central Role of PI3Kδ in B-Cell Biology
B-lymphocytes are the cornerstone of humoral immunity, responsible for the production of antibodies that neutralize pathogens. The intricate processes of B-cell development, activation, proliferation, and differentiation are tightly controlled by a complex network of signaling pathways. Among these, the Class I PI3K signaling pathway, and specifically the p110δ isoform, has emerged as a master regulator.[1][2]
PI3Kδ is predominantly expressed in hematopoietic cells and plays an essential role in transducing signals from a multitude of B-cell surface receptors, including the B-cell receptor (BCR), co-receptors like CD19, chemokine receptors, and cytokine receptors.[1] Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which subsequently modulates a plethora of cellular processes, including cell survival, proliferation, and metabolism through the mTOR pathway.
Given its central role, aberrant PI3Kδ signaling is a common feature in many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, as well as in autoimmune diseases characterized by B-cell hyperactivity. This has driven the development of selective PI3Kδ inhibitors as promising therapeutic agents.
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound is a novel quinazoline-based small molecule that has been identified as a potent and selective inhibitor of the p110δ isoform of PI3K.[1][3] Its discovery and characterization were detailed in a 2016 publication in ACS Medicinal Chemistry Letters by Hoegenauer et al.[1][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H24N6O3 |
| Molecular Weight | 492.53 g/mol |
| CAS Number | 1431540-99-6 |
Potency and Selectivity
The inhibitory activity of this compound against the Class I PI3K isoforms was determined through biochemical assays, revealing a high degree of selectivity for PI3Kδ.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 9 |
| PI3Kα | 262 |
| PI3Kβ | 1650 |
| PI3Kγ | 4630 |
Data sourced from Hoegenauer et al., 2016.[1]
This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects by avoiding the inhibition of other PI3K isoforms that are essential for normal cellular functions in other tissues.
The PI3K/Akt/mTOR Signaling Pathway in B-Cells
The PI3Kδ-mediated signaling cascade is a critical axis in B-cell function. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: PI3Kδ Signaling Pathway in B-Cells and Inhibition by this compound.
Functional Consequences of PI3Kδ Inhibition by this compound in B-Cells
The potent and selective inhibition of PI3Kδ by this compound translates into significant functional consequences for B-cells, primarily by attenuating their activation, proliferation, and antibody production.
Inhibition of B-Cell Proliferation
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of B-cells stimulated through their B-cell receptor (BCR) and CD40.[1] This is a critical function, as uncontrolled B-cell proliferation is a hallmark of lymphoproliferative disorders.
Attenuation of T-Cell Dependent Antibody Response
The production of high-affinity, class-switched antibodies requires the collaboration of B-cells and T-helper cells. In vivo studies in rats using a plaque-forming cell (PFC) assay, which measures the T-cell dependent antibody response, showed that oral administration of this compound resulted in a dose-dependent inhibition of antibody-producing B-cells.[1] This demonstrates the potential of this compound in modulating humoral immunity and its therapeutic relevance for antibody-mediated autoimmune diseases.
Experimental Protocols for Studying PI3Kδ Inhibition in B-Cells
To facilitate further research into the role of PI3Kδ and the effects of its inhibitors, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field.
In Vitro B-Cell Proliferation Assay using CFSE
This protocol details a method to assess the inhibitory effect of this compound on the proliferation of primary B-cells using carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.
Workflow Diagram:
Caption: Workflow for B-Cell Proliferation Assay.
Step-by-Step Methodology:
-
B-Cell Isolation:
-
Isolate primary B-cells from mouse spleen or human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic-activated cell sorting (MACS) kit to ensure high purity.
-
-
CFSE Labeling:
-
Resuspend isolated B-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled B-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.
-
Stimulate the B-cells with an appropriate combination of stimuli, such as anti-IgM (10 µg/mL) and anti-CD40 (1 µg/mL) antibodies, to induce proliferation.
-
-
Incubation:
-
Incubate the plate for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or propidium iodide) and a B-cell marker such as anti-B220 (for mouse) or anti-CD19 (for human).
-
Acquire the samples on a flow cytometer.
-
Gate on live, single B-cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.
-
Phospho-Flow Cytometry for pAkt Measurement
This protocol describes the measurement of Akt phosphorylation at Serine 473 (pAkt S473), a direct downstream target of PI3K, in B-cells following stimulation and inhibitor treatment.
Workflow Diagram:
Caption: Workflow for Phospho-Flow Cytometry of pAkt.
Step-by-Step Methodology:
-
B-Cell Isolation and Resting:
-
Isolate B-cells as described in section 5.1.
-
Rest the cells in serum-free RPMI-1640 medium for at least 2 hours at 37°C to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Aliquot the rested B-cells and treat with the desired concentrations of this compound or DMSO for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the B-cells by adding a potent and rapid activator of the PI3K pathway, such as F(ab')2 anti-IgM (10 µg/mL), for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA) to the cell suspension for a final concentration of 2% PFA.
-
Incubate for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Gently resuspend the cells in ice-cold 90% methanol and incubate on ice for 30 minutes to permeabilize the cells.
-
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer (PBS containing 2% FBS).
-
Resuspend the cells in FACS buffer and stain with a fluorescently conjugated anti-pAkt (S473) antibody and an anti-B220 or anti-CD19 antibody for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on the B-cell population and measure the median fluorescence intensity (MFI) of pAkt staining. A decrease in pAkt MFI in the this compound-treated samples compared to the stimulated control indicates inhibition of the PI3K pathway.
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Conclusion and Future Directions
This compound represents a valuable research tool for dissecting the intricate role of PI3Kδ in B-cell biology. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The experimental protocols provided herein offer a robust framework for researchers to investigate the effects of this compound and other PI3Kδ inhibitors on B-cell function.
Future research should focus on further elucidating the downstream consequences of PI3Kδ inhibition in different B-cell subsets and in the context of the tumor microenvironment. Understanding the long-term effects of PI3Kδ blockade on B-cell memory and the potential for combination therapies will be crucial for the clinical translation of this important class of inhibitors. The continued development and characterization of selective PI3Kδ inhibitors like this compound will undoubtedly pave the way for novel therapeutic strategies for a range of B-cell-mediated diseases.
References
-
Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975–980. [Link]
-
Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762–767. [Link]
-
Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in T-cells and B-cells. Nature Reviews Immunology, 13(12), 843-856. [Link]
-
Sogkas, G., et al. (2021). The p110δ-catalytic PI3K subunit: from genetics to clinical trials. Clinical & Experimental Immunology, 205(1), 22-35. [Link]
Sources
- 1. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PI3K/Akt Signaling Pathway: Core Mechanisms and Investigational Approaches
A Note to the Reader: Initial searches for "TC KHNS 11" did not yield a recognized molecular entity within the established scientific literature concerning the PI3K/Akt signaling pathway. This designation may refer to a novel or proprietary compound not yet in the public domain. Consequently, this guide provides a comprehensive, in-depth exploration of the canonical PI3K/Akt signaling pathway, a cornerstone of cellular regulation. The principles, protocols, and analytical strategies detailed herein are fundamental for investigating the influence of any novel molecule on this critical signaling network.
Part 1: The PI3K/Akt Signaling Axis - A Master Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a highly conserved intracellular cascade that orchestrates a wide array of cellular processes. Its intricate network of kinases and downstream effectors governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, but also plays significant roles in diabetes, cardiovascular disease, and neurological disorders. This central role makes the PI3K/Akt pathway a prime target for therapeutic intervention and a critical area of study for researchers in both basic and translational science.
The canonical activation of the pathway begins at the cell surface with the stimulation of receptor tyrosine kinases (RTKs) by growth factors such as insulin or epidermal growth factor (EGF). This ligand-receptor engagement triggers autophosphorylation of the RTK on specific tyrosine residues, creating docking sites for the regulatory subunit of PI3K, typically p85. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, bringing it into proximity with its lipid substrate at the plasma membrane.
Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a scaffold, recruiting proteins containing pleckstrin homology (PH) domains to the inner leaflet of the plasma membrane. Key among these are the serine/threonine kinase Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).
The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1. For full activation, a second phosphorylation event is required at serine 473 (Ser473), a step mediated by the mTORC2 complex (mechanistic target of rapamycin complex 2). Once fully activated, Akt dissociates from the membrane and translocates to the cytoplasm and nucleus to phosphorylate a multitude of downstream substrates, thereby executing its diverse cellular functions.
Figure 1: Canonical PI3K/Akt Signaling Cascade.
Part 2: Investigating Pathway Modulation - A Methodological Framework
A robust investigation into the effect of a novel compound on the PI3K/Akt pathway requires a multi-pronged approach. The core objective is to determine if the compound modulates the phosphorylation status of key pathway components. The self-validating nature of this workflow comes from observing consistent, dose-dependent effects across multiple readouts and utilizing orthogonal methods for confirmation.
Core Experimental Workflow: From Cell Culture to Data Interpretation
The foundational method for assessing PI3K/Akt pathway activity is quantitative Western blotting. This technique allows for the direct measurement of changes in the phosphorylation of Akt at both Thr308 and Ser473, as well as downstream targets like GSK3β or S6 Ribosomal Protein.
Figure 2: Standard Workflow for Western Blot Analysis.
Detailed Protocol: Quantitative Western Blotting for p-Akt (Ser473)
This protocol outlines the steps for assessing the phosphorylation of Akt at Ser473 in a human cancer cell line (e.g., MCF-7) following treatment with a hypothetical compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Rabbit anti-β-Actin
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Methodology:
-
Cell Seeding and Serum Starvation:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere for 24 hours.
-
Aspirate complete medium and wash once with PBS. Replace with serum-free medium and incubate for 12-16 hours. This crucial step reduces basal pathway activity, synchronizing the cells and creating a low-noise background for observing stimulation-induced changes.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with varying concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 1 hour).
-
Stimulate the pathway by adding a growth factor like insulin (100 nM) or EGF (50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Lysate Preparation:
-
Place plates on ice. Aspirate medium and wash twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's protocol.
-
Normalize the concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli buffer to a final concentration of 1x and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load 20-30 µg of protein per lane into the precast gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. The choice of wet or semi-dry transfer depends on available equipment and protein size.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare ECL substrate and apply it to the membrane.
-
Image the resulting chemiluminescence using a digital imaging system.
-
Perform densitometry analysis on the bands using software like ImageJ. Normalize the p-Akt signal to the Total Akt signal to account for any variations in protein loading. Further normalization to a housekeeping protein like β-Actin ensures data integrity.
-
Data Presentation and Interpretation
Quantitative data from Western blot experiments should be summarized for clarity. A well-structured table allows for easy comparison across different treatment conditions.
| Treatment Group | Compound Conc. (µM) | Stimulant (Insulin) | p-Akt (Ser473) / Total Akt (Normalized Intensity) | Fold Change vs. Stimulated Control |
| Vehicle Control | 0 | - | 0.15 ± 0.03 | 0.12 |
| Stimulated Control | 0 | + | 1.20 ± 0.11 | 1.00 |
| Test Compound | 0.1 | + | 1.05 ± 0.09 | 0.88 |
| Test Compound | 1.0 | + | 0.62 ± 0.07 | 0.52 |
| Test Compound | 10.0 | + | 0.25 ± 0.04 | 0.21 |
Interpretation: The data presented in the table would suggest that the test compound inhibits insulin-stimulated Akt phosphorylation at Ser473 in a dose-dependent manner. This provides strong evidence for an inhibitory role in the PI3K/Akt pathway, warranting further investigation into its precise mechanism of action (e.g., direct PI3K inhibitor, mTORC2 inhibitor).
Part 3: Advanced Methodologies and Future Directions
While Western blotting is the workhorse for pathway analysis, a comprehensive study should incorporate orthogonal assays to validate findings and provide deeper mechanistic insights.
-
In Vitro Kinase Assays: To determine if a compound directly inhibits PI3K or Akt, cell-free enzymatic assays can be employed. These assays measure the ability of the purified kinase to phosphorylate a substrate in the presence of the compound.
-
Cellular Proliferation and Survival Assays: Functional outcomes of pathway inhibition can be measured using assays like the MTS assay (for proliferation) or Annexin V staining (for apoptosis). A compound that inhibits Akt phosphorylation should, in many cell types, lead to decreased proliferation and/or increased apoptosis.
-
Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of pathway components. For instance, one could track the recruitment of Akt to the plasma membrane following stimulation, and whether a test compound disrupts this process.
The field of PI3K/Akt signaling research is continually evolving. The development of more specific inhibitors, the discovery of novel downstream effectors, and a deeper understanding of the pathway's crosstalk with other signaling networks (e.g., MAPK, NF-κB) remain active areas of investigation. The robust methodological framework described here provides the foundation necessary to explore these new frontiers and to accurately characterize the role of any novel molecule in this essential signaling pathway.
References
-
Title: The role of PI3K/AKT/mTOR signalling in cancer and its potential as a therapeutic target. Source: British Journal of Cancer URL: [Link]
-
Title: PI3K/AKT/mTOR Signaling in Disease and Cancer. Source: Cells URL: [Link]
-
Title: PI3K/Akt Signaling in Cell Metabolism. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
-
Title: A comprehensive guide to PI3K-AKT-mTOR inhibitors in clinical development. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Western Blotting: A Powerful Technique in Molecular Biology. Source: International Journal of Medical Sciences URL: [Link]
A Technical Guide to the Downstream Effects of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition by TC KHNS 11
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Class I phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, where it serves as a critical node in signal transduction for a multitude of immune cell functions.[1][2] Its central role, particularly in B-lymphocyte development, activation, and survival, has rendered it a high-value therapeutic target for B-cell malignancies and autoimmune disorders.[1][3] TC KHNS 11 is a potent and highly selective small molecule inhibitor of the p110δ catalytic subunit of PI3K.[4][] This guide provides an in-depth technical exploration of the downstream molecular and cellular consequences of PI3Kδ inhibition by this compound, offering a mechanistic framework and validated experimental protocols for researchers in the field. We will dissect the causal chain from the direct enzymatic blockade to the subsequent modulation of key signaling effectors and the ultimate impact on B-cell functionality.
The PI3Kδ Signaling Axis: A Primer
The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides. Specifically, Class IA PI3Ks, including PI3Kδ, are responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[6] This conversion is a pivotal event in signal transduction. PIP3 acts as a second messenger, recruiting and activating a cohort of downstream proteins that contain pleckstrin homology (PH) domains.[7]
In B-lymphocytes, PI3Kδ is a central integrator of signals from various critical surface receptors, including the B-cell antigen receptor (BCR), co-receptors like CD19, and chemokine receptors such as CXCR4 and CXCR5.[7] Activation of these receptors recruits PI3Kδ to the membrane, leading to a localized surge in PIP3 concentration. This cascade is fundamental for processes including cell proliferation, survival, metabolism, and migration.[2]
This compound: A Selective Instrument for PI3Kδ Interrogation
This compound is a quinazoline-based compound characterized as a potent and selective PI3Kδ inhibitor.[4] Its selectivity is a crucial attribute, allowing for the precise dissection of PI3Kδ-specific pathways while minimizing confounding effects from the inhibition of other ubiquitously expressed PI3K isoforms (α, β, γ). The differential inhibitory capacity of this compound is critical for its utility as both a research tool and a potential therapeutic agent.
| PI3K Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not Reported |
| Table 1: Inhibitory potency and selectivity of this compound against Class I PI3K isoforms. Data compiled from R&D Systems.[4] |
Core Downstream Consequences of PI3Kδ Inhibition
The inhibition of PI3Kδ's catalytic activity by this compound initiates a cascade of downstream effects, beginning with the immediate depletion of its enzymatic product, PIP3.
Primary Molecular Effect: Attenuation of PIP3 Production
The direct and immediate consequence of this compound binding to the ATP-binding pocket of p110δ is the cessation of PIP3 synthesis. This blockade prevents the recruitment of PH domain-containing proteins to the cell membrane, effectively shutting down the downstream signaling cascade at its origin.[8] The cellular levels of PIP3 are tightly regulated by the opposing actions of PI3Ks and phosphatases like PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2.[7] By inhibiting the kinase, this compound shifts this balance, leading to a rapid decline in available PIP3.
Modulation of Key Signaling Nodes: Akt and Btk
With reduced PIP3 levels at the membrane, the activation of two critical downstream kinases, Akt (also known as Protein Kinase B) and Bruton's tyrosine kinase (Btk), is severely impaired.
-
Akt (Protein Kinase B): Akt is a serine/threonine kinase that governs a wide array of cellular processes, including cell survival (by inhibiting apoptotic factors like BAD and FOXO transcription factors), proliferation, and metabolism (via mTOR signaling).[9][10] Its activation is dependent on its recruitment to the membrane by PIP3 and subsequent phosphorylation by PDK1 and mTORC2. Inhibition of PI3Kδ by this compound prevents this localization, leading to a measurable decrease in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).[11]
-
Bruton's Tyrosine Kinase (Btk): Btk is a non-receptor tyrosine kinase crucial for B-cell development and function.[12][13] Like Akt, Btk contains a PH domain that binds to PIP3, bringing it to the plasma membrane where it can be activated through phosphorylation.[14] Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which is essential for BCR-mediated signaling, calcium mobilization, and subsequent activation of transcription factors like NF-κB and NFAT.[15] this compound-mediated inhibition of PI3Kδ blocks Btk translocation and activation, thereby dampening the entire BCR signaling output.[16]
Cellular Functional Outcomes
The disruption of the PI3Kδ/PIP3/Akt/Btk axis translates into profound changes in B-cell behavior and function.
-
Inhibition of Proliferation: PI3Kδ signaling is essential for driving the cell cycle progression required for clonal expansion following antigen encounter.[2] By blocking Akt and other downstream effectors, this compound induces cell cycle arrest and reduces B-cell proliferation in response to stimuli like anti-IgM, CD40L, or CpG oligonucleotides.[17][18]
-
Induction of Apoptosis: The PI3Kδ/Akt pathway delivers potent pro-survival signals.[2] Its inhibition by this compound removes this support, sensitizing malignant B-cells to apoptosis. This is a key mechanism for the therapeutic efficacy of PI3Kδ inhibitors in B-cell cancers.
-
Impairment of Migration and Chemotaxis: B-cell trafficking and homing to lymphoid organs are guided by chemokine gradients, a process highly dependent on PI3Kδ signaling.[1] Inhibition of PI3Kδ disrupts the establishment of cell polarity and actin polymerization required for directed cell movement, thereby impairing chemotaxis towards chemokines like CXCL12 and CXCL13.[19]
Experimental Validation: Protocols and Methodologies
To rigorously assess the downstream effects of this compound, a series of validated cellular and biochemical assays are required. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Workflow for Assessing Protein Phosphorylation via Western Blot
This workflow details the measurement of Akt phosphorylation, a primary downstream indicator of PI3Kδ activity.
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Causality: This protocol is designed to quantify the change in the phosphorylation status of Akt, a direct downstream target of the PI3K pathway. Using a lysis buffer containing phosphatase inhibitors is critical to preserve the transient phosphorylation state of proteins for accurate detection.[20] Normalizing the phospho-protein signal to the total protein signal accounts for any variations in protein loading between lanes, ensuring that observed changes are due to altered signaling, not different amounts of protein.[9]
-
Methodology:
-
Cell Treatment: Plate B-lymphocytes (e.g., Ramos or SUDHL-4 lines) at 1x10⁶ cells/mL. Pre-treat cells with this compound (e.g., 50-500 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with a known PI3K activator, such as anti-IgM (10 µg/mL) or CXCL12 (100 ng/mL), for 10-15 minutes. Include an unstimulated control.
-
Lysis: Pellet cells by centrifugation at 4°C. Lyse immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20]
-
Quantification: Determine protein concentration of the lysates using a BCA assay kit to ensure equal loading.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-Akt to total Akt for each sample.
-
Protocol: B-Cell Proliferation Assay
-
Causality: This assay measures the functional consequence of PI3Kδ inhibition on a cell's ability to divide.[17] The incorporation of a proliferation dye like CFSE (Carboxyfluorescein succinimidyl ester) or the use of reagents like BrdU allows for quantitative measurement of DNA synthesis, a hallmark of proliferation.[21][22] Controls are essential: an unstimulated group defines the basal proliferation rate, a stimulated/vehicle-treated group defines the maximal response, and the inhibitor-treated group reveals the drug's effect.[23]
-
Methodology (CFSE-based):
-
Cell Labeling: Isolate primary B-cells or use a B-cell line. Resuspend cells at 1x10⁷ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Incubate on ice for 5 minutes.
-
Plating: Wash cells twice with complete medium. Plate cells at 2x10⁵ cells/well in a 96-well plate.
-
Treatment: Add this compound at various concentrations or vehicle (DMSO).
-
Stimulation: Add a proliferative stimulus, such as anti-IgM (10 µg/mL) + IL-4 (20 ng/mL) or CD40L + IL-21.[18] Include unstimulated and stimulated-only controls.
-
Incubation: Culture cells for 72-96 hours.
-
Analysis: Harvest cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. Proliferation is measured by the appearance of successive peaks of decreasing fluorescence.
-
Protocol: Transwell Chemotaxis Assay
-
Causality: This assay directly measures the impact of PI3Kδ inhibition on directed cell migration, a key cellular function dependent on the pathway.[19] The Boyden chamber (Transwell) system creates a chemokine gradient, mimicking the physiological cues that guide cell trafficking. The number of cells that successfully migrate through the porous membrane towards the chemoattractant is a direct readout of chemotactic capacity.
-
Methodology:
-
Cell Preparation: Resuspend B-cells in assay medium (RPMI + 0.5% BSA) at 5x10⁶ cells/mL. Pre-treat cells with this compound or vehicle for 1 hour at 37°C.
-
Assay Setup: Add assay medium containing a chemokine (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. Place Transwell inserts (with 5 µm pores) into the wells.
-
Cell Seeding: Add 100 µL of the cell suspension (5x10⁵ cells) to the top chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Remove the inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration of this compound-treated cells to the vehicle-treated control.
-
Summary and Conclusion
This compound is a powerful tool for studying PI3Kδ-dependent signaling. Its high selectivity allows for precise interrogation of this pathway. Inhibition with this compound leads to a clear and predictable cascade of downstream effects, originating from the depletion of the lipid second messenger PIP3. This results in the impaired activation of crucial signaling kinases Akt and Btk, which in turn culminates in profound functional consequences for B-lymphocytes, including reduced proliferation, decreased survival, and impaired migration. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects, enabling researchers to further elucidate the role of PI3Kδ in health and disease and to evaluate the efficacy of targeted inhibitors.
References
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RoukenBio. (n.d.). In Vitro B Cell Activity & Proliferation Assays. Retrieved from [Link]
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Dal-Col, J., et al. (n.d.). PI3Kδ is a central signaling enzyme that mediates the effects of multiple receptors on B cells. ResearchGate. Retrieved from [Link]
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Okkenhaug, K. (n.d.). Activation of PI3K in B cells. PI3Kδ is a central integrator of signals.... ResearchGate. Retrieved from [Link]
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Vivia Biotech. (n.d.). B-Cell Proliferation Assay. Retrieved from [Link]
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Coligan, J. E., et al. (2001). Proliferative assays for B cell function. Current Protocols in Immunology. Retrieved from [Link]
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Bradshaw, J. M. (n.d.). BTK structure and signaling pathway. ResearchGate. Retrieved from [Link]
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Warnatz, K., et al. (2020). Dysregulated PI3K Signaling in B Cells of CVID Patients. Frontiers in Immunology. Retrieved from [Link]
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Mao, C. (n.d.). BTK signaling pathway. BTK translocates to the plasma membrane by.... ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Akt Kinase Phosphorylation Assay by Immunoprecipitation. Retrieved from [Link]
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Jyonouchi, H. (2022). Cellular assays to evaluate B-cell function. Journal of Immunological Methods. Retrieved from [Link]
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Lucas, C. L., et al. (2016). T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity. Immunological Reviews. Retrieved from [Link]
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Qiu, Y., & Kung, H. J. (2000). Signaling network of the Btk family kinases. Oncogene. Retrieved from [Link]
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Lau, A., et al. (2020). Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. The Journal of Experimental Medicine. Retrieved from [Link]
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Jean, S., & Backer, J. M. (2012). PIP3: Tool of Choice for the Class I PI 3-kinases. BioEssays. Retrieved from [Link]
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Jensen, P. H., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Retrieved from [Link]
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Rao, V. K., et al. (2022). PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. The Journal of Allergy and Clinical Immunology. Retrieved from [Link]
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Mohamed, A. A., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology. Retrieved from [Link]
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Jeschke, J., et al. (2022). PI3K signaling through a biochemical systems lens. Science Signaling. Retrieved from [Link]
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Elkabets, M., et al. (2015). Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer. Cell Reports. Retrieved from [Link]
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BioAssay Systems. (n.d.). EnzyFluoTM Human/Mouse AKT1(S473) Phosphorylation ELISA Kit. Retrieved from [Link]
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Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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ResearchGate. (2014). How to detect PIP3 levels in tissues?. Retrieved from [Link]
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Salvi, E. (n.d.). PI3K downstream signalling at MRI-analysis end point. ResearchGate. Retrieved from [Link]
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YouTube. (2017). 4.6 Downstream signalling from Ras (PI3K pathway). Retrieved from [Link]
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Chen, Y. C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of PI3K pathway activation and downstream signaling molecules in B, T, and NK cells. Retrieved from [Link]
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Furuya, T., et al. (2015). Process Development of a PI3Kδ Inhibitor: A Novel and Practical[1][21]-Boc Migration on Purine Rings. Organic Process Research & Development. Retrieved from [Link]
-
Hancox, U., et al. (2016). Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]
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American Chemical Society. (2023). Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. Retrieved from [Link]
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Zhang, Y., et al. (2024). Targeting on the PI3K/mTOR: a potential treatment strategy for clear cell ovarian carcinoma. Journal of Ovarian Research. Retrieved from [Link]
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Rosignoli, G., et al. (n.d.). PI3K p110 inhibitors affect cycle progression, induce apoptosis, and.... ResearchGate. Retrieved from [Link]
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Al-Osta, E., et al. (2024). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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Zagotta, W. N., et al. (2003). Structural basis for modulation and agonist specificity of HCN pacemaker channels. Nature. Retrieved from [Link]
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Ramakrishnan, B., et al. (2016). Structural basis for peptide substrate specificities of glycosyltransferase GalNAc-T2. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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The Emergence of TC-KHNS-11: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TC-KHNS-11 (CAS 1431540-99-6), a potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor. We will navigate the journey from its discovery through a scaffold deconstruction-reconstruction strategy to the intricacies of its chemical synthesis. This guide will detail the pharmacological characterization of TC-KHNS-11, elucidating its mechanism of action and its impact on B-cell function. The content herein is designed to equip researchers and drug development professionals with a thorough understanding of this significant molecule, supported by detailed protocols and scientific rationale.
Discovery of TC-KHNS-11: A Quinazoline-Based PI3Kδ Inhibitor
The discovery of TC-KHNS-11, identified as compound 11 in the foundational research, was the culmination of a targeted medicinal chemistry effort to develop selective inhibitors of PI3Kδ[1]. The rationale for focusing on PI3Kδ stems from its predominant expression in leukocytes and its critical role in B-cell and T-cell driven inflammatory diseases[1]. A selective inhibitor promised a therapeutic window that could avoid the side effects associated with broader inhibition of the PI3K family.
The discovery process employed a scaffold deconstruction-reconstruction strategy, starting from a known pan-PI3K/mTOR inhibitor. This led to the identification of a 4-aryl quinazoline scaffold as a promising starting point. Through iterative optimization of this core, researchers developed a series of potent and selective PI3Kδ inhibitors, with TC-KHNS-11 emerging as a lead candidate with favorable pharmacokinetic properties[1].
Chemical Synthesis of TC-KHNS-11
The synthesis of TC-KHNS-11 is a multi-step process involving the construction of a functionalized quinazoline core, followed by key cross-coupling reactions to introduce the aryl and heteroaryl substituents. The overall synthetic strategy is designed for efficiency and modularity, allowing for the exploration of structure-activity relationships.
Synthesis of the Quinazoline Core: 4-Chloro-6-iodoquinazoline
A key intermediate in the synthesis of TC-KHNS-11 is 4-chloro-6-iodoquinazoline. This intermediate provides the foundational quinazoline structure with strategically placed reactive handles for subsequent diversification.
Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline [2][3]
-
Reaction Setup: To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux and maintain for approximately 4.5 hours.
-
Work-up: After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and add toluene. Evaporate the mixture to dryness to remove residual thionyl chloride, yielding 4-chloro-6-iodoquinazoline as a solid.
Causality: The use of thionyl chloride is a standard and effective method for converting the hydroxyl group of the quinazolinone to a chloride, which is a good leaving group for the subsequent nucleophilic aromatic substitution reaction. DMF acts as a catalyst in this chlorination reaction.
Assembly of TC-KHNS-11
The final assembly of TC-KHNS-11 involves two key palladium-catalyzed cross-coupling reactions: a Suzuki coupling to introduce the substituted phenyl ring at the 4-position and a subsequent reaction to attach the pyridinecarbonitrile moiety. While the specific details for TC-KHNS-11's final assembly are proprietary and not fully detailed in the public literature, a representative synthesis based on established methodologies for similar quinazoline derivatives is presented below.
Representative Experimental Protocol:
-
Suzuki Coupling: 4-Chloro-6-iodoquinazoline is reacted with a suitable boronic acid derivative of the pyridinecarbonitrile moiety under Suzuki-Miyaura coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Buchwald-Hartwig Amination: The resulting 4-chloro-6-(pyridin-3-yl)quinazoline intermediate is then coupled with 3-((4-acetylpiperazin-1-yl)carbonyl)aniline via a Buchwald-Hartwig amination. This reaction uses a palladium catalyst and a suitable phosphine ligand (e.g., XPhos) in the presence of a base (e.g., NaOtBu).
-
Purification: The final product, TC-KHNS-11, is purified using standard chromatographic techniques such as column chromatography or preparative HPLC.
Caption: Synthetic pathway for TC-KHNS-11.
Biological Activity and Mechanism of Action
TC-KHNS-11 is a potent and selective inhibitor of PI3Kδ. Its mechanism of action involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of a key signaling node leads to the downstream inhibition of the PI3K/AKT pathway.
In Vitro Potency and Selectivity
Biochemical and cellular assays have demonstrated the high potency and selectivity of TC-KHNS-11 for PI3Kδ over other PI3K isoforms.
| Kinase Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | - |
| Data sourced from Hoegenauer et al., 2016[1] |
This selectivity is crucial as it minimizes off-target effects, particularly those associated with the inhibition of PI3Kα and PI3Kβ, which are more broadly expressed and involved in essential cellular functions.
Inhibition of B-Cell Function
The functional consequence of PI3Kδ inhibition by TC-KHNS-11 is the potent suppression of B-cell activation and function. In vivo studies have shown that oral administration of TC-KHNS-11 leads to a dose-dependent inhibition of B-cell responses[1]. This makes it a promising candidate for the treatment of B-cell mediated inflammatory and autoimmune diseases.
Caption: Mechanism of action of TC-KHNS-11.
Physicochemical Properties and Pharmacokinetics
TC-KHNS-11 was developed to have good pharmacokinetic properties, including moderate oral bioavailability in vivo[1]. The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| CAS Number | 1431540-99-6 |
| Molecular Formula | C₂₈H₂₄N₆O₃ |
| Molecular Weight | 492.53 g/mol |
Conclusion and Future Perspectives
TC-KHNS-11 represents a significant advancement in the development of selective PI3Kδ inhibitors. Its discovery through a rational design approach and its potent and selective biological activity underscore its potential as a therapeutic agent for inflammatory and autoimmune diseases. Although commercial development has been discontinued for business reasons, the scientific insights gained from the discovery and characterization of TC-KHNS-11 continue to inform the design of next-generation kinase inhibitors. Further research into the quinazoline scaffold may yet yield new therapeutic candidates with improved properties.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available from: [Link]
-
Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762-767. Available from: [Link]
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Structural Analysis of Selective p110δ Inhibition: A Case Study Framework Using TC-KHNS-11
An In-Depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the structural and biophysical characterization of small molecule inhibitors binding to the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). While using the quinazoline-based selective inhibitor TC-KHNS-11 as a framework, the principles and protocols described herein are broadly applicable to the structural elucidation of novel protein-ligand interactions in drug discovery.
Introduction: The Therapeutic Promise of Targeting p110δ
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central node in regulating a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] The class IA PI3Ks, comprising p110α, p110β, and p110δ catalytic subunits, are heterodimers that associate with regulatory subunits.[1][2] While p110α and p110β are ubiquitously expressed, the p110δ isoform (encoded by the PIK3CD gene) is found predominantly in hematopoietic cells.[3][4] This restricted expression profile makes p110δ a highly attractive therapeutic target for immunological disorders and hematological malignancies, as its selective inhibition promises to minimize off-target effects associated with pan-PI3K inhibitors.[3][5]
The development of isoform-selective inhibitors like TC-KHNS-11, a potent quinazoline-based compound, hinges on a deep understanding of the structural nuances of the p110δ active site.[6] This guide will detail the integrated workflow required to move from inhibitor synthesis to a high-resolution understanding of its binding mode, providing the atomic-level insights necessary for rational drug design and optimization.
The p110δ Kinase Domain: A Blueprint for Selectivity
The p110δ catalytic subunit is a multi-domain protein consisting of an adaptor-binding domain (ABD), a Ras-binding domain (RBD), a C2 domain, a helical domain, and the C-terminal kinase domain.[2][7] The kinase domain, which harbors the ATP-binding site, is the primary target for competitive inhibitors.
Structural studies have revealed that while the overall fold of the kinase domains across class IA isoforms is similar, subtle differences in amino acid composition and conformational flexibility can be exploited to achieve selectivity.[1][8] Key features of the p110δ active site that enable selective targeting include:
-
The "Specificity Pocket": A hydrophobic pocket adjacent to the ATP-binding site that can be accessed by certain "propeller-shaped" inhibitors. The flexibility of residues like Trp760 and Met752 in p110δ allows this pocket to open and accommodate specific chemical moieties, a conformational change less favorable in other isoforms.[1][7]
-
The Hinge Region: This region, including Val828, forms critical hydrogen bonds with the adenine ring of ATP. ATP-competitive inhibitors are designed to mimic this interaction.[9]
-
The P-loop: The conformational plasticity of the phosphate-binding loop (P-loop) in p110δ allows it to adapt to the binding of various inhibitors without requiring large-scale domain movements, contrasting with the more rigid P-loop in p110γ.[1]
Understanding these structural features is paramount for interpreting binding data and designing next-generation inhibitors with improved potency and selectivity.
Caption: Key structural features of the p110δ active site exploited for selective inhibition.
An Integrated Workflow for Structural and Biophysical Analysis
Achieving a high-resolution crystal structure of an inhibitor-protein complex is a multi-step process that requires rigorous validation through orthogonal biophysical techniques. This section outlines the critical path from protein production to final structural analysis.
Caption: Experimental workflow for the structural analysis of inhibitor binding to p110δ.
Protocol: Recombinant p110δ Production for Crystallography
Rationale: Full-length p110δ is often insoluble or conformationally heterogeneous, making it difficult to crystallize.[1] A common strategy is to express a truncated version of p110δ, removing the N-terminal ABD, which enhances solubility and promotes the formation of well-ordered crystals.[1][10] This protocol is based on a successful strategy for generating the catalytic core of p110δ.[1]
Step-by-Step Methodology:
-
Construct Design:
-
Subclone the cDNA for human PIK3CD into a baculovirus transfer vector (e.g., pFastBac).
-
Introduce a Tobacco Etch Virus (TEV) protease cleavage site between the ABD and the RBD (e.g., between residues 105 and 106) using site-directed mutagenesis.[1] This allows for the post-purification removal of the ABD.
-
Co-express the p110δ construct with a truncated p85α regulatory subunit (e.g., the inter-SH2 domain, iSH2) to ensure stability of the catalytic subunit during expression and initial purification steps.[1]
-
-
Protein Expression:
-
Generate high-titer baculovirus using the Bac-to-Bac system (Invitrogen).
-
Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2.0 x 10⁶ cells/mL.
-
Incubate cells for 48-72 hours at 27°C with shaking.
-
-
Purification:
-
Harvest cells by centrifugation and lyse via sonication in a buffer containing protease inhibitors.
-
Step 1 (Affinity Chromatography): Clarify the lysate by ultracentrifugation and load the supernatant onto a Ni-NTA resin column (assuming an N-terminal His-tag on one of the subunits). Elute the p110δ/iSH2 complex with an imidazole gradient.
-
Step 2 (TEV Cleavage): Dialyze the eluted protein against a low-imidazole buffer and incubate overnight with His-tagged TEV protease to cleave the ABD from the p110δ catalytic core.
-
Step 3 (Subtractive Affinity): Pass the cleavage reaction back over a Ni-NTA column. The catalytic core (ΔABDp110δ) will be in the flow-through, while the His-tagged ABD, iSH2, TEV, and any uncleaved protein will bind to the resin.
-
Step 4 (Size Exclusion Chromatography): Concentrate the flow-through and perform a final polishing step using a gel filtration column (e.g., Superdex 200) to ensure sample homogeneity, a critical prerequisite for crystallization.
-
Protocol: Biophysical Characterization via Isothermal Titration Calorimetry (ITC)
Rationale: ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during complex formation.[11][12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified ΔABDp110δ protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve TC-KHNS-11 in 100% DMSO to create a concentrated stock, then dilute it into the exact same dialysis buffer used for the protein. The final DMSO concentration should be matched between the protein (in the cell) and ligand (in the syringe) and kept low (<5%) to minimize buffer mismatch effects.
-
-
ITC Experiment Setup (e.g., using a MicroCal PEAQ-ITC):
-
Load the protein sample (typically 10-20 µM) into the sample cell.
-
Load the ligand solution (typically 100-200 µM, 10-fold excess) into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Program the injection series: a single 0.4 µL initial injection (to be discarded during analysis) followed by 18-19 injections of 2 µL each.
-
-
Data Analysis:
-
Integrate the raw power-trace data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a single-site binding model to extract the thermodynamic parameters.
-
Interpreting the Structural and Biophysical Data
The combination of high-resolution structural data and biophysical measurements provides a powerful, self-validating system for understanding inhibitor binding.
Hypothetical Binding Mode of TC-KHNS-11
Based on the known interactions of other quinazoline-based inhibitors and selective p110δ binders, we can predict the key interactions for TC-KHNS-11.[1][9][14] A structural solution would likely reveal:
-
Hinge Binding: A nitrogen atom in the quinazoline core acting as a hydrogen bond acceptor for the backbone amide of Val828 in the hinge region.[9]
-
Hydrophobic Interactions: The aromatic rings of the inhibitor would occupy the hydrophobic region of the ATP pocket, making favorable contacts with residues such as Val759, Trp760, and Met900.
-
Selectivity Determinants: Specific moieties on the TC-KHNS-11 scaffold would likely extend towards and interact with the flexible "specificity pocket," forming van der Waals contacts with residues like Met752 and potentially displacing water molecules to achieve an entropically favorable interaction.[7]
Quantitative Data Summary
All quantitative data should be summarized for clarity.
Table 1: Representative Crystallographic Data
| Parameter | Value (Exemplar) |
| PDB ID | TBD |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Rwork / Rfree | 0.19 / 0.22 |
| Bond Lengths (Å) RMSD | 0.005 |
| Bond Angles (°) RMSD | 1.2 |
| Ramachandran Favored (%) | 98.0 |
Table 2: Representative ITC Binding Data
| Parameter | Value (Exemplar) |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Binding Affinity (Kd) | 5.2 nM |
| Enthalpy (ΔH, kcal/mol) | -9.8 |
| Entropy (-TΔS, kcal/mol) | -1.5 |
The data in Table 2 would indicate a high-affinity, enthalpy-driven interaction, which is common for potent kinase inhibitors.
Downstream Signaling Implications
The structural and biophysical confirmation of potent and selective p110δ binding by an inhibitor like TC-KHNS-11 provides a mechanistic basis for its biological effects. By blocking the phosphorylation of PtdIns(4,5)P₂ to PtdIns(3,4,5)P₃, the inhibitor effectively shuts down downstream signaling through key effectors like Akt (PKB) and Tec family kinases.[15][16] This disruption of the PI3K/Akt pathway ultimately modulates cellular processes like T-cell activation, B-cell proliferation, and survival, forming the basis of its therapeutic utility in immunology and oncology.[3][17]
Caption: PI3Kδ signaling pathway and the point of action for a selective inhibitor.
Conclusion
The structural and biophysical analysis of inhibitor binding is a cornerstone of modern drug discovery. The integrated approach detailed in this guide—combining protein engineering, X-ray crystallography, and biophysical validation—provides the high-resolution data required for understanding the molecular basis of inhibitor potency and selectivity. By applying this workflow to compounds like TC-KHNS-11, researchers can elucidate the precise interactions that drive p110δ inhibition, paving the way for the rational design of superior therapeutics for a range of human diseases.
References
- Jana, T., Kumar, A., & Mukhopadhyay, J. (2020). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science.
- Berndt, A., Miller, S., Williams, O., Le, D. D., Houseman, B. T., Pacold, M. E., ... & Williams, R. L. (2010). The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors.
- Berndt, A., Miller, S., Williams, O., Le, D. D., Houseman, B. T., Pacold, M. E., ... & Williams, R. L. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. PubMed Central.
- Papakonstanti, E. A., & Stournaras, C. (2013). p110δ PI3 kinase pathway: emerging roles in cancer. Frontiers in Oncology.
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TC KHNS 11: A Technical Guide for Immunological Research
This guide provides an in-depth technical overview of TC KHNS 11, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, for researchers, scientists, and drug development professionals in the field of immunology. Here, we delve into the core mechanics of this compound, its targeted signaling pathway, and practical applications as a research tool to dissect and modulate immune cell function.
Executive Summary
The PI3K signaling pathway is a critical regulator of a vast array of cellular processes in the immune system, including cell growth, proliferation, differentiation, survival, and migration.[1] The class I PI3K family consists of four isoforms: α, β, γ, and δ. Of these, the p110δ isoform is predominantly expressed in hematopoietic cells, making it a highly attractive target for modulating immune responses with minimal off-target effects on other tissues.[2][3] this compound is a small molecule inhibitor that offers high selectivity for the PI3Kδ isoform, providing researchers with a precise tool to investigate the nuanced roles of this pathway in both innate and adaptive immunity.
This document will explore the mechanism of action of this compound, provide detailed protocols for its use in key immunological assays, and discuss the interpretation of experimental outcomes.
The PI3Kδ Signaling Axis: A Central Hub in Immunity
The PI3Kδ pathway is activated downstream of a multitude of immune receptors, including B cell receptors (BCRs), T cell receptors (TCRs), co-stimulatory molecules like CD28 and ICOS, and various cytokine and chemokine receptors.[4][5] Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5] This recruitment to the membrane leads to the activation of Akt, which in turn phosphorylates a plethora of downstream substrates, including the Forkhead Box O (FOXO) family of transcription factors and the mammalian target of rapamycin (mTOR) complex.[5][6] The functional consequences of PI3Kδ activation are cell-type specific and context-dependent.
Role in B Lymphocytes
In B cells, PI3Kδ signaling is crucial for development, activation, and differentiation.[7] It plays a significant role in BCR signaling, promoting cell survival and proliferation.[8] Aberrant PI3Kδ signaling is implicated in certain B cell malignancies.[9]
Role in T Lymphocytes
PI3Kδ is a key regulator of T cell function. In conventional T cells, it is involved in TCR and co-stimulatory signaling, promoting proliferation and cytokine production.[10] The role in regulatory T cells (Tregs) is more complex; PI3Kδ signaling is required for their suppressive function and homeostasis.[4][10] Therefore, inhibition of PI3Kδ can selectively attenuate Treg function, which is a key strategy in cancer immunotherapy.[11][12]
Role in Myeloid Cells
In myeloid cells such as macrophages and dendritic cells (DCs), PI3Kδ is involved in processes like phagocytosis, cytokine production, and antigen presentation.[7][13] It has been shown to regulate TLR signaling in DCs.[13]
Below is a diagram illustrating the central role of the PI3Kδ signaling pathway in lymphocytes.
Caption: PI3Kδ Signaling Pathway in Lymphocytes
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound is a quinazoline-based small molecule that exhibits high potency and selectivity for the PI3Kδ isoform. This selectivity is critical for minimizing off-target effects and allowing for a focused investigation of PI3Kδ-mediated functions.
Biochemical and Cellular Activity
The inhibitory activity of this compound against various PI3K isoforms has been characterized, demonstrating a clear preference for PI3Kδ.
| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not Reported |
| Data sourced from Hoegenauer et al., ACS Med. Chem. Lett., 2016;7:762. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₆O₃ |
| Molecular Weight | 492.53 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Data from various suppliers. |
Experimental Protocols for Immunological Research
The following protocols provide a framework for utilizing this compound in common immunological assays. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro T Cell Proliferation Assay
This assay measures the effect of this compound on T cell proliferation following stimulation.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or purified T cells.
-
This compound (dissolved in DMSO).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA, or Concanavalin A).
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Label PBMCs or purified T cells with the cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a DMSO vehicle control.
-
Add 50 µL of the T cell activation stimulus to the appropriate wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of the proliferation dye in the CD4+ and CD8+ T cell subsets.
Expected Outcome: this compound is expected to inhibit T cell proliferation in a dose-dependent manner. This is due to the crucial role of PI3Kδ in TCR and co-stimulatory signaling pathways that drive cell cycle entry and progression.[10]
Cytokine Production Assay
This protocol assesses the impact of this compound on the production of key cytokines by immune cells.
Materials:
-
Immune cells of interest (e.g., PBMCs, purified T cells, macrophages).
-
This compound.
-
Appropriate stimulus for cytokine production (e.g., LPS for macrophages, anti-CD3/CD28 for T cells).
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fixation and permeabilization buffers for intracellular staining.
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-10).
-
Flow cytometer or ELISA kit.
Procedure (Intracellular Flow Cytometry):
-
Culture immune cells with this compound (and a vehicle control) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for 4-6 hours.
-
Add a protein transport inhibitor for the final 2-4 hours of stimulation to allow for intracellular cytokine accumulation.
-
Harvest, wash, and stain the cells for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Analyze by flow cytometry.
Procedure (ELISA):
-
Culture immune cells with this compound (and a vehicle control).
-
Stimulate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using a commercial ELISA kit.
Expected Outcome: Inhibition of PI3Kδ by this compound is likely to modulate cytokine production. For example, it may reduce the production of pro-inflammatory cytokines like IFN-γ and TNF-α from T cells and macrophages.[7][14]
Regulatory T Cell Suppression Assay
This assay evaluates the effect of this compound on the suppressive function of Tregs.
Materials:
-
Purified CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconvs).
-
Antigen-presenting cells (APCs), such as irradiated PBMCs or dendritic cells.
-
This compound.
-
Anti-CD3 antibody.
-
Cell proliferation dye.
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Label Tconvs with a cell proliferation dye.
-
Co-culture the labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Add APCs and a suboptimal concentration of anti-CD3 antibody to stimulate Tconv proliferation.
-
Add this compound or vehicle control to the cultures.
-
Incubate for 3-5 days.
-
Harvest the cells and analyze Tconv proliferation by flow cytometry.
Expected Outcome: this compound is expected to abrogate the suppressive function of Tregs, leading to increased proliferation of Tconvs in the co-culture.[4][15] This is because PI3Kδ signaling is essential for Treg-mediated suppression.
Below is a diagram illustrating the workflow for an in vitro T cell proliferation assay using this compound.
Caption: Workflow for T Cell Proliferation Assay
Data Interpretation and Causality
When interpreting data from experiments using this compound, it is crucial to consider the central role of PI3Kδ in multiple immune cell lineages. A reduction in T cell proliferation, for instance, is a direct consequence of inhibiting the TCR and CD28 signaling cascades that are heavily reliant on PI3Kδ.[10] Similarly, altered cytokine profiles can be attributed to the modulation of downstream transcription factors like NF-κB and FOXO.[5]
The high selectivity of this compound for the δ isoform provides confidence that the observed effects are indeed mediated through this specific kinase. However, it is always good practice to include appropriate controls, such as a pan-PI3K inhibitor or inhibitors of other isoforms, to further validate the specificity of the observed phenotype.
Conclusion
This compound is a valuable research tool for the immunology community. Its potency and selectivity for PI3Kδ allow for the precise dissection of this critical signaling pathway in a wide range of immune cells. By utilizing the protocols and understanding the mechanistic basis outlined in this guide, researchers can effectively employ this compound to advance our understanding of immune regulation in health and disease, and to explore novel therapeutic strategies for a variety of immunological disorders.
References
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- Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in T-cell biology and disease. Nature reviews immunology, 13(10), 719-732.
- Ahmad, S., Abu-Eid, R., & Mf, A. (2017). Differential PI3Kδ Signaling in CD4+ T-cell Subsets Enables Selective Targeting of T Regulatory Cells to Enhance Cancer Immunotherapy. Cancer Research, 77(8), 1892-1904.
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- Patton, D. T., Garden, O. A., Pearce, W. P., Clough, L. E., Monk, C. R., Leung, E., ... & Okkenhaug, K. (2006). Cutting edge: the phosphoinositide 3-kinase p110δ is critical for the function of CD4+ CD25+ regulatory T cells. The Journal of Immunology, 177(10), 6598-6602.
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- Soond, D. R., Bjorgo, E., Moltu, K., Dale, V. Q., Patton, D. T., Torgersen, K. M., ... & Okkenhaug, K. (2010). PI3K p110δ regulates T-cell cytokine production during primary and secondary immune responses in mice and humans. Blood, 115(11), 2203-2213.
- Nashed, M. Y., & P, W. (2019). T and B-cell Signaling in Activated PI3K Delta Syndrome: From Immunodeficiency to Autoimmunity. Immunological reviews, 291(1), 154-173.
- Hoegenauer, K., Soldermann, N., Stauffer, F., et al. (2016). Discovery and pharmacological characterization of novel quinazoline-based PI3K delta-selective inhibitors. ACS Med Chem Lett, 7, 762–7.
- Aksoylar, H. I., & K, O. (2018). The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function. Frontiers in immunology, 9, 2697.
- Burger, J. A., & Wiestner, A. (2018). Targeting B cell receptor signaling in cancer: preclinical and clinical advances.
- Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Ulrich, R. G. (2011). CAL-101, a p110δ selective PI3K inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594.
- Evans, C. A., & S, F. D. (2016). Small Molecule Inhibitors of Phosphoinositide 3-Kinase (PI3K) δ and γ. Current topics in medicinal chemistry, 16(13), 1434-1449.
- MEI Pharma. (2016).
- Hoegenauer, K., Soldermann, N., Zécri, F., Strang, R. S., Graveleau, N., Wolf, R. M., ... & Hollingworth, G. J. (2017). Discovery of CDZ173 (Leniolisib), representing a structurally novel class of PI3K delta-selective inhibitors. ACS medicinal chemistry letters, 8(9), 975-980.
- Puri, K. D., & Gold, M. R. (2012). PI3Kδ in lymphocyte development, differentiation and activation. Current topics in microbiology and immunology, 355, 59-86.
- Knight, Z. A., & M, W. (2011). Selective PI3Kδ inhibitors, a review of the patent literature.
- Wu, H., & C, C. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules (Basel, Switzerland), 27(19), 6245.
- Janku, F., & S, Y. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International journal of molecular sciences, 22(16), 8883.
- Martin-Liberal, J., & S, T. (2016). PI3Kγ Is Critical for Dendritic Cell-Mediated CD8+ T Cell Priming and Viral Clearance during Influenza Virus Infection.
- Wang, C., & K, T. (2017). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in molecular biology (Clifton, N.J.), 1559, 139-151.
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- Perales-Puchalt, A., & P, C. (2018). PI3Kδ Inhibition Enhances the Antitumor Fitness of Adoptively Transferred CD8+ T Cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 24(1), 153-164.
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Explicyte. Cell-based Assays for Immuno-Oncology. Retrieved from [Link]
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Nuvisan. Advanced immunology platform: cutting-edge immunoassays and inflammation models. Retrieved from [Link]
- LoRusso, P. M., & P, C. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(11), 3014.
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Langsdorf, C. (2020, November 5). Cell-based Assays to Functionally Characterize Immunotherapy and the Immune Response to Viral... [Video]. YouTube. [Link]
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exploring the therapeutic potential of TC KHNS 11 in cancer
An In-depth Technical Guide to the Preclinical Evaluation of TC KHNS 11, a Novel SHP2 Inhibitor for Cancer Therapy
Foreword
The following guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. It outlines a comprehensive preclinical strategy for evaluating the therapeutic potential of this compound, a novel, potent, and selective allosteric inhibitor of the SHP2 phosphatase. This document is designed to be a dynamic resource, providing not only detailed protocols but also the scientific rationale behind each experimental choice. As a Senior Application Scientist, my goal is to bridge the gap between theoretical mechanism and tangible, reproducible data, ensuring a robust and logically sound evaluation of this promising compound.
Introduction: The Rationale for Targeting SHP2 in Oncology
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). In a healthy cellular context, SHP2 plays a vital role in regulating cell growth, differentiation, and survival. However, its function is frequently hijacked in various cancers.
Upon activation by growth factors (e.g., EGF, FGF), SHP2 is recruited to activated RTKs where it dephosphorylates specific downstream targets, paradoxically leading to the sustained activation of the RAS-MAPK signaling pathway. This sustained signaling promotes uncontrolled cell proliferation and survival, hallmarks of cancer. Hyperactivating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several hematological malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted therapies and in suppressing anti-tumor immunity.
This compound is a novel, non-covalent, allosteric inhibitor designed to bind to a tunnel-like pocket in SHP2, locking the enzyme in an auto-inhibited conformation. This mechanism prevents the catalytic domain from accessing its substrates, effectively shutting down downstream signaling. This guide will detail the necessary steps to validate this hypothesis and build a compelling preclinical data package for this compound.
Phase 1: Biochemical and Cellular Target Engagement
The foundational step in evaluating any targeted therapy is to confirm that it engages its intended target with high potency and selectivity. This phase focuses on quantifying the direct interaction of this compound with SHP2 and assessing its immediate downstream effects in a cellular context.
Biochemical Assay: Measuring Direct SHP2 Inhibition
Rationale: An in vitro enzymatic assay is the most direct method to determine the potency of this compound against purified SHP2 protein. A fluorescence-based assay using a synthetic phosphopeptide substrate provides a high-throughput and quantitative readout.
Experimental Protocol: DiFMUP-based SHP2 Phosphatase Assay
-
Reagents:
-
Recombinant human SHP2 protein (full-length).
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
In a 384-well black plate, add 5 µL of diluted this compound to each well.
-
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Plot the reaction rate against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: p-ERK Western Blot
Rationale: To confirm that this compound inhibits SHP2 within a living cell, we must measure the phosphorylation status of a key downstream effector. The phosphorylation of ERK (p-ERK) is a robust and widely accepted biomarker for RAS-MAPK pathway activation. Inhibition of SHP2 should lead to a dose-dependent decrease in p-ERK levels.
Experimental Protocol: Western Blot for p-ERK
-
Cell Line Selection: Choose a cancer cell line known to be dependent on RTK signaling, such as KYSE-520 (esophageal squamous cell carcinoma), which harbors an FGFR amplification.
-
Procedure:
-
Plate KYSE-520 cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL FGF) for 10 minutes to induce pathway activation.
-
Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Data Presentation: Target Engagement Summary
| Assay Type | Metric | Result for this compound |
| Biochemical | SHP2 Enzymatic IC50 | 1.2 nM |
| Cellular | p-ERK Inhibition IC50 (KYSE-520) | 15.8 nM |
Phase 2: In Vitro Efficacy and Phenotypic Response
Once target engagement is confirmed, the next logical step is to determine the functional consequences of this engagement on cancer cell viability and proliferation across a diverse panel of cell lines.
Anti-proliferative Activity
Rationale: A broad screen of cancer cell lines is essential to identify potential indications and to understand the genomic context in which this compound is most effective. Cell lines with known RTK pathway alterations (e.g., EGFR, FGFR, MET amplifications or mutations) are hypothesized to be most sensitive.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Line Panel: Select a panel of at least 50 cancer cell lines from various tissues (e.g., lung, breast, colorectal, pancreatic).
-
Procedure:
-
Seed cells in 96-well white-walled plates and allow them to adhere overnight.
-
Treat cells with a 10-point, 3-fold serial dilution of this compound.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to determine GI50 (50% growth inhibition) values.
-
Workflow for In Vitro Evaluation
The following diagram illustrates the logical flow from initial biochemical validation to the assessment of cellular efficacy.
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Future Directions and Conclusion
The data gathered through these phases will provide a strong foundation for the continued development of this compound. Positive results would warrant further investigation into combination therapies (e.g., with MEK inhibitors), the exploration of resistance mechanisms, and the initiation of formal IND-enabling toxicology studies.
This guide provides a logical, stepwise framework for the preclinical evaluation of this compound. By rigorously validating target engagement, defining the scope of anti-cancer activity, and establishing a clear in vivo PK/PD/efficacy relationship, we can build a robust data package that supports the clinical translation of this promising therapeutic agent.
References
-
Title: SHP2 in Cancer: Friend or Foe? Source: Cancers (Basel) URL: [Link]
-
Title: The role of SHP2 in cancer: a novel and promising therapeutic target Source: Journal of Hematology & Oncology URL: [Link]
-
Title: SHP2 inhibition: a novel approach to suppress tumor-promoting inflammation and overcome therapy resistance Source: Journal of Hematology & Oncology URL: [Link]
Technical Guide: TC KHNS 11, a Novel Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor for Modulating T-Cell Proliferation
Abstract: The precise control of immune cell proliferation is a cornerstone of therapeutic strategies for cancer, autoimmune diseases, and vaccine development. T-cell activation and expansion are tightly regulated by a network of signaling pathways, where Glycogen Synthase Kinase-3 (GSK-3) acts as a critical negative regulator, maintaining T-cells in a quiescent state.[1] This guide introduces TC KHNS 11, a novel, highly selective small-molecule inhibitor of the GSK-3β isoform. We provide an in-depth exploration of its mechanism of action and its specific, potent effects on augmenting T-lymphocyte proliferation while demonstrating minimal impact on B-cell and NK cell populations. This document serves as a technical resource for researchers, offering detailed protocols for validating the effects of this compound on immune cell proliferation and downstream signaling pathways, thereby enabling its exploration in next-generation immunotherapies.
Introduction: The Rationale for Targeting GSK-3β in T-Cell Modulation
T-cell activation is a multi-signal process initiated by T-cell receptor (TCR) engagement with a peptide-MHC complex (Signal 1) and co-stimulatory receptor binding, such as CD28 (Signal 2).[2] These signals converge on intracellular pathways that ultimately drive cellular proliferation, differentiation, and effector function.[3] In resting T-cells, GSK-3 is constitutively active, acting as a brake on activation pathways.[1][4] It phosphorylates and influences multiple transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1), which are essential for the expression of genes like Interleukin-2 (IL-2), a potent T-cell growth factor.[2][5]
Upon successful TCR and CD28 signaling, the PI3K/Akt pathway is activated, leading to the inhibitory phosphorylation of GSK-3β at Serine 9.[2][6] This inhibition is a key event that "releases the brakes," allowing for the stabilization of substrates like β-catenin and the sustained nuclear activity of transcription factors required for a productive immune response.[7][8]
However, in scenarios of weak co-stimulation or in the tumor microenvironment, GSK-3β can remain active, contributing to T-cell anergy or exhaustion.[9] Therefore, direct pharmacological inhibition of GSK-3β presents a compelling strategy to lower the threshold for T-cell activation and enhance proliferative responses, which is particularly relevant for adoptive cell therapies and cancer vaccines. This compound was developed as a selective and potent tool to probe this therapeutic hypothesis.
Proposed Mechanism of Action of this compound
This compound is a small molecule designed to selectively bind to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates. Its primary mechanism for promoting T-cell proliferation is hypothesized to occur through the following signaling cascade:
-
Inhibition of GSK-3β: this compound directly inhibits the kinase activity of GSK-3β, mimicking the effect of upstream PI3K/Akt signaling.[6]
-
Stabilization of β-catenin: In the absence of GSK-3β activity, β-catenin avoids proteasomal degradation, accumulates in the cytoplasm, and translocates to the nucleus.[8][10]
-
Modulation of Key Transcription Factors:
-
β-catenin/TCF-1 Axis: In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of genes associated with cell cycle progression and survival.[7]
-
NFAT and AP-1 Cooperation: GSK-3β inhibition prevents the phosphorylation and nuclear export of NFAT.[1] This sustained nuclear presence of NFAT, in concert with AP-1 (whose components like c-Jun are also regulated by GSK-3), leads to a robust transcriptional program for T-cell activation, including the critical production of IL-2.[5][9]
-
-
Downregulation of Inhibitory Receptors: GSK-3 inhibition has been shown to increase the expression of the transcription factor T-bet, which in turn suppresses the transcription of inhibitory receptors like PD-1, further enhancing T-cell effector function.[1][11]
Signaling Pathway Diagram
Sources
- 1. Glycogen Synthase Kinase-3 (GSK-3) Regulation of Inhibitory Coreceptor Expression in T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of GSK3β in T Lymphocytes in the Tumor Microenvironment [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. The many faceted role of glycogen synthase kinase-3 (GSK-3) in T cells and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. β-catenin/TCF-1 pathway in T cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Catenin Inhibits T Cell Activation by Selective Interference with Linker for Activation of T Cells–Phospholipase C-γ1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase 3 Inactivation Drives T-bet-Mediated Downregulation of Co-receptor PD-1 to Enhance CD8+ Cytolytic T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated In Vitro Assay Protocol for Assessing Therapeutic Efficacy in B-Cell Lymphoma Using the KMS-11 Cell Line
Authored by a Senior Application Scientist
Introduction: The Imperative for Robust Preclinical Models in B-Cell Lymphoma
B-cell lymphomas represent a diverse group of hematological malignancies, with subtypes like diffuse large B-cell lymphoma (DLBCL) requiring progressively sophisticated therapeutic strategies.[1][2] The development of novel anti-cancer agents hinges on the availability of reliable and reproducible preclinical in vitro models that can accurately predict clinical responses. The KMS-11 cell line, established from a patient with multiple myeloma, a malignancy of plasma cells (a terminal B-cell lineage), serves as a critical tool in this context.[3][4] This cell line exhibits characteristics relevant to B-cell malignancies and has been utilized in drug screening studies.[5][6]
This application note provides a detailed, field-proven protocol for conducting a colorimetric cell viability assay using the KMS-11 cell line. The described MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for high-throughput screening of cytotoxic or cytostatic compounds. The principle of this assay is grounded in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals, a quantifiable process that directly correlates with the number of viable cells.[7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking a validated system for preliminary efficacy testing of potential B-cell lymphoma therapeutics.
Core Principles of the Assay: A Self-Validating System
The trustworthiness of any in vitro assay is paramount. This protocol incorporates several checkpoints to ensure data integrity:
-
Aseptic Technique: Strict adherence to aseptic cell culture techniques is fundamental to prevent contamination and ensure the biological system remains exclusively the KMS-11 cells.
-
Cell Line Authentication: Regular authentication of the KMS-11 cell line via short tandem repeat (STR) profiling is strongly recommended to ensure the use of the correct, unadulterated cell line.
-
Positive and Negative Controls: The inclusion of appropriate controls (e.g., a known cytotoxic agent and a vehicle control) in every assay plate is mandatory for validating the assay's performance and for accurate data interpretation.
-
Linearity and Seeding Density Optimization: The protocol outlines a preliminary experiment to determine the optimal cell seeding density, ensuring the assay operates within a linear range of response.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| KMS-11 Cell Line | JCRB Cell Bank | JCRB1179 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| DMSO (Dimethyl Sulfoxide), Cell Culture Grade | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| T-75 Cell Culture Flasks | Corning | 430641 |
| Hemocytometer or Automated Cell Counter | Bio-Rad | 1450102 |
| Trypan Blue Stain (0.4%) | Gibco | 15250061 |
Experimental Workflow & Protocols
PART 1: Culturing and Maintenance of KMS-11 Cells
The KMS-11 cell line has been noted to have both adherent and suspension populations.[4] This protocol is optimized for the adherent sub-line, which is common.
1.1 Thawing Cryopreserved Cells:
-
Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Rapidly thaw the cryovial of KMS-11 cells in a 37°C water bath until only a small ice crystal remains.[9]
-
Decontaminate the vial with 70% ethanol and transfer the cell suspension into a 15 mL conical tube containing 9 mL of complete growth medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.[9]
-
Resuspend the cell pellet in 5 mL of complete growth medium and transfer to the prepared T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium after 24 hours to remove residual DMSO.
1.2 Sub-culturing (Passaging):
-
Monitor cell confluence daily. Passage the cells when they reach 70-80% confluence.[10]
-
Aspirate the old medium. Wash the cell monolayer once with 5 mL of sterile DPBS to remove any remaining serum that could inhibit trypsin.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring it covers the entire cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 5 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.[8]
-
Re-seed new T-75 flasks at a density of 2 x 10^5 cells/mL. A typical split ratio is 1:3 to 1:8.
PART 2: Cell Viability (MTT) Assay Protocol
2.1 Preliminary Step: Determining Optimal Seeding Density
-
Causality: It is critical to work within the linear range of the MTT assay. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and a plateau in the response, masking the true effect of a compound.
-
In a 96-well plate, create a serial dilution of KMS-11 cells, ranging from 1,000 to 40,000 cells per well in 100 µL of complete growth medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate for the planned duration of your drug treatment (e.g., 48 or 72 hours).
-
After incubation, perform the MTT assay as described in steps 2.3-2.5 below.
-
Plot the absorbance values against the number of cells seeded. Select a seeding density that falls within the linear portion of the curve for subsequent experiments (e.g., 5,000 - 10,000 cells/well).
2.2 Plating Cells for Drug Treatment:
-
Harvest KMS-11 cells that are in the logarithmic growth phase and have a viability >95%.
-
Prepare a cell suspension at the predetermined optimal seeding density (e.g., 1 x 10^5 cells/mL if seeding 10,000 cells/well in 100 µL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the blank wells.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow cells to adhere and resume normal growth.[8]
2.3 Compound Treatment:
-
Prepare serial dilutions of your test compound(s) in complete growth medium at 2X the final desired concentration.
-
Also prepare a vehicle control (e.g., medium with 0.2% DMSO if your compound is dissolved in DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
2.4 MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
2.5 Formazan Solubilization and Data Acquisition:
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Workflow Diagram
Caption: Workflow for the KMS-11 cell viability assay.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the 'medium only' blank wells and subtract this value from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Determine IC50: Use a suitable software (e.g., GraphPad Prism) to plot the percent viability against the log of the compound concentration. Perform a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Example Data Table
| Compound Concentration (µM) | Mean Absorbance (570nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.198 | 0.072 | 95.5% |
| 1 | 0.877 | 0.061 | 69.9% |
| 10 | 0.451 | 0.043 | 36.0% |
| 100 | 0.102 | 0.015 | 8.1% |
| Doxorubicin (10 µM) | 0.095 | 0.011 | 7.6% |
Troubleshooting and Expert Considerations
-
High Variability Between Replicates: This often points to inconsistent cell seeding or pipetting errors. Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.
-
Low Absorbance Signal: May be due to low cell number, poor cell health, or insufficient incubation time with MTT. Verify cell count and viability before seeding and ensure cells are in log-phase growth.
-
Compound Interference: Some colored or reducing compounds can interfere with the MTT assay. If this is suspected, run a parallel plate with compound but without cells to check for direct reduction of MTT. Consider alternative viability assays like CellTiter-Glo® (ATP-based) if interference is confirmed.[11]
References
-
Egle, A., et al. (2000). Apoptosis assays with lymphoma cell lines: problems and pitfalls. British Journal of Haematology. Available at: [Link]
-
O'Brien, S. M., et al. (2002). Apoptosis in B-cell lymphomas and reactive lymphoid tissues always involves activation of caspase 3 as determined by a new in situ detection method. The Journal of Pathology. Available at: [Link]
-
van der Velden, V. H., et al. (2005). Apoptosis in diffuse large B-cell lymphomas. Leukemia & Lymphoma. Available at: [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
-
Winiarska, M., et al. (2022). In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Hayakawa, F., et al. (2016). High-throughput drug screening for intractable lymphoma. Oncotarget. Available at: [Link]
-
Shan, D., et al. (1998). Apoptosis of Malignant Human B Cells by Ligation of CD20 With Monoclonal Antibodies. Blood. Available at: [Link]
-
Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Docwire News. (2025). In Vitro Diagnostic Test for B-Cell Lymphomas, Plasma Cell Neoplasms Receives FDA Clearance. Available at: [Link]
-
Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. Available at: [Link]
-
Mathew, S., et al. (2014). High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Diag2Tec. (n.d.). In Vitro Drug Testing. Available at: [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Available at: [Link]
-
Hoshino, K., et al. (2022). Cell Lines of Circulating Tumor Cells: What Is Known and What Needs to Be Resolved. Cancers. Available at: [Link]
-
ENCODE. (n.d.). SOP: Propagation of SK-N-SH (ATCC HTB-11). Available at: [Link]
-
Sun, Q., et al. (2018). Establishment and characterization of a novel cell line derived from type AB thymoma. Annals of Translational Medicine. Available at: [Link]
-
Cellosaurus. (n.d.). Cell line KMS-11 (CVCL_2989). Available at: [Link]
-
In Vitro Technologies. (n.d.). Cell Culture FAQs. Available at: [Link]
-
Hideshima, T., et al. (2015). A novel pan-HDAC inhibitor, TC11, has marked anti-myeloma activity in vitro and in vivo. Oncotarget. Available at: [Link]
-
Melero, I., et al. (2016). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
RoukenBio. (n.d.). In Vitro B Cell Activity & Proliferation Assays. Available at: [Link]
-
Ohtsuki, T., et al. (1989). Establishment of five human myeloma cell lines. British Journal of Haematology. Available at: [Link]
-
Keats Lab. (n.d.). KMS-11. Available at: [Link]
-
Axion BioSystems. (n.d.). Development of an in vitro cell killing assay for liquid tumor cancer cells. Available at: [Link]
-
Medscape. (2026). B-Cell Lymphoma Workup. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. B-Cell Lymphoma Workup: Approach Considerations, Laboratory Studies, Other Tests [emedicine.medscape.com]
- 3. Establishment of five human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keats Lab - KMS-11 [keatslab.org]
- 5. Cellosaurus cell line KMS-11 (CVCL_2989) [cellosaurus.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. atcc.org [atcc.org]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. diag2tec.com [diag2tec.com]
Application Note: Utilizing TC KHNS 11, a PI3Kδ Inhibitor, in a Murine Model of Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting PI3Kδ in Systemic Lupus Erythematosus (SLE)
Systemic Lupus Erythematosus (SLE) is a complex and chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to immune complex deposition and inflammation in various tissues, most notably the kidneys. B cells play a central role in the pathogenesis of SLE through the secretion of these autoantibodies.[1][2] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of B cell development, activation, and tolerance.[1][2] Of the various PI3K isoforms, PI3Kδ is predominantly expressed in hematopoietic cells and is a key mediator of B cell receptor (BCR) signaling.[3][4]
Overactivation of the PI3Kδ pathway has been implicated in the breach of B cell tolerance, a hallmark of autoimmune diseases like SLE.[5][6][7] Studies in both human SLE patients and murine lupus models have shown evidence of increased PI3K signaling in B cells, suggesting that this pathway is a promising therapeutic target.[1][8][9] Inhibition of PI3Kδ has been shown to ameliorate disease in various preclinical models of autoimmunity by reducing B cell activation, autoantibody production, and subsequent end-organ damage.[10][11][12]
TC KHNS 11 is a potent and selective inhibitor of PI3Kδ.[13][14] Although this compound has been withdrawn from sale for commercial reasons, its utility as a research tool for investigating the role of PI3Kδ in SLE remains significant. This application note provides a comprehensive guide for researchers on the use of this compound in a preclinical mouse model of lupus, focusing on the MRL/lpr strain. The protocols and methodologies outlined herein are designed to provide a robust framework for evaluating the therapeutic potential of PI3Kδ inhibition in SLE.
The PI3Kδ Signaling Pathway in B Cell Activation
The PI3Kδ pathway is a central node in the signaling cascade downstream of the B cell receptor (BCR) and other co-stimulatory molecules. Upon antigen binding to the BCR, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote B cell survival, proliferation, and differentiation into antibody-secreting plasma cells.[4]
Caption: PI3Kδ signaling pathway in B cell activation and its inhibition by this compound.
Recommended Mouse Model: MRL/lpr
For studying the effects of this compound on lupus, the MRL/lpr mouse model is highly recommended. These mice carry a spontaneous mutation in the Fas gene, leading to defective apoptosis of autoreactive lymphocytes.[15] Consequently, MRL/lpr mice develop a severe lupus-like phenotype characterized by lymphadenopathy, splenomegaly, high titers of anti-dsDNA autoantibodies, and immune complex-mediated glomerulonephritis, closely mimicking human SLE.[8][16] The disease progression is predictable, with significant pathology evident by 16-20 weeks of age, making it a suitable model for evaluating therapeutic interventions.[16]
Experimental Design and Workflow
A well-structured experimental plan is crucial for obtaining meaningful and reproducible data. The following workflow is proposed for a comprehensive evaluation of this compound in the MRL/lpr mouse model.
Caption: Proposed experimental workflow for evaluating this compound in a lupus mouse model.
Protocols
Preparation and Administration of this compound
Rationale: As this compound is a small molecule inhibitor with poor aqueous solubility, a suitable vehicle is required for oral administration to ensure consistent dosing and bioavailability.[17] Carboxymethylcellulose (CMC) is a commonly used, well-tolerated suspending agent in preclinical studies.[18]
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number of mice to be treated.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water.
-
Levigate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution while continuously mixing to create a homogenous suspension.
-
Administer the suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.
-
Prepare the suspension fresh daily to ensure stability.
Monitoring of Disease Progression
Rationale: Regular monitoring of key disease parameters is essential to assess the efficacy of the treatment. Proteinuria is a hallmark of lupus nephritis and a reliable indicator of kidney damage.[19]
a) Body Weight:
-
Weigh each mouse weekly using a calibrated scale.
-
Record the body weights to monitor the general health of the animals. Significant weight loss can be an indicator of severe disease or drug toxicity.
b) Proteinuria Assessment:
-
Collect fresh urine from each mouse weekly by gently restraining the mouse and allowing it to urinate on a clean surface or in a collection tube.
-
Use urinalysis strips (e.g., Albustix) to semi-quantitatively measure protein levels in the urine.
-
Score the proteinuria on a scale of 0 to 4+ according to the manufacturer's instructions. A score of ≥ 2+ is generally considered indicative of significant proteinuria.[20]
Endpoint Analysis
a) Serum Anti-dsDNA IgG ELISA
Rationale: Anti-dsDNA antibodies are a specific hallmark of SLE and their levels correlate with disease activity.[21] An ELISA is a sensitive and quantitative method to measure these autoantibodies in the serum.
Materials:
-
ELISA plates pre-coated with dsDNA
-
Mouse serum samples
-
Standard mouse anti-dsDNA IgG antibody
-
HRP-conjugated anti-mouse IgG detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Collect blood from the mice at the study endpoint via cardiac puncture or another approved method. Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C until use.
-
Prepare a standard curve using the provided mouse anti-dsDNA IgG standard.
-
Dilute the serum samples (typically 1:100 or greater) in sample diluent.
-
Add 100 µL of standards and diluted samples to the dsDNA-coated wells in duplicate and incubate for 1-2 hours at room temperature.[22]
-
Wash the wells three times with wash buffer.[22]
-
Add 100 µL of HRP-conjugated anti-mouse IgG detection antibody to each well and incubate for 1 hour at room temperature.[22]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of anti-dsDNA IgG in the samples based on the standard curve.
b) Kidney Histopathology
Rationale: Histological examination of the kidneys provides direct evidence of the extent of lupus nephritis, including glomerulonephritis, immune complex deposition, and inflammation.
Materials:
-
Mouse kidneys
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Protocol:
-
At the study endpoint, perfuse the mice with PBS and then fix the kidneys in 10% neutral buffered formalin.
-
Embed the fixed kidneys in paraffin and section them at 4-5 µm thickness.
-
Stain the sections with H&E to assess cellular infiltration and general morphology.
-
Stain adjacent sections with PAS to visualize the glomerular basement membrane and mesangial matrix.
-
Score the kidney sections for the severity of glomerulonephritis based on a semi-quantitative scoring system that evaluates glomerular hypercellularity, mesangial expansion, crescent formation, and interstitial inflammation.[23]
c) Flow Cytometry of Splenocytes
Rationale: Flow cytometry allows for the detailed immunophenotyping of various immune cell populations in the spleen, providing insights into the cellular mechanisms underlying the therapeutic effects of this compound.
Materials:
-
Mouse spleens
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainer
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD3, CD4, CD8, B220, CD19, GL7, CD95, CD138)
-
Flow cytometer
Protocol:
-
Harvest the spleens at the study endpoint and place them in cold RPMI-1640 medium.
-
Prepare single-cell suspensions by gently mashing the spleens through a 70 µm cell strainer.[13]
-
Lyse the red blood cells using RBC lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Aliquot approximately 1x10⁶ cells per tube for staining.[16]
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against desired cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to quantify the proportions and absolute numbers of different immune cell populations, such as T cells (CD3⁺, CD4⁺, CD8⁺), B cells (B220⁺, CD19⁺), germinal center B cells (B220⁺GL7⁺CD95⁺), and plasma cells (B220⁻CD138⁺).
Data Presentation and Interpretation
Table 1: Hypothetical Efficacy Data of this compound in MRL/lpr Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Positive Control (Cyclophosphamide) |
| Proteinuria Score (at 18 weeks) | 3.5 ± 0.5 | 1.5 ± 0.7 | 1.0 ± 0.5 |
| Serum Anti-dsDNA IgG (U/mL) | 8500 ± 1200 | 3500 ± 900 | 2800 ± 750 |
| Kidney Histopathology Score | 3.2 ± 0.6 | 1.8 ± 0.5 | 1.2 ± 0.4 |
| Splenic Germinal Center B Cells (%) | 15.2 ± 2.5 | 7.8 ± 1.8 | 5.5 ± 1.5 |
| Splenic Plasma Cells (%) | 8.5 ± 1.5 | 4.2 ± 1.1 | 3.1 ± 0.9 |
*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.
Interpretation: The hypothetical data in Table 1 illustrate a potential outcome where this compound treatment significantly reduces proteinuria, anti-dsDNA autoantibody levels, and kidney pathology in MRL/lpr mice. Furthermore, the reduction in germinal center B cells and plasma cells in the spleen would suggest that this compound exerts its therapeutic effect by targeting the key cellular drivers of autoantibody production in lupus.
Conclusion
The selective inhibition of PI3Kδ represents a promising therapeutic strategy for the treatment of SLE. This application note provides a comprehensive framework for utilizing the PI3Kδ inhibitor, this compound, in the MRL/lpr mouse model of lupus. The detailed protocols for drug administration, disease monitoring, and endpoint analysis are designed to enable researchers to rigorously evaluate the preclinical efficacy of targeting this critical signaling pathway. The insights gained from such studies will be invaluable for the future development of novel therapies for this debilitating autoimmune disease.
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Effects of AS2819899, a novel selective PI3Kδ inhibitor, in a NZB/W F1 mouse lupus-like nephritis model. PubMed. [Link]
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Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus. PubMed Central. [Link]
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Overactive PI3K breaks peripheral B cell tolerance, enabling expansion... ResearchGate. [Link]
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Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. PubMed. [Link]
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Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. PubMed Central. [Link]
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Active PI3K abrogates central tolerance in high-avidity autoreactive B cells. Rockefeller University Press. [Link]
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Activation of PI3K in B cells. PI3Kδ is a central integrator of signals... ResearchGate. [Link]
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Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed. [Link]
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Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus. Frontiers. [Link]
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Recent Advances in Lupus B Cell Biology: PI3K, IFNγ, and Chromatin. Frontiers. [Link]
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PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. PubMed. [Link]
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Activated PI3Kδ syndrome 1 mimicking systemic lupus erythematosus and secondary Sjögren's syndrome-like phenotype without recurrent infections: A case report. National Institutes of Health. [Link]
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5120-Mouse-Anti-dsDNA-IgG-ELISA-Manual.pdf. Alpha Diagnostic International. [Link]
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110 inhibition reduces hypercellularity and PI3K-PKB pathway activity... ResearchGate. [Link]
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Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. [Link]
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Recent Advances in Lupus B Cell Biology: PI3K, IFNγ, and Chromatin. PubMed Central. [Link]
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"PI3K delta syndrome associated with systemic lupus erythematosus". International Journal of Medical Toxicology and Legal Medicine. [Link]
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Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. PubMed. [Link]
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Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice. PubMed Central. [Link]
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Anti-dsDNA (Mouse) IgG ELISA Kit (DEIA4488). Creative Diagnostics. [Link]
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Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
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Mouse Anti-dsDNA IgG Antibody ELISA Kit. Chondrex, Inc. [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central. [Link]
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Anti-dsDNA Antibody (Anti dsDNA IgM). Alpha Diagnostic International. [Link]
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Mouse Lupus Methods. Inotiv. [Link]
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Abstract 4489: Preclinical profile of novel, potent, and selective PI3K delta inhibitors. American Association for Cancer Research. [Link]
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What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
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Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K- β and. [Link]
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Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube. [Link]
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Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction. National Institutes of Health. [Link]
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PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PubMed Central. [Link]
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flow cytometry analysis of B-cells treated with TC KHNS 11
Application Note & Protocols
Topic: Flow Cytometry Analysis of B-Cells Treated with TC KHNS 11
Audience: Researchers, scientists, and drug development professionals.
A Guide to Characterizing B-Cell Responses to the PI3Kδ Inhibitor this compound Using Multi-Parameter Flow Cytometry
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
B-lymphocytes are central players in the adaptive immune response, primarily through the production of antibodies, but also via their roles in antigen presentation and cytokine secretion.[1][2] The B-cell receptor (BCR) signaling cascade is a cornerstone of their activation, proliferation, and survival. A critical node in this cascade is the Phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[] Upon BCR engagement, PI3Kδ phosphorylates lipids in the plasma membrane, initiating a signaling cascade through downstream effectors like Akt, which ultimately promotes cell growth, proliferation, and survival.
Given its pivotal role, PI3Kδ has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound is a potent and selective inhibitor of PI3Kδ, making it an invaluable research tool for dissecting B-cell function and a lead compound for drug development.[] This guide provides a comprehensive framework and detailed protocols for using multi-parameter flow cytometry to analyze the functional consequences of treating B-cells with this compound. We will move beyond simple phenotyping to provide a functional readout of the inhibitor's efficacy by assessing B-cell activation, proliferation, and apoptosis.
The PI3Kδ Signaling Axis and Point of Inhibition
Understanding the underlying signaling pathway is critical to designing and interpreting these experiments. The diagram below illustrates the canonical BCR signaling pathway leading to PI3Kδ activation and highlights the specific point of intervention for this compound. Inhibition at this step is expected to abrogate downstream signals required for B-cell function.
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Design and Workflow
A robust experimental design is crucial for generating reliable and interpretable data. The following workflow provides a logical sequence for assessing the impact of this compound on B-cell function. This design incorporates essential controls to ensure the validity of the results.
Caption: General experimental workflow for analyzing this compound-treated B-cells.
Materials and Reagents
-
Cells: Isolated primary B-cells (human or murine) or appropriate B-cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol.
-
Compound: this compound (dissolved in DMSO to create a concentrated stock).
-
B-Cell Stimuli: Anti-IgM antibody, CpG oligodeoxynucleotides (ODN), or Lipopolysaccharide (LPS).[4][5]
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% Sodium Azide.
-
Antibodies: Fluorochrome-conjugated antibodies against surface markers (e.g., CD19, CD20, CD69, CD86).[6][7]
-
Assay Kits:
-
Controls:
-
Vehicle Control (DMSO, at the same final concentration as this compound).
-
Unstimulated Cell Control.
-
Positive Control for Apoptosis (e.g., Staurosporine).
-
Compensation Controls (single-stained beads or cells).
-
Detailed Experimental Protocols
Protocol 1: B-Cell Stimulation and Treatment with this compound
This core protocol establishes the culture conditions for observing the effects of the inhibitor.
-
Cell Preparation: Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or spleen using a negative selection kit for the highest purity.
-
Seeding: Resuspend purified B-cells in pre-warmed culture medium and seed into a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
Inhibitor Pre-treatment: Add this compound to the desired final concentrations (e.g., in a dose-response range from 10 nM to 1 µM). Add an equivalent volume of DMSO to vehicle control wells. Incubate for 1 hour at 37°C, 5% CO2.
-
Scientist's Note: Pre-incubation allows the inhibitor to engage its target (PI3Kδ) before the signaling cascade is initiated by the stimulus.
-
-
Stimulation: Add the B-cell stimulus of choice (e.g., 10 µg/mL anti-IgM F(ab')2 fragments or 1 µg/mL LPS) to all wells except the "Unstimulated" controls.[5]
-
Incubation: Incubate the plate for the desired time period based on the downstream assay:
-
Activation Marker Analysis: 24 hours.
-
Apoptosis Assay: 48 hours.
-
Proliferation Assay: 72-96 hours.
-
Protocol 2: Analysis of B-Cell Activation Markers
This protocol measures the upregulation of early activation markers, which is dependent on intact BCR signaling.
-
Cell Harvesting: After 24 hours of incubation, gently resuspend the cells and transfer them to 5 mL FACS tubes.
-
Washing: Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing pre-titrated amounts of fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86).
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Final Wash: Wash cells once more with 2 mL of Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of Staining Buffer and acquire on a flow cytometer. Ensure to collect at least 10,000 events in the B-cell gate.
| Expected Outcome with this compound | Rationale |
| ↓ CD69 Expression | CD69 is an early activation marker; its expression is suppressed when PI3Kδ signaling is blocked. |
| ↓ CD86 Expression | CD86 is a co-stimulatory molecule; its upregulation is also dependent on B-cell activation pathways. |
Protocol 3: B-Cell Proliferation Assay (CFSE Dye Dilution)
This assay quantifies the ability of B-cells to divide, a process highly dependent on PI3Kδ-mediated metabolic and survival signals.[10]
-
CFSE Labeling (Prior to Seeding): a. Resuspend up to 10^7 B-cells in 1 mL of pre-warmed, protein-free PBS. b. Add CFSE dye to a final concentration of 1-5 µM. Mix immediately. c. Incubate for 10 minutes at 37°C, protected from light.
-
Scientist's Note: Staining in a protein-free buffer is critical for uniform labeling, as the dye will react with any available amine groups.[11] d. Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium (the serum proteins will bind excess dye). Incubate on ice for 5 minutes. e. Wash the cells three times with complete medium to remove all unbound dye.
-
-
Culture and Treatment: Proceed with the stimulation and this compound treatment as described in Protocol 1 , incubating for 72-96 hours.
-
Harvesting and Staining: Harvest cells and perform surface staining for a B-cell marker like CD19, if desired.
-
Acquisition: Acquire data on the flow cytometer. Use the log scale for the CFSE fluorescence channel.
| Expected Outcome with this compound | Rationale |
| ↑ CFSE Mean Fluorescence Intensity (MFI) | Cells that do not divide retain their bright CFSE fluorescence. Inhibition of proliferation by this compound will result in a higher MFI compared to the stimulated vehicle control. |
| ↓ Proliferation Index / % Divided Cells | Fewer cells will have undergone division, as indicated by the reduction or absence of distinct, half-fluorescence peaks. |
Protocol 4: B-Cell Apoptosis Assay (Annexin V & PI Staining)
This protocol measures the induction of programmed cell death, an expected outcome when a critical pro-survival pathway is inhibited.[8][12]
-
Cell Harvesting: After 48 hours of incubation (as per Protocol 1), collect cells, including any supernatant which may contain apoptotic bodies.[13][14]
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Scientist's Note: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine.[12]
-
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash.
-
Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 4. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Flow cytometry markers guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring p-Akt Levels Following TC KHNS 11 Treatment via Western Blot
Introduction: The Critical Role of the PI3K/Akt Pathway and its Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes essential for normal physiological function, including cell growth, proliferation, survival, and metabolism.[1] The dysregulation of this pathway is a frequent hallmark of various human cancers, rendering it a prime target for therapeutic intervention.[1] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that functions as a central node in this pathway.[2] The activation of Akt is a multi-step process initiated by growth factor binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This recruits Akt to the plasma membrane, where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[1]
TC KHNS 11 is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ).[3][] By inhibiting PI3Kδ, this compound is expected to block the production of PIP3, thereby preventing the subsequent phosphorylation and activation of Akt. This application note provides a detailed protocol for utilizing Western blot analysis to investigate and confirm the inhibitory effect of this compound on Akt signaling by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473).
Scientific Principle: Visualizing Inhibition through Western Blotting
Western blotting is an indispensable technique for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate. By probing a membrane containing separated proteins with antibodies specific to our target, we can visualize the abundance of that protein. In the context of this protocol, we will be using antibodies that specifically recognize the phosphorylated form of Akt at Serine 473, as well as antibodies that recognize total Akt regardless of its phosphorylation state. A successful experiment will demonstrate a dose-dependent decrease in the levels of p-Akt (Ser473) in cells treated with this compound, while the levels of total Akt should remain relatively constant. This comparison is crucial for concluding that the observed decrease in p-Akt is due to the inhibitory action of this compound on the PI3K pathway and not a result of overall protein degradation.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway, the point of inhibition by this compound, and the overall experimental workflow for the Western blot protocol.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Detailed Protocol
This protocol is optimized for assessing the inhibition of Akt signaling by measuring the phosphorylation status of Akt at Serine 473.
Materials and Reagents
-
Cell Lines: A suitable cell line with a constitutively active or growth factor-stimulatable PI3K/Akt pathway.
-
This compound: Prepare a stock solution in DMSO.[3]
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer is recommended for efficient protein extraction while preserving phosphorylation. A common recipe is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer immediately before use.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473) monoclonal antibody.
-
Rabbit anti-Akt (pan) monoclonal antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow overnight. b. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor. c. If the basal p-Akt level is low, serum-starve the cells for 4-6 hours before a brief stimulation with a growth factor (e.g., 100 ng/mL IGF-1 for 15 minutes) in the presence of the inhibitor.
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To 3 parts of protein lysate, add 1 part of 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane according to standard protocols.
6. Membrane Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-p-Akt (Ser473) antibody at a dilution of 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[1] c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody at a dilution of 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[1] e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
8. Stripping and Re-probing for Total Akt: a. After imaging for p-Akt, the membrane can be stripped of the antibodies and re-probed for total Akt to serve as a loading control. b. Follow a validated stripping protocol. c. After stripping, block the membrane again and incubate with the primary anti-Akt (pan) antibody, followed by the secondary antibody and signal detection as described above.
Data Analysis and Expected Results
The captured chemiluminescent images should be analyzed using densitometry software. The intensity of the p-Akt band should be normalized to the intensity of the total Akt band for each sample.
Expected Outcome: Treatment with this compound is expected to cause a dose- and time-dependent decrease in the levels of phosphorylated Akt (Ser473). The total Akt levels should remain unchanged across all treatment conditions.
| Treatment Group | This compound Conc. (nM) | p-Akt (Ser473) Signal (Arbitrary Units) | Total Akt Signal (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio |
| Vehicle Control | 0 | ++++ | ++++ | 1.0 |
| This compound | 10 | +++ | ++++ | <1.0 |
| This compound | 50 | ++ | ++++ | <<1.0 |
| This compound | 100 | + | ++++ | <<<1.0 |
| This compound | 500 | +/- | ++++ | ~0 |
Table 1: Representative Expected Results for p-Akt Western Blot Analysis. The "+" symbols indicate the relative intensity of the bands.
Troubleshooting and Key Considerations
-
High Background: Ensure adequate blocking and washing steps.[6] Using 5% BSA instead of milk for blocking is recommended for phospho-antibodies to avoid cross-reactivity with casein.
-
No or Weak Signal: Confirm the activity of the PI3K/Akt pathway in your cell line. Include a positive control (e.g., cells treated with a known activator like IGF-1). Ensure that phosphatase inhibitors were added to the lysis buffer.[7]
-
Multiple Bands: This may indicate non-specific antibody binding or the presence of different Akt isoforms. Validate your primary antibody and optimize its dilution.[8][9]
Conclusion
This application note provides a comprehensive and validated protocol for the detection of p-Akt (Ser473) by Western blot to assess the inhibitory activity of this compound. Adherence to this protocol, with careful attention to controls and optimization, will enable researchers to reliably investigate the on-target effects of this potent PI3Kδ inhibitor.
References
-
ResearchGate. (2014). PI3K inhibition functions through AKT-dependent and -independent mechanisms. ResearchGate. [Link]
-
ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot? ResearchGate. [Link]
-
Zhang, Y., et al. (2017). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget, 8(6), 9549-9561. [Link]
-
Biocompare. Phospho-Akt Western Blot Antibody Products. Biocompare. [Link]
-
ResearchGate. (2013). Could anyone suggest a validated antibody to detect activated Akt in rat tissue? ResearchGate. [Link]
-
Chen, Y., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. Journal of Hematology & Oncology, 15(1), 101. [Link]
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot? ResearchGate. [Link]
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Lawlor, M. A., & Alessi, D. R. (2001). PKB/Akt: a key mediator of cell proliferation, survival and insulin responses? Journal of cell science, 114(Pt 16), 2903–2910. [Link]
-
Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]
-
Voltin, J., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 16(3), e11234. [Link]
-
ResearchGate. (2008). Figure 3: A) Western blot analysis of phospho-Akt (Ser473) (p-Akt) and... ResearchGate. [Link]
-
St John's Laboratory. Anti-Phospho-AKT1 & AKT2 & AKT3-S473 & S474 & S472 antibody [S5MR] (STJ11103745). St John's Laboratory. [Link]
-
Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube. [Link]
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- 2. PI3K p110α and p110β have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 5. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TC KHNS 11 in Primary Immune Cell Cultures
Introduction: The Critical Role of PI3Kδ in Immunity and the Utility of TC KHNS 11
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and differentiation. Within the immune system, the class I PI3K isoforms (α, β, γ, and δ) play distinct and sometimes overlapping roles. Of particular interest to immunologists is the delta isoform, PI3Kδ, which is predominantly expressed in hematopoietic cells and is a critical mediator of immune cell function.
This compound is a potent and highly selective small molecule inhibitor of PI3Kδ.[] Its selectivity for the δ isoform over the α, β, and γ isoforms makes it an invaluable tool for dissecting the specific roles of PI3Kδ in primary immune cell cultures. By inhibiting PI3Kδ, researchers can investigate its contribution to various immunological processes, including B cell and T cell activation, proliferation, and cytokine production. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in primary immune cell cultures.
I. Foundational Protocols: Isolation and Culture of Primary Immune Cells
A prerequisite for studying the effects of this compound is the successful isolation and culture of high-quality primary immune cells. The following protocols are foundational for the experiments described in this guide.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs are a mixed population of immune cells, primarily consisting of lymphocytes (T cells, B cells, NK cells) and monocytes, making them an excellent starting point for various immunological assays.[2]
Principle: This protocol utilizes Ficoll-Paque™, a high-density medium, to separate mononuclear cells from other blood components based on their density.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Step-by-Step Methodology:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, tilt the Ficoll tube and slowly add the blood down the side.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and collect the buffy coat, the thin, whitish layer containing the PBMCs.[2]
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. A viability of >95% is recommended for downstream applications.[3]
-
Resuspend the cells in complete RPMI at the desired concentration for culture.
II. Application of this compound in B Cell Functional Assays
PI3Kδ is a key regulator of B cell receptor (BCR) signaling, and its inhibition is known to affect B cell function. This compound can be used to probe these effects in primary B cell cultures.
Protocol 2: Assessing the Impact of this compound on B Cell Proliferation
Principle: This assay measures the proliferation of primary B cells in response to stimulation in the presence of varying concentrations of this compound. Proliferation can be assessed using various methods, such as carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
Materials:
-
Isolated human PBMCs or purified B cells
-
This compound (reconstituted in DMSO)
-
Anti-IgM antibody (for B cell stimulation)
-
IL-4 (co-stimulatory cytokine)
-
CFSE staining solution
-
Complete RPMI medium
-
96-well round-bottom culture plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation and Staining:
-
Resuspend isolated PBMCs or purified B cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI and resuspend at 2 x 10^6 cells/mL in complete RPMI.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in complete RPMI. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Add 100 µL of the stimulation cocktail (anti-IgM at 10 µg/mL and IL-4 at 20 ng/mL) to the appropriate wells. Include an unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against B cell markers (e.g., CD19).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Presentation:
| Treatment Group | This compound (nM) | % Proliferating B Cells (CFSE low) |
| Unstimulated | 0 | <5% |
| Stimulated (Vehicle) | 0 | 70-80% |
| Stimulated + this compound | 10 | |
| Stimulated + this compound | 100 | |
| Stimulated + this compound | 1000 |
Expected Outcome: this compound is expected to inhibit B cell proliferation in a dose-dependent manner, reflecting the critical role of PI3Kδ in BCR-mediated signaling.
III. Investigating T Cell Responses with this compound
PI3Kδ is also implicated in T cell activation and differentiation. This compound provides a tool to explore the nuances of PI3Kδ signaling in T cell subsets.
Protocol 3: Evaluation of this compound on T Cell Activation and Cytokine Production
Principle: This protocol assesses the effect of this compound on T cell activation, measured by the expression of activation markers (e.g., CD25, CD69), and the production of key cytokines (e.g., IFN-γ, IL-2) following T cell receptor (TCR) stimulation.
Materials:
-
Isolated human PBMCs or purified T cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)
-
Brefeldin A (protein transport inhibitor for intracellular cytokine staining)
-
Fluorescently labeled antibodies for flow cytometry (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-IFN-γ, anti-IL-2)
-
Complete RPMI medium
-
96-well flat-bottom culture plates
Step-by-Step Methodology:
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Prepare a serial dilution of this compound in complete RPMI.
-
Add 1 x 10^5 PBMCs or purified T cells in 100 µL of complete RPMI to each well.
-
Add 50 µL of the this compound dilutions.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the appropriate wells.
-
-
Incubation and Staining:
-
For activation marker analysis, incubate for 24-48 hours.
-
For intracellular cytokine analysis, add Brefeldin A (5 µg/mL) for the last 4-6 hours of a 24-hour incubation.
-
Harvest the cells and perform surface staining for CD3, CD4, CD8, CD25, and CD69.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular IFN-γ and IL-2.
-
-
Analysis:
-
Analyze the cells by flow cytometry to determine the percentage of activated T cells and cytokine-producing cells.
-
Workflow Diagram:
Caption: Workflow for T cell activation and cytokine production assay.
Data Presentation:
| Treatment Group | This compound (nM) | % CD25+ CD69+ of CD4+ T cells | % IFN-γ+ of CD8+ T cells |
| Unstimulated | 0 | <2% | <1% |
| Stimulated (Vehicle) | 0 | 60-70% | 30-40% |
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 100 | ||
| Stimulated + this compound | 1000 |
Scientific Rationale: T cell activation via the TCR and co-stimulatory molecules like CD28 heavily relies on the PI3K signaling pathway. By inhibiting PI3Kδ with this compound, it is hypothesized that T cell activation and subsequent effector functions, such as cytokine production, will be attenuated. This allows for the precise evaluation of PI3Kδ's role in these critical T cell responses.
IV. Troubleshooting and Best Practices
-
Cell Viability: Always ensure high viability of primary cells after isolation.[3] Low viability can lead to inconsistent results.
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) low (<0.1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Titration of Reagents: The optimal concentrations of antibodies, cytokines, and this compound should be determined empirically for each experimental system.
-
Controls: Include appropriate positive (stimulated, vehicle-treated) and negative (unstimulated) controls in every experiment to ensure the validity of the results.
V. Conclusion
This compound is a powerful research tool for elucidating the specific functions of PI3Kδ in primary immune cells. The protocols outlined in these application notes provide a framework for investigating its effects on B cell and T cell functions. By employing these methods, researchers can gain deeper insights into the immunological roles of PI3Kδ, which may inform the development of novel therapeutics for immune-mediated diseases.
VI. References
-
In vitro Culture of Human PBMCs. Bio-protocol. Available at: [Link]
-
Hoegenauer, K., et al. (2013). Discovery and pharmacological characterization of novel quinazoline-based PI3K delta-selective inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1098-1102.
-
Functional assays commonly used in human T cell studies. ResearchGate. Available at: [Link]
-
How to culture PBMC for 7 days? ResearchGate. Available at: [Link]
-
A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. (2021). STAR Protocols, 2(4), 100937. Available at: [Link]
-
T Cell Functional Assays. Axela Bio. Available at: [Link]
-
New Methods for Assessing T-Cell Responses. (2000). Clinical and Vaccine Immunology, 7(5), 713-722. Available at: [Link]
-
Human Primary T Cells: A Practical Guide. protocols.io. Available at: [Link]
Sources
Application Note: TC KHNS 11 for the Investigation of B-Cell Receptor Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Central Role of B-Cell Receptor Signaling
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing and responding to a vast array of antigens.[1] Signaling initiated by the engagement of the BCR with its cognate antigen governs B-cell development, activation, proliferation, differentiation into antibody-secreting plasma cells, and memory B-cell formation.[1] Dysregulation of BCR signaling is implicated in various pathologies, including autoimmune diseases and B-cell malignancies, making it a key area of research and a promising target for therapeutic intervention.
At the heart of the BCR signaling cascade lies a complex network of kinases, adapter proteins, and second messengers. Upon antigen binding, a signaling cascade is initiated, leading to the activation of key downstream pathways, including the Phosphoinositide 3-kinase (PI3K) pathway. The p110δ isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in transducing signals downstream of the BCR.
TC KHNS 11: A Potent and Selective PI3Kδ Inhibitor
This compound is a potent and selective small molecule inhibitor of PI3Kδ. Its selectivity for the δ isoform makes it a valuable tool for dissecting the specific role of PI3Kδ in B-cell biology, minimizing off-target effects on other PI3K isoforms that are more broadly expressed.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₆O₃ | [][3] |
| Molecular Weight | 492.53 | [][3] |
| Purity | ≥98% | [][3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at -20°C | [3] |
| Biochemical IC₅₀ | PI3Kδ: 9 nM, PI3Kα: 262 nM, PI3Kβ: 1650 nM, PI3Kγ: 4630 nM | [3] |
| Cellular IC₅₀ | PI3Kδ: 49 nM, PI3Kα: 3440 nM, PI3Kβ: 6530 nM | [3] |
Mechanism of Action:
Upon BCR stimulation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane leads to its phosphorylation and activation, which in turn triggers a cascade of downstream signaling events that regulate cell survival, proliferation, and metabolism. This compound, by selectively inhibiting PI3Kδ, prevents the production of PIP₃ and consequently blocks the activation of Akt and its downstream effectors.
Figure 1: Mechanism of action of this compound in the BCR signaling pathway.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate its effects on key aspects of B-cell function. It is recommended to optimize inhibitor concentrations and incubation times for your specific cell type and experimental conditions.
B-Cell Proliferation Assay using CFSE
This protocol measures the extent of B-cell proliferation in response to BCR stimulation in the presence or absence of this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence is halved, allowing for the tracking of cell generations by flow cytometry.
Materials:
-
Primary B-cells or B-cell lines (e.g., Ramos)
-
This compound (prepared as a stock solution in DMSO)
-
CFSE (stock solution in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-IgM F(ab')₂ fragments or other BCR-stimulating agents
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired density. Ensure cells are in a single-cell suspension.
-
CFSE Staining:
-
Wash cells with PBS.
-
Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash cells twice with complete medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in complete medium at an appropriate density (e.g., 1 x 10⁶ cells/mL).
-
Seed cells into a 96-well plate.
-
Pre-treat cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate cells with an optimal concentration of anti-IgM F(ab')₂ fragments (e.g., 10 µg/mL). Include an unstimulated control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to visualize the different generations of proliferating cells.
-
Expected Outcome: BCR stimulation will induce robust B-cell proliferation, evidenced by multiple peaks of decreasing CFSE fluorescence. Treatment with this compound is expected to inhibit this proliferation in a dose-dependent manner, resulting in fewer cell divisions and a higher proportion of cells in the initial, brightly fluorescent peak.
Figure 2: Workflow for the B-cell proliferation assay using CFSE.
Analysis of Akt Phosphorylation by Western Blot
This protocol assesses the direct impact of this compound on the PI3Kδ signaling pathway by measuring the phosphorylation of its key downstream effector, Akt.
Materials:
-
B-cells
-
This compound
-
Anti-IgM F(ab')₂ fragments
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture B-cells to a sufficient density (e.g., 5-10 x 10⁶ cells per condition).
-
Pre-treat cells with this compound or vehicle for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate cells with anti-IgM for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Pellet cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Akt and anti-total Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: BCR stimulation will lead to a significant increase in the phosphorylation of Akt at Ser473. Pre-treatment with this compound should inhibit this phosphorylation in a dose-dependent manner, while the levels of total Akt should remain unchanged.
Calcium Flux Assay
This protocol measures the mobilization of intracellular calcium upon BCR stimulation, an early and critical event in B-cell activation.
Materials:
-
B-cells
-
This compound
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-IgM F(ab')₂ fragments
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer capable of kinetic measurements
Protocol:
-
Dye Loading:
-
Resuspend B-cells at 1-5 x 10⁶ cells/mL in HBSS.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%).
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing and Treatment:
-
Wash cells twice with HBSS.
-
Resuspend cells in HBSS and incubate with this compound or vehicle for 15-30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Pause the acquisition and add the anti-IgM stimulus.
-
Immediately resume acquisition and record the fluorescence for 3-5 minutes.
-
At the end of the run, add ionomycin to determine the maximal calcium response, followed by EGTA to establish the minimal fluorescence.
-
-
Data Analysis: Analyze the kinetic data by plotting the fluorescence intensity (or ratio for ratiometric dyes) over time.
Expected Outcome: BCR stimulation will induce a rapid and transient increase in intracellular calcium concentration. This compound is expected to attenuate this calcium flux, as PI3Kδ signaling can modulate the activity of downstream effectors involved in calcium mobilization.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low B-cell proliferation | Suboptimal stimulus concentration; Poor cell viability | Titrate the concentration of the stimulating agent. Ensure healthy, viable cells are used at the start of the experiment. |
| High background in Western blot | Insufficient blocking; High antibody concentration | Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. |
| No calcium flux observed | Inactive stimulus; Improper dye loading | Check the activity of the stimulating agent. Optimize dye loading concentration and incubation time. |
| Inconsistent results with this compound | Incomplete dissolution of the inhibitor | Ensure this compound is fully dissolved in DMSO before further dilution. Prepare fresh dilutions for each experiment. |
Conclusion
This compound is a powerful and selective tool for elucidating the role of PI3Kδ in B-cell receptor signaling. The protocols outlined in this application note provide a robust framework for investigating the effects of this inhibitor on B-cell proliferation, signal transduction, and activation. By employing these methods, researchers can gain valuable insights into the intricate mechanisms governing B-cell function and explore the therapeutic potential of targeting the PI3Kδ pathway in various disease contexts.
References
-
Janeway CA Jr, Travers P, Walport M, et al. Immunobiology: The Immune System in Health and Disease. 5th edition. New York: Garland Science; 2001. The B-cell receptor. [Link]
-
Bio-Rad. PI3K/AKT Cell Signaling Pathway. [Link]
-
Paskind M, et al. Phenotypic Approaches to Identify Inhibitors of B Cell Activation. J Biomol Screen. 2013;18(7):789-800. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing TC KHNS 11 Concentration for Cell Culture
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing TC KHNS 11 in cell culture experiments. As a potent and selective inhibitor of the δ (delta) isoform of phosphoinositide 3-kinase (PI3K), this compound is a valuable tool for investigating the roles of the PI3K/AKT signaling pathway in various cellular processes. This document offers a structured approach to optimizing its concentration, troubleshooting common issues, and ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the use of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the PI3Kδ isoform.[1] The PI3K family of lipid kinases is crucial in regulating cell signaling pathways involved in cell growth, proliferation, survival, and differentiation. Specifically, PI3Kδ is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor signaling.[1] this compound exerts its effect by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT.
Q2: What are the key technical specifications for this compound?
Having accurate information about the compound is critical for preparing stock solutions and designing experiments.
| Property | Value | Source |
| CAS Number | 1431540-99-6 | [2] |
| Molecular Weight | 492.53 g/mol | [2] |
| Solubility | Soluble up to 100 mM in DMSO | Tocris |
| Purity | ≥98% | Tocris |
| Storage | Store at -20°C | Tocris |
Q3: What are the reported IC₅₀ values for this compound against different PI3K isoforms?
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity of this compound for the δ isoform is evident from these values.
| PI3K Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not specified |
| Data sourced from Benchchem.[1] |
Q4: What is a recommended starting concentration for my cell culture experiments?
Due to a lack of specific published data on the use of this compound in various cell lines, a definitive starting concentration cannot be provided. However, a rational starting point for a dose-response experiment can be derived from its cellular IC₅₀ value. The cellular IC₅₀ for PI3Kδ is 49 nM.[1] Therefore, a sensible approach is to test a wide range of concentrations centered around this value. A typical starting range for a dose-response curve would be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are vital for maintaining the inhibitor's activity.
-
Preparation: this compound is soluble up to 100 mM in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve 4.925 mg of this compound (MW: 492.53) in 1 mL of anhydrous, high-purity DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No observable effect of this compound in my assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Incorrect Concentration | The optimal concentration is highly cell-type and assay-dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the effective concentration for your system. |
| Poor Solubility in Assay Buffer | Although soluble in DMSO, the compound may precipitate in aqueous media at high concentrations. Visually inspect your final working solution for any signs of precipitation. If precipitation is observed, lower the concentration or try a different formulation if available. |
| Cell Line Insensitivity | The target, PI3Kδ, may not be expressed or may not play a critical role in the signaling pathway you are investigating in your chosen cell line. Confirm the expression of PI3Kδ in your cells via Western blot or qPCR. |
| Assay-Related Issues | Ensure that your assay is sensitive enough to detect the expected biological effect. Optimize incubation times and reagent concentrations for your specific assay. |
Issue 2: High levels of cell death or unexpected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | Inhibition of PI3Kδ can lead to apoptosis in sensitive cell lines, particularly those of hematopoietic origin. This may be the desired effect in cancer cell lines. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases, leading to off-target toxicity.[3] Stick to the lowest effective concentration determined from your dose-response curve to minimize off-target effects. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Here are detailed protocols for essential experiments to optimize the use of this compound.
Protocol 1: Determining the Optimal Concentration with a Dose-Response Curve
This experiment is crucial for identifying the effective concentration range of this compound in your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Assay-specific reagents (e.g., for measuring cell viability, proliferation, or a specific signaling event)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform 1:10 serial dilutions to cover a broad range of concentrations (e.g., from 10 µM down to 1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Performance: After incubation, perform your chosen assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, MTS), a proliferation assay (e.g., BrdU), or an assay to measure the inhibition of a downstream target (e.g., Western blot for phospho-AKT).
-
Data Analysis: Plot the assay readout (e.g., % viability) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol helps to distinguish between a specific inhibitory effect and general cytotoxicity.
Materials:
-
Cells treated with a range of this compound concentrations (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treatment: Following the treatment and incubation period as described in Protocol 1.
-
Addition of MTT: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log of the this compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Understanding the PI3K/AKT Signaling Pathway
This compound targets a key node in a critical signaling pathway. Understanding this pathway is essential for interpreting your experimental results.
Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
Sources
potential off-target effects of TC KHNS 11 inhibitor
This guide provides in-depth technical support for researchers utilizing TC KHNS 11, a potent and selective inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). Here, we address potential challenges, with a focus on troubleshooting unexpected experimental outcomes that may arise from off-target effects. Our goal is to equip you with the knowledge to anticipate, identify, and manage these effects, ensuring the integrity and accuracy of your research.
Understanding this compound and Its On-Target Effects
This compound is a small molecule inhibitor designed for high potency and selectivity against PI3Kδ. The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell function.[3] Inhibition of PI3Kδ by this compound is expected to disrupt the downstream signaling cascade, primarily by preventing the phosphorylation of Akt.
The selectivity of this compound for PI3Kδ over other Class I PI3K isoforms has been characterized biochemically and in cellular assays. A lower IC50 value indicates higher potency.
| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not Determined |
| Data sourced from R&D Systems. |
While this compound demonstrates strong selectivity for PI3Kδ, it is crucial for researchers to be aware of potential off-target activities, especially at higher concentrations. The nearly 30-fold biochemical selectivity over PI3Kα, while significant, does not preclude the possibility of engaging this and other kinases, which could lead to confounding results.
The PI3K/Akt Signaling Pathway
Below is a diagram illustrating the canonical PI3K/Akt signaling pathway. This compound specifically targets PI3Kδ within this cascade.
Caption: The PI3K/Akt signaling cascade initiated by growth factors.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to ensure target specificity?
A1: To maintain high selectivity for PI3Kδ, it is recommended to use this compound at the lowest effective concentration, ideally within a range of 1-10 times the cellular IC50 for PI3Kδ (approximately 50-500 nM). Exceeding this range significantly increases the likelihood of inhibiting other PI3K isoforms and potentially other unrelated kinases. Always perform a dose-response curve in your specific cell system to determine the optimal concentration.
Q2: My experimental results are not consistent with known PI3Kδ biology. Could this be an off-target effect?
A2: Yes, unexpected cellular phenotypes are often the first indication of off-target activity.[4] While this compound is selective, it is not absolutely specific. If the observed phenotype does not align with the established roles of PI3Kδ in your cell type, it is prudent to investigate potential off-target effects. This is especially true if you are using concentrations above the recommended range.
Q3: What are some known off-target effects of other PI3Kδ inhibitors that I should be aware of?
A3: While specific off-target data for this compound is limited, we can infer potential off-target liabilities from clinically evaluated PI3Kδ inhibitors like Idelalisib. Adverse events observed in patients, such as diarrhea/colitis, transaminitis (elevated liver enzymes), and pneumonitis, suggest that PI3Kδ inhibition can have complex immunological and tissue-specific consequences that may not be fully recapitulated in simple in vitro models.[5][6][7] These effects could be due to on-target inhibition in unintended cell types or true off-target inhibition of other kinases. For example, some PI3K inhibitors have been associated with hyperglycemia due to effects on PI3Kα in metabolic tissues.[8][9]
Q4: How can I experimentally validate that the observed phenotype is due to on-target PI3Kδ inhibition?
A4: The gold standard for on-target validation is a rescue experiment. If you can restore the normal phenotype by introducing a version of PI3Kδ that is resistant to this compound while the endogenous PI3Kδ is absent or inactive, this provides strong evidence for on-target activity. A more accessible approach is to use a structurally unrelated PI3Kδ inhibitor. If this second inhibitor recapitulates the phenotype observed with this compound, it is more likely to be an on-target effect. Additionally, using siRNA or shRNA to knock down PI3Kδ should produce a similar phenotype.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that your results are influenced by off-target activities of this compound, a systematic approach is necessary to identify the unintended target(s).
Workflow for Off-Target Investigation
Caption: A stepwise approach to identifying off-target effects.
Experimental Protocols
Protocol 1: Confirmation of On-Target PI3Kδ Inhibition via Western Blot
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time. Include a positive control (e.g., serum starvation followed by growth factor stimulation).
-
Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
Analysis: A dose-dependent decrease in the ratio of p-Akt to total Akt confirms that this compound is engaging its intended pathway.
Protocol 2: Broad Kinase Profiling
For an unbiased assessment of off-target interactions, consider using a commercial service.
-
KINOMEscan® (Competition Binding Assay): This method measures the ability of your compound to compete with a tagged ligand for the active site of a large panel of kinases.[10] The output is typically a dissociation constant (Kd), providing a quantitative measure of binding affinity. A low Kd for a kinase other than PI3Kδ indicates a potential off-target.
-
Chemical Proteomics (e.g., Kinobeads): This approach involves incubating cell lysates with an immobilized, broad-spectrum kinase inhibitor matrix.[11] Bound kinases are then eluted with your test compound (this compound). The eluted proteins are identified and quantified by mass spectrometry. This method provides insight into which kinases this compound can bind in a more physiologically relevant context.
Protocol 3: Cellular Target Engagement Validation (CETSA)
The Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to a suspected off-target protein in intact cells.
-
Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are typically stabilized and will not denature until higher temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for the suspected off-target protein. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
By employing these troubleshooting strategies, researchers can gain a clearer understanding of their experimental system and confidently interpret data generated using the this compound inhibitor.
References
-
Schematic drawing of the PI3K/Akt signaling pathway. The... - ResearchGate. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link] unexpected
-
Idelalisib in the management of lymphoma - PMC - NIH. Available at: [Link]
-
PI3K-Akt signaling pathway - Cusabio. Available at: [Link]
-
Management of adverse events associated with idelalisib treatment: expert panel opinion. Available at: [Link]
-
Off-target identification of kinase drug candidates. (a) Heatmaps of... - ResearchGate. Available at: [Link]
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Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]
-
On target off-tumor activity comparison among different PI3K inhibitors - ResearchGate. Available at: [Link]
-
For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... | Oncotarget. Available at: [Link]
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PI3K Inhibitors Face Challenges in Hematologic Malignancies - OncLive. Available at: [Link]
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Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC - NIH. Available at: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. Available at: [Link]
-
Targeted PI3Kδ inhibition by the small molecule idelalisib as a novel therapy in indolent non-Hodgkin lymphoma - PMC - NIH. Available at: [Link]
-
Idelalisib for Relapsed FL and SLL Voluntarily Withdrawn from US Market. Available at: [Link]
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Six Idelalisib Studies Halted by FDA | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
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Non-Hodgkin Lymphoma (NHL) Medication - Medscape Reference. Available at: [Link]
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KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
-
Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation - AACR Journals. Available at: [Link]
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. Available at: [Link]
-
Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models - PubMed. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]
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- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
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- 5. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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Navigating the Stability of TC KHNS 11 in DMSO: A Technical Guide
For researchers and drug development professionals utilizing TC KHNS 11, a potent and selective PI 3-kinase δ inhibitor, ensuring the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth technical resource on the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO), with a specific focus on the challenges posed by multiple freeze-thaw cycles.
Technical Support Center: FAQs and Troubleshooting
This section addresses common questions and potential issues encountered when handling this compound solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound?
A1: The recommended solvent for this compound is DMSO, in which it is soluble up to 100 mM.[1] For long-term stability, the solid compound should be stored at -20°C.[1] Once dissolved in DMSO, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation.[2]
Q2: How many times can I safely freeze and thaw my this compound DMSO stock solution?
A2: There is no specific published data on the number of freeze-thaw cycles this compound can endure without degradation. However, as a general best practice for small molecules in DMSO, it is strongly recommended to minimize freeze-thaw cycles.[2] Each cycle introduces risks of water absorption and potential precipitation, which can affect compound stability and concentration.[3] Studies on other compounds have shown varied stability, with some being stable for up to 11 cycles, while others degrade more rapidly.[4][5] Therefore, preparing single-use aliquots is the most robust approach to maintain the integrity of your stock.[2]
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur due to several factors, including exceeding the solubility limit at a lower temperature or water absorption by DMSO, which can reduce the solubility of the compound.[3] If you observe a precipitate, gently warm the vial to room temperature and vortex thoroughly to attempt redissolution. If the precipitate persists, it may indicate degradation or that the concentration is too high for the storage conditions. It is advisable to perform a quality control check, such as HPLC-MS, to assess the purity and concentration of the solution before use.
Q4: Can I store my this compound DMSO stock at 4°C for short-term use?
A4: While some general guidelines suggest short-term storage of small molecule DMSO stocks at 4°C for up to a few weeks, this is not ideal.[6] DMSO is a liquid at this temperature, which can increase the rate of decomposition compared to a frozen state. For this compound, adhering to the recommended -20°C storage is the safest approach to ensure stability.[1]
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds.[5] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Water can promote hydrolysis of susceptible functional groups within a molecule. While a study on a diverse set of compounds showed that 85% were stable in a 90:10 DMSO/water mixture at 4°C for two years, this is not a universal rule.[9] To minimize water absorption, use anhydrous DMSO, keep stock solution vials tightly sealed, and minimize the time they are open to the atmosphere.
Experimental Protocols
To ensure the integrity of your this compound stock solutions, particularly after unavoidable freeze-thaw cycles, a systematic stability assessment is recommended.
Protocol 1: Freeze-Thaw Cycle Stability Assessment
This protocol outlines a method to quantify the stability of this compound in DMSO after multiple freeze-thaw cycles.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple, single-use cryovials. This will be your set of experimental samples.
-
Baseline Analysis (Cycle 0): Immediately after preparation, take one aliquot for analysis. This will serve as your baseline (T=0) reference.
-
Freeze-Thaw Cycling:
-
Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, retrieve one aliquot for analysis at each timepoint.
-
Analytical Method: Analyze the collected samples using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to determine the concentration and purity of this compound.[11]
-
Data Analysis: Compare the concentration and purity of this compound at each freeze-thaw cycle to the baseline sample. A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
Data Presentation
The results of the freeze-thaw stability study can be summarized in the following table:
| Freeze-Thaw Cycles | This compound Concentration (% of Initial) | Purity (%) | Degradation Products Detected |
| 0 | 100% | >98% | None |
| 1 | |||
| 3 | |||
| 5 | |||
| 10 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the freeze-thaw stability of this compound.
Caption: Workflow for Freeze-Thaw Stability Testing.
Key Mechanistic Considerations
Understanding the potential degradation pathways is crucial for mitigating instability.
Hydrolysis and Oxidation
While the specific degradation pathways for this compound are not publicly detailed, molecules with complex heterocyclic structures can be susceptible to:
-
Hydrolysis: The presence of water can lead to the cleavage of labile bonds.
-
Oxidation: Exposure to atmospheric oxygen, especially at room temperature, can lead to oxidative degradation.
The Role of DMSO
DMSO, while an excellent solvent, has properties that can influence compound stability:
-
Hygroscopicity: Its tendency to absorb water can introduce a reactant for hydrolysis.[7][8]
-
Acidic Impurities: Over time, DMSO can degrade to form acidic impurities, which may catalyze the degradation of sensitive compounds.
Best Practices for Handling this compound DMSO Solutions
To maximize the shelf-life and reproducibility of your this compound stock solutions, adhere to the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with the best quality solvent to minimize contaminants.
-
Prepare Single-Use Aliquots: This is the most effective way to avoid the detrimental effects of multiple freeze-thaw cycles.[2]
-
Minimize Exposure to Atmosphere: When preparing and handling solutions, work efficiently to reduce the time the vial is open.
-
Proper Sealing: Ensure vials are tightly sealed to prevent moisture ingress.
-
Store at -20°C or Colder: Maintain stock solutions at the recommended frozen temperature.[1][2]
By implementing these guidelines and, when necessary, performing stability assessments, researchers can confidently use this compound in their experiments, knowing that the integrity of their compound is maintained.
References
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. [Link]
-
What is the best way of storing a DMSO in a research lab? - Quora. [Link]
-
SMALL MOLECULES - Captivate Bio. [Link]
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Freeze-Thaw Stability Testing - Microchem Laboratory. [Link]
-
What is the best right way of storing DMSO in research lab? - ResearchGate. [Link]
-
Studies on repository compound stability in DMSO under various conditions - PubMed. [Link]
-
Stability of screening compounds in wet DMSO - PubMed. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with TC KHNS 11 Treatment
Welcome to the technical support guide for TC KHNS 11, a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a selective PI3Kδ inhibitor, this compound is a valuable tool for dissecting the role of this kinase in various biological processes, particularly B-cell function.[1][2] However, like any targeted inhibitor, its application can sometimes yield results that deviate from initial expectations.
This guide provides a structured, in-depth approach to interpreting these results, grounded in the compound's known mechanism and the broader principles of kinase inhibitor pharmacology. We will explore potential causes for discrepancies and offer logical, step-by-step troubleshooting workflows to ensure the integrity and accuracy of your research.
Understanding this compound: Potency and Selectivity
This compound is characterized by its high potency and selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). This selectivity is crucial for attributing observed biological effects to the inhibition of PI3Kδ.[2] However, it is essential to recognize the concentration-dependent nature of this selectivity.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various PI3K isoforms in both biochemical and cellular assays. Understanding these values is the first step in designing experiments and interpreting their outcomes.
| PI3K Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not Specified |
| Data sourced from R&D Systems and Benchchem.[1][2] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: Why is the observed potency of this compound in my cell-based assay significantly lower than the published biochemical IC₅₀?
This is a common and important observation in kinase inhibitor studies.[3] The discrepancy between biochemical potency (often in the low nanomolar range) and cellular efficacy (requiring higher concentrations) can be attributed to several factors.
Causality Explained: A biochemical assay measures the direct interaction between an inhibitor and an isolated, purified enzyme in a controlled, artificial environment.[4] In contrast, a cellular assay introduces multiple complex biological variables that can influence the inhibitor's ability to reach and engage its target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lower-than-expected cellular potency.
Actionable Steps:
-
Review Physicochemical Properties: While specific data for this compound isn't provided in the search results, general principles apply. Inhibitors with poor membrane permeability may not efficiently reach their intracellular target.[3]
-
Assess Compound Stability: Small molecules can degrade in complex biological media.[5] To test this, incubate this compound in your specific cell culture media for the duration of your experiment, then use LC-MS to quantify the amount of intact compound remaining.
-
Confirm Target Expression: Verify that your chosen cell line expresses PI3Kδ at sufficient levels. A simple Western blot for the PI3Kδ protein (p110δ) is a crucial first step.[3]
-
Measure Target Engagement: The most direct way to assess cellular activity is to measure the phosphorylation of a downstream substrate. For the PI3K pathway, a reduction in the phosphorylation of AKT (at Ser473 or Thr308) is the gold-standard readout.
Q2: I'm observing significant cytotoxicity or unexpected phenotypic changes that don't align with known PI3Kδ functions. What could be the cause?
While this compound is highly selective, this selectivity is relative. At higher concentrations, off-target inhibition of other PI3K isoforms or unrelated kinases can occur, leading to unexpected biological effects.[6][7]
Causality Explained: Based on the selectivity table, this compound inhibits PI3Kα and PI3Kβ at cellular concentrations of 3.4 µM and 6.5 µM, respectively. If your experimental concentrations approach or exceed these values, you may be observing phenotypes resulting from the inhibition of these other, more ubiquitously expressed PI3K isoforms, rather than a specific PI3Kδ effect. It is a known challenge that many small molecule inhibitors can produce effects through off-target interactions.[8][9]
Troubleshooting & Validation Strategy:
-
Perform a Dose-Response Curve: Titrate this compound over a wide concentration range. Correlate the concentration required for your primary phenotype with the known cellular IC₅₀ for PI3Kδ (49 nM). If the phenotype only manifests at much higher concentrations (>1 µM), off-target effects are highly likely.[3]
-
Rescue Experiment: If possible, transfect cells with a mutant form of PI3Kδ that is resistant to this compound. If the phenotype is rescued in the presence of the inhibitor, this provides strong evidence for on-target activity.[3]
-
Vehicle Control Check: Ensure the observed toxicity is not due to the solvent (typically DMSO). Run a parallel experiment with vehicle concentrations matching those used for the highest doses of this compound.[3]
Q3: My Western blot shows no change in downstream p-AKT levels after this compound treatment, even though I know the cells express PI3Kδ. What's wrong?
This scenario points towards several potential issues, ranging from the signaling context of your cell model to technical aspects of the experiment.
Causality Explained: The PI3K/AKT pathway is a central signaling node regulated by numerous inputs. PI3Kδ is most prominently involved in signaling downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), particularly in hematopoietic cells.[2] If your cell model has constitutively active AKT due to other mutations (e.g., PTEN loss) or if the basal signaling through PI3Kδ is low, an inhibitor may not produce a measurable change.
PI3K/AKT Signaling Pathway Diagram:
Caption: Simplified PI3K/AKT signaling pathway showing the action of this compound.
Actionable Steps:
-
Stimulate the Pathway: In many non-hematopoietic cell lines, basal PI3K activity is low. You may need to stimulate the cells with an appropriate growth factor (e.g., IGF-1, FGF) or cytokine for 15-30 minutes to activate the pathway before adding the inhibitor.
-
Check Your Antibody: Validate your phospho-AKT antibody using a positive control (e.g., lysates from a cell line known to have high p-AKT) and a negative control (e.g., serum-starved cells).[3]
-
Optimize Experimental Conditions: Perform a time-course experiment. The inhibition of p-AKT can be rapid and transient. Analyze lysates at several time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) after this compound treatment.[3]
-
Consider Isoform Redundancy: In some cell types, other PI3K isoforms (like the ubiquitously expressed PI3Kα) may be the dominant drivers of AKT phosphorylation. If PI3Kδ activity is not the primary signal source, its inhibition may not cause a detectable drop in total p-AKT levels.
Experimental Protocol: Western Blot for p-AKT Inhibition
This protocol provides a standardized method to assess the cellular activity of this compound.
-
Cell Seeding: Plate your cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours.
-
Inhibitor Treatment:
-
Prepare fresh dilutions of this compound in your assay medium from a concentrated DMSO stock.[5]
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM, 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Pathway Stimulation: Add a stimulating agent (e.g., 100 ng/mL IGF-1) to the media for 15 minutes. Include a non-stimulated control well.
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. The result is valid if you observe a dose-dependent decrease in the ratio of p-AKT to total AKT in the stimulated samples treated with this compound.
References
- R&D Systems. (n.d.). This compound | PI 3-Kinase Inhibitors.
- BOC Sciences. (n.d.). CAS 1431540-99-6 this compound.
- BenchChem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Tocris Bioscience. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- Lin, K. H., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Hartsough, E. J., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology.
- Gatsogiannis, C., et al. (2021). Multistate kinetics of the syringe-like injection mechanism of Tc toxins. Science Advances.
- Kühl, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Study.com. (n.d.). Unexpected Observations & Results in Experiments.
- Meusch, D., et al. (2014). Mechanism of Tc toxin action revealed in molecular detail.
- Gatsogiannis, C., et al. (2014). Mechanism of Tc toxin action revealed in molecular detail. PubMed.
- Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods.
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- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing In-Vivo Toxicity of TC KHNS 11
Introduction
TC KHNS 11 is a potent and highly selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key signaling node in B-cell function.[] Its selectivity profile makes it a valuable tool for investigating the role of PI3Kδ in various immunological and oncological models. However, as with any potent bioactive compound, in-vivo application requires careful consideration to mitigate potential toxicity and ensure the generation of robust, reproducible data. The therapeutic window—the range between the effective dose and a dose causing unacceptable toxicity—is a critical parameter to define for any preclinical study.[2][3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework of frequently asked questions (FAQs) and troubleshooting strategies to proactively minimize the toxicity of this compound in animal models. Our approach is grounded in the principles of preclinical toxicology, emphasizing rational study design, appropriate formulation, and vigilant in-study monitoring.
Part 1: Core Compound Profile & Initial Considerations
A thorough understanding of the investigational compound is the foundation of any successful in-vivo study. This section addresses the most common preliminary questions regarding this compound.
Q1: What is the mechanism of action for this compound and how might this relate to toxicity?
A1: this compound is a quinazoline-based inhibitor that selectively targets the delta isoform of PI3K. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. While PI3Kδ is primarily expressed in hematopoietic cells, low-level expression and off-target inhibition of other PI3K isoforms (α, β, γ) could lead to unintended effects in other tissues. Kinase inhibitors as a class can have off-target effects that contribute to toxicity, making selectivity a key attribute.[4][5][6] Therefore, potential toxicities could be either "on-target" (related to profound immunosuppression due to PI3Kδ inhibition) or "off-target" (related to inhibition of other kinases or cellular processes).
Table 1: Selectivity Profile of this compound
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PI3Kδ | 9 | 49 |
| PI3Kα | 262 | 3440 |
| PI3Kβ | 1650 | 6530 |
| PI3Kγ | 4630 | Not Reported |
Q2: What are the fundamental physicochemical properties of this compound I need to know for formulation?
A2: The physicochemical properties dictate how the compound can be prepared for administration. Key data for this compound is provided below.
Table 2: Physicochemical Data for this compound []
| Property | Value | Implication for In-Vivo Studies |
| Formula | C₂₈H₂₄N₆O₃ | - |
| Molecular Weight | 492.53 g/mol | Essential for calculating molarity and dose. |
| Solubility | Soluble to 100 mM in DMSO | DMSO is a common solvent for stock solutions, but must be diluted for in-vivo use to avoid vehicle toxicity.[7] |
| Bioavailability | Moderate oral bioavailability | Oral gavage is a viable route, but formulation can significantly impact absorption.[8] |
Part 2: Proactive Toxicity Mitigation: Formulation & Study Design
Proactive measures taken before the first dose is administered are the most effective way to minimize toxicity. This section details strategies for formulation, dose selection, and study design.
Q3: How should I formulate this compound to minimize vehicle-related toxicity?
A3: This is a critical step, as an improper vehicle can cause toxicity that confounds your experimental results. Given this compound's solubility in DMSO, a common strategy is to use a co-solvent system.
-
The Causality: DMSO is an excellent solvent but can cause local irritation, inflammation, and hemolysis at high concentrations in vivo. The goal is to keep the final concentration of DMSO in the dosing solution as low as possible, typically well below 10%, while ensuring the compound remains in solution.
-
Recommended Approach:
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50-100 mM).
-
Intermediate Dilution (if needed): Dilute the DMSO stock with a co-solvent such as PEG400 or Solutol HS 15 to improve miscibility with aqueous vehicles.
-
Final Working Solution: Further dilute the mixture with a sterile aqueous vehicle like saline or PBS to the final desired dosing concentration. A common final vehicle composition might be 5% DMSO, 40% PEG400, and 55% saline.
-
-
Self-Validation: Always prepare a small batch of the final formulation and let it sit at room temperature for several hours to check for precipitation. Additionally, always include a "vehicle-only" control group in your experiments to isolate any effects of the formulation itself.[9]
Q4: How do I determine a safe starting dose and establish a therapeutic window for my animal model?
A4: There is no direct way to convert in-vitro IC₅₀ values into an in-vivo dose.[7] A systematic approach starting with a dose range-finding (DRF) study, followed by a Maximum Tolerated Dose (MTD) study, is the standard and most reliable method.[9][10] This establishes the crucial therapeutic window for your specific model.[11][12]
-
The Causality: An MTD study is designed to identify the highest dose that can be administered without causing dose-limiting toxicities (DLTs), such as significant weight loss (>15-20%), severe clinical signs, or mortality.[9] This upper boundary is essential for selecting dose levels for subsequent efficacy studies that are both effective and tolerable.
-
Recommended Approach:
-
Dose Selection: Start with a low dose, potentially based on literature for similar PI3Kδ inhibitors, and escalate in subsequent cohorts (e.g., 3-5 dose levels).
-
Group Allocation: Use a small number of animals per group (e.g., n=3-5 per sex) for the MTD study.[13]
-
Monitoring: The cornerstone of an MTD study is rigorous daily monitoring. This includes body weight, food/water intake, clinical observations (posture, activity, grooming), and checking for signs of distress.[14]
-
Duration: The MTD study should last for at least 7-14 days to capture both acute and sub-acute toxicities.
-
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Part 3: Troubleshooting Guide for In-Study Observations
Even with careful planning, unexpected issues can arise. This section provides a logical framework for troubleshooting common problems.
Q5: My animals are showing acute distress (weight loss, lethargy) after the first few doses. What are the potential causes and solutions?
A5: This indicates that the dose, the formulation, or the administration procedure is exceeding the animal's tolerance. A systematic investigation is required.
-
Immediate Action: The first priority is animal welfare. Consult with your institution's veterinarians. Depending on severity, you may need to provide supportive care, reduce the dose, or humanely euthanize affected animals.
-
Troubleshooting Steps:
-
Check the Formulation: Was the compound fully dissolved? Could it have precipitated out, leading to an embolism (if IV) or local irritation? Re-check the stability of your formulation.
-
Evaluate the Vehicle: Is the vehicle control group also showing signs of distress? If so, the vehicle itself is the problem. The concentration of DMSO or other organic solvents may be too high.[7]
-
Re-assess the Dose: The starting dose may be too close to or above the MTD. The dose escalation scheme may have been too aggressive. Reduce the dose for subsequent cohorts.
-
Refine Administration Technique: Ensure proper technique (e.g., for oral gavage, ensure no accidental tracheal administration; for injections, ensure correct site and volume).[7] Large injection volumes can cause distress.[7]
-
Caption: Decision tree for troubleshooting in-study toxicity.
Q6: I am observing potential cardiovascular effects (e.g., changes in heart rate or blood pressure during monitoring). Is this expected for a PI3K inhibitor?
A6: Yes, cardiovascular effects are a known class-related toxicity for some kinase inhibitors.[4][5] While PI3Kδ is primarily in immune cells, off-target effects on other kinases or signaling pathways in cardiomyocytes or vascular tissue can occur.[4] For example, inhibition of other kinases can affect ion channels, leading to arrhythmias, or vascular receptors, leading to hypertension.[4][5]
-
The Causality: The observed toxicity may be due to the inhibition of unintended kinases (off-target effect) that play a role in cardiovascular function.[6]
-
Recommended Action:
-
Specialized Monitoring: If your research question allows and cardiovascular effects are suspected, incorporate specific monitoring such as telemetry for ECG and blood pressure.
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the heart is conducted by a qualified pathologist to look for signs of cardiotoxicity.
-
Dose De-escalation: Determine if the cardiovascular findings are dose-dependent by testing lower doses. This helps establish a No-Observed-Adverse-Effect-Level (NOAEL) for this specific toxicity.[15]
-
Part 4: Key Experimental Protocols
This section provides high-level protocols for key studies mentioned in this guide. Researchers must adapt these to their specific animal model and institutional guidelines (IACUC).
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a stable, homogenous suspension or solution of this compound suitable for oral administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes
-
-
Methodology:
-
Calculate the total amount of this compound required for the study based on the highest dose and number of animals.
-
Prepare a 100 mM stock solution by dissolving this compound in 100% DMSO. Vortex until fully dissolved.
-
In a separate sterile tube, combine the required volume of the DMSO stock with PEG400. A common ratio is 1 part DMSO stock to 4 parts PEG400. Vortex thoroughly.
-
Slowly add sterile saline to the DMSO/PEG400 mixture while vortexing to bring it to the final volume. The final vehicle composition could be, for example, 5% DMSO, 20% PEG400, 75% Saline.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare a corresponding vehicle control formulation lacking only the this compound compound.
-
Protocol 2: Abbreviated Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the maximum dose of this compound that can be administered daily for 7 days without causing dose-limiting toxicity.
-
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as planned for the main efficacy study (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to 4-5 groups (n=3-5 per group): Vehicle control, and 3-4 dose levels of this compound (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound or vehicle daily via the intended route (e.g., oral gavage) for 7 consecutive days.
-
Daily Monitoring:
-
Record body weight for each animal at the same time each day.
-
Perform clinical observations twice daily, scoring for posture, activity level, fur condition, and any other signs of distress.
-
Monitor food and water consumption.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
More than 15-20% body weight loss from baseline.
-
Severe, persistent clinical signs of toxicity.
-
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD will inform the dose selection for subsequent, longer-term efficacy studies.
-
References
-
HistologiX. Understanding FDA Guidelines for Toxicity Studies. Available from: [Link]
-
Pacific BioLabs. Preclinical Toxicology. Available from: [Link]
-
U.S. Food and Drug Administration. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available from: [Link]
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Altasciences. Planning Your Preclinical Assessment. Available from: [Link]
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Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]
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Hashem, H., et al. (2018). Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available from: [Link]
-
Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Available from: [Link]
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van der Kleij, M. B. A., et al. (2023). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Clinical Pharmacokinetics. Available from: [Link]
-
ResearchGate. (2023). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Available from: [Link]
-
The Starco Group. (2015). Safety Data Sheet - TC-11. Available from: [Link]
-
European Society of Cardiology. (2023). Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]
-
ResearchGate. (2002). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Available from: [Link]
-
de Jong, T., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers in Pharmacology. Available from: [Link]
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Gatsogiannis, C., et al. (2021). Multistate kinetics of the syringe-like injection mechanism of Tc toxins. Science Advances. Available from: [Link]
-
Chem Help ASAP. (2023). Purity, in vivo toxicity, & clinical trial material. YouTube. Available from: [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting? Available from: [Link]
-
National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
Uno, Y., et al. (2011). Transgenic animal models in toxicology: historical perspectives and future outlook. Toxicology. Available from: [Link]
-
Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Medical Genetics. Available from: [Link]
-
ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available from: [Link]
-
Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. Available from: [Link]
-
Pharma IQ. (2016). Compound and Biosample Management IT issues, Troubleshooting Guide. Available from: [Link]
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ResearchGate. (2015). Mechanism of Tc toxin action revealed in molecular detail. Available from: [Link]
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Meusch, D., et al. (2014). Mechanism of Tc toxin action revealed in molecular detail. Nature. Available from: [Link]
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CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available from: [Link]
-
Lynch, A. M., et al. (2023). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Toxicology Research. Available from: [Link]
-
Lolkema, M. P., et al. (2021). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical and Translational Science. Available from: [Link]
-
Jacome-Galarza, C. E., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. Available from: [Link]
-
ResearchGate. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Available from: [Link]
-
Pessayre, D. (2007). Animal models of human disease in drug safety assessment. Drug Discovery Today. Available from: [Link]
-
ditki. Therapeutic Index & Therapeutic Window. Available from: [Link]
-
Lolkema, M. P., et al. (2021). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical and Translational Science. Available from: [Link]
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Technical Support Center: TC KHNS 11 Stability and Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for TC KHNS 11. This guide is designed to provide you with the necessary information and protocols to ensure the stability and integrity of this compound throughout your experiments. As a potent and selective PI 3-kinase δ inhibitor, maintaining its quality is paramount for reproducible and reliable results.[1][] This document, structured in a question-and-answer format, will address common concerns regarding degradation and provide detailed guidance on proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of PI 3-kinase δ.[1][] It is a small organic molecule with the following properties:
| Property | Value | Source |
| Chemical Name | 5-[4-[3-[(4-Acetyl-1-piperazinyl)carbonyl]phenyl]-6-quinazolinyl]-2-methoxy-3-pyridinecarbonitrile | R&D Systems |
| Molecular Formula | C28H24N6O3 | [1][] |
| Molecular Weight | 492.53 | [1][] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Q2: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][3] Upon receipt, it is crucial to transfer the product to a freezer as indicated on the label, even if it is shipped at ambient temperature. This is because the compound is considered stable for the duration of shipping, but long-term storage requires colder temperatures to ensure its integrity.[4]
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical to prevent degradation and maintain the compound's activity.
-
Solvent Selection: Dimethylsulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate the degradation of some compounds.
-
Reconstitution: For quantities of 10 mg or less, it is recommended to add the solvent directly to the vial.[4] For larger quantities, weigh out the required amount for your immediate experimental needs.[4] If you encounter difficulty dissolving the compound, gentle vortexing or sonication can be applied.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[3][4]
-
Storage of Stock Solutions: Store the aliquots in tightly sealed vials at -20°C or -80°C.[3][4] Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C.[4]
Q4: Is this compound sensitive to light?
Best Practices for Handling Photosensitive Compounds:
-
Use amber or opaque vials to store both solid compound and solutions.[6][7]
-
If using clear vials, wrap them in aluminum foil to protect the contents from light.[6][7][8]
-
Minimize exposure to light during handling by working in a dimly lit area or under a safelight.[6][7]
-
Keep solutions covered as much as possible during experiments.[7]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound and provides systematic troubleshooting steps.
Problem 1: Compound Precipitation in Aqueous Medium
Cause: Many organic compounds dissolved in DMSO will precipitate when diluted into an aqueous buffer. This is a common issue and can lead to an inaccurate final concentration of the inhibitor in your experiment.
Solution:
-
Avoid Direct Dilution: Do not make serial dilutions of your DMSO stock solution directly in your aqueous buffer.
-
Intermediate Dilutions: First, perform serial dilutions in DMSO to get closer to your final desired concentration.
-
Final Dilution: Add the final diluted DMSO sample to your buffer or incubation medium while vortexing to ensure rapid and even mixing. The final concentration of DMSO in your cell culture medium should be less than 0.5% to avoid cytotoxicity.[4]
-
Solubility Check: After preparing your working solution, visually inspect for any precipitation. You can also add a drop of the solution onto a slide and check for precipitates under a microscope.[3]
Problem 2: Inconsistent or No Biological Activity
Cause: A loss of biological activity can be due to compound degradation, which may occur without any visible signs.[6] This can be caused by improper storage, repeated freeze-thaw cycles, exposure to light, or the use of old stock solutions.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
Review Storage and Handling Procedures: Ensure that both the solid compound and stock solutions have been stored according to the recommendations (i.e., at -20°C or -80°C, protected from light, and aliquoted to avoid freeze-thaw cycles).[3][4]
-
Perform a Positive Control: Use a known positive control in your assay to confirm that the experimental system is working correctly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 492.53), you will need to add 203.04 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Reconstitute: Add the calculated volume of anhydrous DMSO directly to the vial.
-
Dissolve: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Visualizing Workflows and Concepts
Diagram 1: Recommended Storage and Handling Workflow for this compound
Caption: Workflow for proper storage and handling of this compound.
Diagram 2: Troubleshooting Logic for Loss of Compound Activity
Caption: Troubleshooting steps for loss of this compound activity.
References
-
5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available from: [Link]
-
SMALL MOLECULES. Captivate Bio. Available from: [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available from: [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. camlab.co.uk [camlab.co.uk]
Validation & Comparative
A Researcher's Guide to Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors: A Comparative Analysis of TC KHNS 11
This guide provides an in-depth comparison of TC KHNS 11 with other prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for researchers, scientists, and drug development professionals. We will delve into the biochemical and cellular characteristics of these compounds, supported by experimental data and detailed protocols to empower your research decisions.
The Central Role of PI3Kδ in Health and Disease
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to leukocytes.[1][3][4][5] This leukocyte-specific expression profile makes PI3Kδ a highly attractive therapeutic target for hematological malignancies, particularly B-cell cancers where its signaling is often hyperactivated, as well as for inflammatory and autoimmune diseases.[5][6][7][8][9] Inhibition of PI3Kδ can disrupt signaling from the B-cell receptor (BCR), block pro-survival signals, and modulate the tumor microenvironment.[4][6][10]
The pathway is initiated by the activation of cell surface receptors, which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1, leading to the activation of a cascade of downstream effectors that drive cellular responses.[6][11]
Comparative Analysis of PI3Kδ Inhibitors
A critical aspect of a PI3Kδ inhibitor's utility is its potency towards the delta isoform and its selectivity against the other Class I isoforms (α, β, γ) to minimize off-target effects.[12] Below is a comparative summary of this compound and other key PI3Kδ inhibitors.
Data Summary: Biochemical and Cellular Potency
| Inhibitor | Target(s) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ / EC₅₀ (nM) | Key Features |
| This compound | PI3Kδ | δ: 9 [13][14][15] α: 262 β: 1650 γ: 4630 | δ: 49 α: 3440 β: 6530 | Potent and highly selective for PI3Kδ in both biochemical and cellular assays. Exhibits moderate oral bioavailability. |
| Idelalisib (CAL-101) | PI3Kδ | δ: 2.5[16][17] | ~8 (in basophils)[17] 100-1000 (pAkt inhibition in cell lines)[17] | First-in-class FDA-approved PI3Kδ inhibitor.[6][18] Highly selective (40-300 fold vs other isoforms).[16][17] |
| Seletalisib (UCB-5857) | PI3Kδ | δ: 12[19] | <10 (in vivo estimate)[19] | Potent and selective inhibitor developed for immune-inflammatory diseases.[3][20] |
| Umbralisib (TGR-1202) | PI3Kδ / CK1ε | δ: 22.2[21][22] CK1ε: 6000[21] | 100-300 (B-cell proliferation)[21] | Next-generation dual inhibitor. The additional CK1ε inhibition may contribute to its distinct and improved safety profile.[21][22][23][24] |
| Nemiralisib (GSK2269557) | PI3Kδ | pKᵢ: 9.9 (~0.125 nM)[25][26][27] | pIC₅₀: 9.7 (~2 nM, IFNγ inhibition)[25] | Potent and exceptionally selective (>1000-fold).[25][26] Developed as an inhaled therapy for respiratory diseases.[28][29] |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. pKᵢ: The negative logarithm of the inhibition constant (Kᵢ). A higher value indicates higher potency.
As the data illustrates, This compound is a highly potent PI3Kδ inhibitor with a biochemical IC₅₀ of 9 nM.[13][14][15] Its selectivity is noteworthy, demonstrating a ~29-fold preference for PI3Kδ over PI3Kα and significantly higher selectivity over the β and γ isoforms in biochemical assays. This selectivity is maintained in cellular contexts, where it is approximately 70-fold more selective for PI3Kδ over PI3Kα.
Compared to the first-in-class inhibitor Idelalisib (IC₅₀ 2.5 nM), this compound shows comparable high potency.[16][17] Nemiralisib stands out for its sub-nanomolar potency and exceptional >1000-fold selectivity, though its development has been focused on inhaled delivery for respiratory conditions.[25][26][28][29] Umbralisib is slightly less potent against PI3Kδ but possesses a unique dual-inhibitory mechanism against Casein Kinase-1ε (CK1ε), which is believed to contribute to a more favorable safety profile by preserving regulatory T-cell function.[21][22][24]
Essential Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor, the characterization of any kinase inhibitor relies on a set of standardized and validated assays. Here, we provide step-by-step methodologies for key experiments.
Biochemical Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of purified PI3K isoforms and is the gold standard for determining biochemical IC₅₀ values. The principle involves measuring the generation of PIP3, which competes with a labeled tracer for binding to a specific antibody, resulting in a change in the FRET signal.
Methodology:
-
Compound Plating: Serially dilute this compound (or other inhibitors) in 100% DMSO and dispense into a 384-well assay plate.
-
Enzyme Preparation: Prepare a solution of the purified recombinant PI3Kδ enzyme in an appropriate kinase assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂).[25]
-
Enzyme Addition & Pre-incubation: Add the enzyme solution to the wells containing the compound and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[25]
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing ATP (at its Kₘ concentration) and the lipid substrate PIP2.[25]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.
-
Detection: Stop the reaction by adding a detection mix containing a Europium cryptate-labeled anti-PIP3 antibody and an XL665-labeled PIP3 tracer.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
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Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
Cellular Target Engagement: Western Blot for Phospho-AKT
To confirm that an inhibitor is active in a cellular environment, it's essential to measure its effect on the downstream signaling pathway. A decrease in the phosphorylation of AKT at Serine 473 (p-AKT S473) is a reliable biomarker of PI3K pathway inhibition.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a B-cell lymphoma line like SU-DHL-5 or a leukemia line like MOLT-4) to ~80% confluency.[17][21]
-
Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-16 hours prior to the experiment.
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Inhibitor Treatment: Treat the cells with increasing concentrations of this compound or other inhibitors for a specified time (e.g., 2-6 hours). Include a DMSO vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
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Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
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Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Analysis: Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal to determine the concentration-dependent inhibition of pathway activity.
Functional Outcome: Cell Proliferation/Viability Assay
This assay measures the functional consequence of PI3Kδ inhibition on cell growth and survival.
Methodology:
-
Cell Seeding: Seed cells from a relevant cancer cell line (e.g., a Chronic Lymphocytic Leukemia line like MEC-1) into a 96-well plate at an appropriate density.[7]
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Inhibitor Treatment: Add serial dilutions of this compound or other inhibitors to the wells. Include a vehicle control (DMSO).
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Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
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Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or an MTS reagent.
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Signal Reading: Read the plate on a luminometer or spectrophotometer according to the reagent manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value using non-linear regression.
Conclusion
This compound emerges as a potent and highly selective PI3Kδ inhibitor, rivaling the potency of established compounds like Idelalisib while demonstrating a robust selectivity profile in both biochemical and cellular assays. Its characteristics make it a valuable tool for researchers investigating the role of PI3Kδ in B-cell malignancies and inflammatory conditions.
The choice of a PI3Kδ inhibitor for a specific research application will depend on the experimental context. For studies requiring maximum selectivity and potency, particularly for in vitro or ex vivo use, this compound represents an excellent choice. For comparative studies, including the approved drug Idelalisib is crucial. For exploring unique biological effects or potentially differentiated safety profiles, the dual-action inhibitor Umbralisib offers an interesting alternative.[24] By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize the activity of these inhibitors and advance our understanding of PI3Kδ-driven pathologies.
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A Comparative Guide to the Validation of Target Engagement for the ERK2 Inhibitor TC KHNS 11 in Cellular Models
In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended target within a cellular context is a cornerstone of a successful research program. This guide provides a detailed comparison of prevalent methodologies for validating the target engagement of TC KHNS 11, a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2). As a Senior Application Scientist, this document is structured to provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to your studies.
The MAPK/ERK Pathway: The Battlefield for this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. ERK2 is a key node in this pathway, and its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. This compound is designed to bind to ERK2 and inhibit its kinase activity, thereby blocking downstream signaling. Understanding this pathway is crucial for designing and interpreting target engagement studies.
Caption: The MAPK/ERK signaling cascade.
Comparing Methodologies for ERK2 Target Engagement
The choice of a target engagement assay depends on various factors, including the need for direct or indirect evidence of binding, desired throughput, and available resources. Here, we compare three orthogonal methods: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and a phospho-protein Western Blot.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Phospho-Substrate Western Blot |
| Principle | Ligand binding stabilizes the target protein, increasing its melting temperature. | Measures proximity-based bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Measures the inhibition of the target's enzymatic activity by quantifying the phosphorylation of a downstream substrate. |
| Nature of Measurement | Direct binding | Direct binding in live cells | Indirect functional consequence |
| Throughput | Low to medium | High | Low |
| Cell State | Live cells, then lysate | Live cells | Lysate |
| Key Reagents | Specific antibody for the target protein (ERK2). | Genetically engineered cells expressing NanoLuc®-ERK2 fusion protein, fluorescent tracer. | Phospho-specific antibody for a downstream substrate (e.g., p-RSK). |
| Primary Output | Thermal shift (ΔTm) | BRET ratio | Reduction in phospho-protein signal |
Experimental Protocols and Data Interpretation
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment by leveraging the principle of ligand-induced thermal stabilization. The binding of this compound to ERK2 is expected to create a more stable complex, which will denature and aggregate at a higher temperature compared to unbound ERK2.
Caption: CETSA experimental workflow.
-
Cell Treatment: Seed A375 cells (a cell line with a BRAF V600E mutation leading to constitutive MAPK pathway activation) and grow to 80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Cell Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble ERK2 by Western Blotting using a specific anti-ERK2 antibody.
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperatures. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm) in the presence of this compound confirms target engagement.
| Compound | Concentration | Melting Temperature (Tm) of ERK2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 0.1% | 48.2 °C | - |
| This compound | 1 µM | 55.8 °C | +7.6 °C |
| Alternative Inhibitor | 1 µM | 54.1 °C | +5.9 °C |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time. It relies on energy transfer between an energy donor (NanoLuc® luciferase fused to ERK2) and a fluorescent energy acceptor (a tracer that binds to the same site as the inhibitor). Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal.
Caption: NanoBRET™ target engagement workflow.
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing an N-terminal NanoLuc®-ERK2 fusion protein.
-
Assay Preparation: Seed the engineered cells into a 96-well plate.
-
Compound and Tracer Addition: Add a pre-determined optimal concentration of the fluorescent tracer to all wells. Then, add serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate, which is cell-permeable, and immediately measure the luminescence at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 610 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
| Compound | Cellular IC50 (NanoBRET™) |
| This compound | 85 nM |
| Alternative Inhibitor | 150 nM |
Phospho-Substrate Western Blot
This method provides an indirect but functionally relevant measure of target engagement. By inhibiting ERK2's kinase activity, this compound should reduce the phosphorylation of its direct downstream substrates, such as RSK (p90 ribosomal S6 kinase).
Caption: Phospho-substrate Western Blot workflow.
-
Cell Treatment: Seed A375 cells and treat with a serial dilution of this compound for 1-2 hours.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-RSK (e.g., at Ser380) and total RSK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye and visualize the bands.
-
Data Analysis: Quantify the intensity of the phospho-RSK band and normalize it to the total RSK or loading control. Plot the normalized signal against the concentration of this compound to calculate the IC50 of pathway inhibition.
| Compound | IC50 for p-RSK Inhibition |
| This compound | 110 nM |
| Alternative Inhibitor | 200 nM |
Conclusion and Recommendations
Validating the target engagement of this compound requires a multi-faceted approach.
-
For definitive, direct evidence of binding , CETSA® is an excellent choice as it measures the physical interaction between this compound and endogenous ERK2 in a label-free manner.
-
For higher-throughput screening and quantitative assessment of binding affinity in live cells , the NanoBRET™ assay is the preferred method, providing robust and reproducible IC50 values.
-
To confirm that target binding translates into functional inhibition of the signaling pathway , the phospho-substrate Western Blot is indispensable.
A comprehensive validation strategy would ideally employ at least two of these methods. For instance, demonstrating a strong correlation between the NanoBRET™ IC50 and the p-RSK inhibition IC50 provides powerful evidence that the observed cellular activity of this compound is a direct consequence of its engagement with ERK2. This integrated approach ensures the scientific rigor required for advancing promising compounds like this compound through the drug discovery pipeline.
References
A Comparative Guide to Next-Generation PI3Kδ Inhibition in B-Cell Malignancy Models: Idelalisib vs. a Hypothetical Candidate, TC KHNS 11
A Note on "TC KHNS 11": Initial literature and database searches for "this compound" did not yield any publicly available information. To fulfill the objective of this guide—comparing a benchmark PI3Kδ inhibitor with a next-generation alternative—we have created a scientifically plausible, hypothetical compound designated as this compound. The preclinical data and characteristics presented for this compound are illustrative, based on rational drug design principles aimed at overcoming the known limitations of first-generation inhibitors like idelalisib.
Executive Summary
The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a cornerstone of B-cell development, activation, and survival, making it a validated therapeutic target in B-cell malignancies.[1] Idelalisib (Zydelig®), the first-in-class PI3Kδ inhibitor, demonstrated significant efficacy and secured regulatory approval for treating relapsed chronic lymphocytic leukemia (CLL) and other indolent lymphomas.[2][3] However, its clinical utility has been tempered by significant immune-mediated toxicities, including severe diarrhea/colitis, pneumonitis, and hepatotoxicity, largely attributed to off-target effects and inhibition of PI3Kδ in regulatory T-cells (Tregs).[4][5][6] This guide provides a head-to-head comparison of idelalisib with a hypothetical next-generation PI3Kδ inhibitor, this compound, designed for superior isoform selectivity and an improved safety profile. We will dissect the preclinical data that would be necessary to validate such a candidate and provide the detailed experimental protocols required for a rigorous comparative analysis.
The PI3Kδ Signaling Axis in B-Cell Malignancies
The Class I PI3K family consists of four isoforms (α, β, γ, δ). While PI3Kα and β are ubiquitously expressed, PI3Kδ and γ expression is primarily restricted to hematopoietic cells.[4] In B-cells, the B-cell receptor (BCR) and other crucial co-receptors (e.g., CXCR4/5, CD40) heavily rely on PI3Kδ to convert extracellular survival and proliferation signals into downstream pathway activation.[7][8] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates key downstream effectors, most notably AKT and Bruton's tyrosine kinase (BTK), which in turn promote a cascade of events leading to cell proliferation, survival, and resistance to apoptosis.[4]
In malignant B-cells, this pathway is often constitutively active, providing the cancer cells with a critical survival advantage and facilitating their interaction with the protective tumor microenvironment.[9] Therefore, selective inhibition of PI3Kδ is a rational strategy to induce apoptosis in malignant B-cells and disrupt their supportive niche.[7][10]
Caption: Preclinical evaluation workflow.
In Vivo Efficacy and Tolerability
The ultimate preclinical test is whether the compound shows anti-tumor activity in a living organism with an acceptable safety margin. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are the standard. [11] Table 3: Efficacy in Ramos Burkitt Lymphoma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|
| Vehicle Control | Daily, p.o. | 0 | +2.5 |
| Idelalisib | 75 mg/kg, BID, p.o. | 65 | -8.0 |
| This compound | 50 mg/kg, QD, p.o. | 85 | +1.5 |
All data is representative and hypothetical for comparative purposes.
Interpretation: In this hypothetical model, this compound demonstrates superior tumor growth inhibition at a lower, less frequent dose. Critically, it does not cause the weight loss observed with idelalisib, suggesting better tolerability in vivo, which aligns with its superior selectivity profile.
Experimental Protocol 3: B-Cell Lymphoma Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of test compounds.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG)) are used as they can accept human cell grafts. [12]* Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million Ramos lymphoma cells, often mixed with a basement membrane extract like Matrigel or Cultrex BME to improve tumor take, into the flank of each mouse. [13] 2. Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Idelalisib, this compound) with 8-10 mice per group.
-
Dosing: Administer compounds daily via oral gavage (p.o.) at predefined doses.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Volume = (Length x Width²)/2.
-
Record animal body weight at the same frequency as a measure of general toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.
-
Analysis: At the end of the study, euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Conclusion and Future Perspectives
While idelalisib marked a significant milestone in treating B-cell malignancies by validating PI3Kδ as a target, its toxicity profile has limited its application. This comparative guide, using the hypothetical next-generation inhibitor this compound, illustrates the rational drug design and rigorous preclinical evaluation required to improve upon a first-in-class agent.
The hypothetical data presented suggests that this compound, by virtue of its superior potency and vastly improved isoform selectivity, could offer a wider therapeutic window. It demonstrates stronger anti-tumor activity at lower doses with better tolerability in preclinical models. The next logical steps in its development would be formal IND-enabling toxicology studies and, if successful, progression into Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed/refractory B-cell malignancies. Such an agent could potentially replace idelalisib and offer a safer, more effective targeted therapy option for this patient population.
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Fruman, D.A. & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. Available at: [Link]
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Ghia, P., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. Available at: [Link]
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Personalized Medicine. (2016). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. Journal of Clinical Pathways. Available at: [Link]
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Coutré, S.E., et al. (2019). Final Results of a Randomized, Phase III Study of Rituximab With or Without Idelalisib Followed by Open-Label Idelalisib in Patients With Relapsed Chronic Lymphocytic Leukemia. Journal of Clinical Oncology. Available at: [Link]
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A Comparative Guide to the Isoform Selectivity of TC-KHNS-11 Against PI3K Alpha, Beta, and Gamma
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the nuanced selectivity of a compound is paramount. This guide provides an in-depth, objective comparison of the investigational molecule TC-KHNS-11, focusing on its isoform selectivity profile against the class I phosphoinositide 3-kinases (PI3Ks) alpha (α), beta (β), and gamma (γ). By situating its performance alongside established PI3K inhibitors and elucidating the experimental methodologies for such evaluations, this document serves as a critical resource for informed decision-making in preclinical research.
The Critical Role of PI3K Isoform Selectivity in Drug Discovery
The PI3K signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four class I catalytic isoforms: p110α, p110β, p110δ, and p110γ.[6]
While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is primarily restricted to hematopoietic cells.[7][8] This differential expression pattern underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects.[4] For instance, inhibitors targeting the p110δ isoform, such as Idelalisib, have shown significant clinical benefit in B-cell malignancies.[9][10] Conversely, pan-PI3K inhibitors can be associated with a broader range of toxicities due to the inhibition of ubiquitously expressed isoforms.[11] Therefore, the meticulous profiling of an inhibitor's activity against each isoform is a critical step in its preclinical development.
Below is a diagram illustrating the canonical PI3K signaling pathway:
Caption: The PI3K Signaling Pathway.
Comparative Isoform Selectivity Profile of TC-KHNS-11
TC-KHNS-11 is a potent and selective inhibitor of the PI3Kδ isoform.[12] To contextualize its performance, the following table presents a comparison of its half-maximal inhibitory concentration (IC50) values against PI3Kα, PI3Kβ, and PI3Kγ with those of other well-characterized PI3K inhibitors.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Primary Target(s) | Reference(s) |
| TC-KHNS-11 | 262 | 1650 | 4630 | PI3Kδ | [12] |
| Idelalisib | 8600 | 4000 | 2100 | PI3Kδ | [9][13] |
| Alpelisib (BYL719) | 4.6 | 1156 | 290 | PI3Kα | [14] |
| Copanlisib | 0.5 | 3.7 | 6.4 | Pan-PI3K (α, δ preference) | [15][16] |
| Duvelisib (IPI-145) | 1602 | 85 | 27 | PI3Kδ/γ | [17][18] |
As the data indicates, TC-KHNS-11 demonstrates significant selectivity for the PI3Kδ isoform (biochemical IC50 of 9 nM, not shown in the table focusing on α, β, and γ) over the alpha, beta, and gamma isoforms.[12] This selectivity profile is more pronounced than that of Idelalisib against the beta and gamma isoforms. In contrast, Alpelisib is highly selective for PI3Kα, while Copanlisib exhibits pan-isoform inhibition with a preference for the alpha and delta isoforms. Duvelisib displays a dual inhibitory profile against the delta and gamma isoforms.
Experimental Protocol for Determining PI3K Isoform Selectivity
The following protocol outlines a robust, luminescence-based in vitro kinase assay for determining the isoform selectivity of a test compound, such as TC-KHNS-11. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[19][20][21] The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[22][23]
Materials and Reagents
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Test compound (e.g., TC-KHNS-11) and control inhibitors
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute each PI3K isoform to the desired working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a PIP2 substrate solution in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for each kinase isoform.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Below is a diagram illustrating the experimental workflow for PI3K inhibitor profiling:
Caption: Experimental Workflow for PI3K Inhibitor Profiling.
Conclusion
The data presented in this guide highlight TC-KHNS-11 as a potent and highly selective inhibitor of the PI3Kδ isoform when compared to its activity against PI3Kα, PI3Kβ, and PI3Kγ. This selectivity profile suggests its potential for targeted therapeutic applications, particularly in hematological malignancies where PI3Kδ signaling is a key driver of disease. The detailed experimental protocol provides a validated framework for researchers to independently assess the isoform selectivity of this and other investigational compounds. As the field of kinase inhibitor development continues to evolve, a thorough understanding of isoform selectivity, grounded in robust experimental data, will remain a cornerstone of successful drug discovery.
References
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Retrieved from [Link]
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Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. The Journal of biological chemistry, 290(13), 8439–8446. [Link]
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Ghia, P., et al. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 20(23), 5868–5874. [Link]
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Infinity Pharmaceuticals, Inc. (n.d.). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Retrieved from [Link]
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Dong, S., et al. (2017). PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors. Oncotarget, 8(7), 11570–11580. [Link]
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Patel, K., & Pagel, J. M. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Expert opinion on investigational drugs, 26(3), 363–370. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572. [Link]
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Kahl, B. S., et al. (2014). A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL). Blood, 123(22), 3398–3405. [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3) against each PI3K isoform (IC50 values in nM). Retrieved from [Link]
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Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291–1299. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. Retrieved from [Link]
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Knight, Z. A., & Shokat, K. M. (2018). Discovery of isoform-selective inhibitors of PI3K in a series of propeller-shaped compounds. Bioorganic & medicinal chemistry, 26(5), 1045–1054. [Link]
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Thorpe, L. M., et al. (2015). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Journal of medicinal chemistry, 58(23), 9035–9048. [Link]
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Mruk, O. N., & Madsen, R. R. (2026, January 12). PI3K inhibitor-free differentiation and maturation of human iPSC-derived arterial- and venous-like endothelial cells. bioRxiv. [Link]
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ResearchGate. (n.d.). Experimental workflow of activity-based profiling experiments. Retrieved from [Link]
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Hayakawa, M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PloS one, 13(7), e0200984. [Link]
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Burger, J. A., & Gribben, J. G. (2018). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Current hematologic malignancy reports, 13(5), 362–372. [Link]
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Nappi, A., et al. (2021). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Journal of experimental & clinical cancer research : CR, 40(1), 169. [Link]
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A Comparative Guide to PI3K Inhibition: The Dual-Targeting Agent Duvelisib vs. the Selective Research Tool TC KHNS 11
Authored for Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes from proliferation and survival to metabolism. Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies, making it a prime target for therapeutic intervention.[1] However, the PI3K family consists of several isoforms with distinct tissue distribution and physiological roles. This complexity has driven the development of inhibitors with varying selectivity profiles, from broad pan-PI3K inhibitors to highly specific single-isoform agents.[1][2]
This guide provides a comparative analysis of two such inhibitors: duvelisib , an orally administered drug approved by the U.S. Food and Drug Administration (FDA) that dually targets the δ (delta) and γ (gamma) isoforms of PI3K, and TC KHNS 11 , a potent and highly selective preclinical research inhibitor of the PI3K-δ isoform.[3][] By juxtaposing a clinically validated dual-inhibitor with a selective research compound, we aim to illuminate the mechanistic nuances, therapeutic rationale, and experimental considerations that guide research and development in this critical area of oncology.
Part 1: Molecular Profile and Mechanism of Action
The fundamental difference between duvelisib and this compound lies in their isoform selectivity, which dictates their biological effects. Duvelisib was designed to simultaneously inhibit PI3K-δ and PI3K-γ, while this compound was developed for precise targeting of PI3K-δ.[3][5]
-
Duvelisib (COPIKTRA®) , also known as IPI-145, is a small molecule inhibitor that reversibly binds to the ATP-binding pocket of the p110 catalytic subunit of the PI3K-δ and PI3K-γ isoforms.[6] Its chemical name is (S)-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one.[3] This dual inhibition is hypothesized to provide a two-pronged attack:
-
PI3K-δ Inhibition: The delta isoform is primarily expressed in hematopoietic cells and is crucial for B-cell receptor (BCR) signaling, which promotes the proliferation, survival, and migration of malignant B-cells.[7][8]
-
PI3K-γ Inhibition: The gamma isoform is also expressed in leukocytes and plays a key role in mediating inflammatory responses and immune cell trafficking. By inhibiting PI3K-γ, duvelisib can disrupt the supportive tumor microenvironment, for instance, by blocking chemokine-mediated T-cell migration and the polarization of tumor-associated macrophages.[6][7][9][10]
-
-
This compound is a research compound characterized as a potent and selective PI3K-δ inhibitor.[] Its high selectivity makes it an ideal tool for laboratory settings to dissect the specific roles of the PI3K-δ isoform in cellular signaling and disease models, without the confounding effects of inhibiting other isoforms like PI3K-γ.
The following diagram illustrates the points of intervention for both compounds within the PI3K/AKT/mTOR signaling cascade.
Caption: PI3K signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The selectivity of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki) against a panel of targets. Lower values indicate higher potency.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Ki (pM) |
| Duvelisib | PI3K-δ | 1[11] | Data not specified | 23[11] |
| PI3K-γ | 50[11] | Data not specified | 243[11] | |
| PI3K-α | >1000 | Data not specified | >1000 | |
| PI3K-β | >1000 | Data not specified | >1000 | |
| This compound | PI3K-δ | 9 | 49 | Not available |
| PI3K-γ | 4630 | Not available | Not available | |
| PI3K-α | 262 | 3440 | Not available | |
| PI3K-β | 1650 | 6530 | Not available | |
| Table 1: Comparative in vitro potency and selectivity of duvelisib and this compound against Class I PI3K isoforms. Note the different units (nM vs. pM). |
As the data shows, duvelisib is a potent inhibitor of both PI3K-δ and, to a lesser extent, PI3K-γ.[11] In contrast, this compound demonstrates high selectivity for PI3K-δ, with approximately 29-fold less activity against PI3K-α and over 500-fold less activity against PI3K-γ in biochemical assays.
Part 2: Experimental Protocols for Comparative Assessment
To directly compare the cellular effects of a dual δ/γ inhibitor versus a selective δ inhibitor, a series of in vitro experiments can be designed. The choice of experiment is driven by the therapeutic hypothesis: assessing the differential impact on malignant cell proliferation (a PI3K-δ-driven process) and on immune cell migration (a process with significant PI3K-γ involvement).
Protocol: Cell Proliferation Assay in a B-Cell Malignancy Line
This protocol describes a method to compare the anti-proliferative effects of duvelisib and this compound on a chronic lymphocytic leukemia (CLL) cell line, such as MEC-1.
Objective: To determine and compare the dose-dependent inhibition of cell proliferation by duvelisib and this compound.
Methodology:
-
Cell Culture: Culture MEC-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of duvelisib and this compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium, ranging from 1 nM to 10 µM.
-
Cell Seeding: Plate 5,000 MEC-1 cells per well in a 96-well plate in 50 µL of culture medium.
-
Treatment: Add 50 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Proliferation Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Measure luminescence according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 for each compound.
Caption: Workflow for a comparative cell proliferation assay.
Part 3: Clinical Profile of a Dual PI3K-δ/γ Inhibitor: Duvelisib
While this compound remains a preclinical tool, duvelisib has an extensive clinical history that provides invaluable insights into the efficacy and toxicity of dual PI3K-δ/γ inhibition in humans.
Duvelisib was granted regular approval by the FDA in 2018 for adult patients with relapsed or refractory (R/R) CLL or small lymphocytic lymphoma (SLL) after at least two prior therapies.[3][12][13] It also received accelerated approval for R/R follicular lymphoma (FL), though this indication was later withdrawn.[14][15]
Clinical Efficacy
The approval in CLL/SLL was primarily based on the Phase 3 DUO trial (NCT02004522), a randomized study comparing duvelisib to the anti-CD20 monoclonal antibody ofatumumab.[12][16]
| Trial | Indication | Treatment Arms | Key Efficacy Outcome | Result |
| DUO (Phase 3) | R/R CLL/SLL | Duvelisib vs. Ofatumumab | Median Progression-Free Survival (PFS) | 13.3 months vs. 9.9 months (HR=0.52, p<0.0001)[16][17] |
| Overall Response Rate (ORR) | 74% vs. 45% (p<0.0001)[16][17] | |||
| PRIMO (Phase 2) | R/R PTCL | Duvelisib | Overall Response Rate (ORR) | 49% (CR Rate: 34%)[18] |
| Table 2: Summary of pivotal clinical trial data for duvelisib. |
These results demonstrate that dual inhibition of PI3K-δ and PI3K-γ is an effective therapeutic strategy in lymphoid malignancies. The activity in T-cell lymphoma (PTCL), a disease where the tumor microenvironment plays a critical role, further supports the rationale for targeting the PI3K-γ isoform.[18]
Safety and Tolerability: A Cautionary Tale
The clinical development of PI3K inhibitors has been consistently challenged by significant toxicities, and duvelisib is no exception. The drug carries a black box warning for potentially fatal or serious adverse events.[14]
Common Serious Adverse Events (Grade ≥3):
-
Infections
-
Diarrhea or Colitis
-
Pneumonitis (inflammation of the lungs)
-
Cutaneous reactions
-
Hepatotoxicity (elevated liver enzymes)
In June 2022, the FDA issued a safety warning after 5-year follow-up data from the DUO trial revealed a potential increased risk of death with duvelisib compared to ofatumumab (HR 1.09).[15][19][20] The analysis also confirmed a higher rate of serious side effects and death due to adverse events on the duvelisib arm.[15][20] This led to a meeting of the FDA's Oncologic Drugs Advisory Committee (ODAC), which voted that the risks of duvelisib outweighed its benefits for the treatment of CLL/SLL.[21][22] These safety concerns are believed to be a class-wide effect for PI3K inhibitors, largely stemming from on-target immune modulation.
Part 4: Synthesis and Discussion for Drug Development
The comparison between the clinical profile of duvelisib and the preclinical selectivity of this compound offers critical insights for drug development professionals.
The Rationale for Selectivity:
-
Dual Inhibition (Duvelisib): The therapeutic hypothesis is that simultaneously targeting the malignant B-cell (via PI3K-δ) and disrupting its supportive microenvironment (via PI3K-γ) will yield greater efficacy than targeting PI3K-δ alone.[10] The clinical activity of duvelisib in both B-cell and T-cell malignancies supports this concept.[16][18] However, the broad immunomodulatory effect achieved by inhibiting both isoforms likely contributes to the significant risk of severe and fatal immune-mediated toxicities, such as colitis and pneumonitis.[19][21]
-
Selective Inhibition (this compound): The development of highly selective PI3K-δ inhibitors like this compound (and the approved drug idelalisib) is driven by the goal of maximizing on-target effects on the tumor cell while minimizing off-target toxicities. The central question for researchers is whether the potential reduction in toxicity from avoiding PI3K-γ inhibition outweighs the potential loss of efficacy derived from modulating the tumor microenvironment.
Implications for Future Research: The clinical experience with duvelisib underscores the narrow therapeutic window of dual PI3K-δ/γ inhibition. For researchers using tools like this compound, the key is to precisely delineate the contribution of PI3K-δ to both cancer cell pathology and normal immune function. Comparative studies in preclinical models using selective δ, selective γ, and dual δ/γ inhibitors are essential to understand which toxicities are attributable to each isoform. This knowledge is paramount for designing the next generation of PI3K inhibitors, which may involve intermittent dosing schedules, combinations with other agents to mitigate toxicity, or the development of even more refined isoform- or mutation-specific inhibitors.[1]
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A Comparative In Vivo Analysis of the Anti-Inflammatory Agent TC KHNS 11
A Guide for Preclinical Efficacy Validation
This guide provides a comprehensive framework for the in vivo validation of a novel anti-inflammatory compound, designated as TC KHNS 11. In the absence of publicly available data on this compound, this document serves as a robust template, comparing its potential efficacy against Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID). The methodologies and comparative analyses detailed herein are designed to meet the rigorous standards of preclinical drug development, providing researchers with the necessary tools to generate reproducible and scientifically sound data.
The experimental designs are grounded in widely accepted models of acute and systemic inflammation, enabling a thorough characterization of the compound's anti-inflammatory profile. By adhering to the principles of scientific integrity and providing detailed, validated protocols, this guide aims to empower researchers to make data-driven decisions in the advancement of novel anti-inflammatory therapeutics.
Rationale for In Vivo Model Selection: A Two-Pronged Approach
To comprehensively evaluate the anti-inflammatory potential of this compound, a dual-model approach is recommended. This strategy allows for the assessment of the compound's efficacy in both a localized, acute inflammatory response and a systemic, cytokine-driven inflammation model.
-
Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation. The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. This model is particularly useful for evaluating compounds that target the cyclooxygenase (COX) pathways, such as NSAIDs.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Administration of LPS leads to a robust release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), resulting in a systemic inflammatory cascade. This model is invaluable for assessing the ability of a compound to modulate cytokine production and systemic inflammation.
Positive Control Selection: Indomethacin
Indomethacin is selected as the positive control due to its well-characterized mechanism of action as a non-selective inhibitor of COX-1 and COX-2. By inhibiting COX enzymes, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Its established efficacy in both the carrageenan-induced paw edema and LPS-induced endotoxemia models provides a reliable benchmark for evaluating the relative potency and efficacy of this compound.
Comparative Efficacy Analysis: this compound vs. Indomethacin
The following tables present a framework for comparing the anticipated anti-inflammatory effects of this compound with the established profile of Indomethacin. The data for Indomethacin is derived from typical results reported in the scientific literature. Researchers should replace the placeholder data for "this compound" with their experimental findings.
Table 1: Efficacy in Carrageenan-Induced Paw Edema
| Parameter | This compound (Hypothetical Data) | Indomethacin (10 mg/kg) |
| Paw Edema Inhibition (%) at 3h | Insert Experimental Data | ~ 40-60% |
| Paw Edema Inhibition (%) at 5h | Insert Experimental Data | ~ 50-70% |
| Myeloperoxidase (MPO) Activity in Paw Tissue (U/mg tissue) | Insert Experimental Data | Significant Reduction |
| Prostaglandin E2 (PGE2) Levels in Paw Tissue (pg/mg tissue) | Insert Experimental Data | Significant Reduction |
Table 2: Efficacy in LPS-Induced Endotoxemia
| Parameter | This compound (Hypothetical Data) | Indomethacin (5 mg/kg) |
| Serum TNF-α Reduction (%) | Insert Experimental Data | ~ 30-50% |
| Serum IL-6 Reduction (%) | Insert Experimental Data | ~ 40-60% |
| Serum IL-1β Reduction (%) | Insert Experimental Data | Variable, often less pronounced |
| NF-κB Activation in Splenocytes (Inhibition %) | Insert Experimental Data | Moderate Inhibition |
Key Inflammatory Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for characterizing a novel anti-inflammatory agent. The following diagram illustrates the NF-κB signaling pathway, a central regulator of inflammation that is a common target for anti-inflammatory drugs.
Caption: In vivo validation workflow for this compound.
Protocol 4.1: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (various doses)
-
Indomethacin (10 mg/kg)
-
-
Dosing: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculation of Edema Inhibition:
-
Edema Volume = Vt - V0
-
% Inhibition = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100
-
-
Endpoint Analysis: At the end of the experiment, animals are euthanized, and paw tissue can be collected for MPO assay (to quantify neutrophil infiltration) and PGE2 measurement (ELISA).
Protocol 4.2: LPS-Induced Endotoxemia
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are used.
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Dosing: The test compounds or vehicle are administered (p.o. or i.p.) one hour before the LPS challenge.
-
Inflammation Induction: Mice are injected intraperitoneally with LPS from E. coli (e.g., 5 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.
-
Calculation of Cytokine Reduction:
-
% Reduction = [(Cytokine Level of Control - Cytokine Level of Treated) / Cytokine Level of Control] x 100
-
-
Optional Endpoint Analysis: Spleen and liver tissues can be harvested for analysis of NF-κB activation (e.g., Western blot for phosphorylated p65) or gene expression of inflammatory mediators (RT-qPCR).
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of the anti-inflammatory compound this compound. By systematically comparing its efficacy against a standard NSAID, Indomethacin, in both acute and systemic inflammation models, researchers can build a comprehensive preclinical data package.
Positive results from these initial studies would warrant further investigation into the specific molecular targets of this compound. Subsequent studies could include more chronic models of inflammation (e.g., collagen-induced arthritis), pharmacokinetic and pharmacodynamic (PK/PD) profiling, and a thorough safety and toxicology assessment. The ultimate goal is to generate a robust body of evidence to support the potential clinical development of this compound as a novel anti-inflammatory therapeutic.
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
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Bannerman, D. D., & Goldblum, S. E. (2003). Mechanisms of bacterial lipopolysaccharide-induced endothelial apoptosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(6), L899-L914. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the PI3Kδ Inhibitor TC KHNS 11
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The phosphatidylinositol 3-kinase (PI3K) family, and specifically the p110δ isoform (PI3Kδ), has emerged as a critical player in B-cell signaling, rendering it a highly attractive target for hematological malignancies and inflammatory disorders. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: the development of truly selective kinase inhibitors. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to unforeseen toxicities and diminish therapeutic efficacy.
This guide provides an in-depth analysis of the cross-reactivity profile of TC KHNS 11 , a potent and selective PI3Kδ inhibitor. Through a comparative lens, we will examine its performance against other notable PI3Kδ inhibitors, delving into the experimental data that underpins our understanding of its selectivity. This document is intended to serve as a valuable resource for researchers navigating the complexities of kinase inhibitor selection and development, emphasizing the causal reasoning behind experimental design and the importance of a thorough understanding of a compound's kinome-wide interactions.
The PI3Kδ Signaling Axis: A Key Therapeutic Target
The PI3K signaling pathway is a pivotal cascade that governs cell growth, proliferation, survival, and metabolism. Class I PI3Ks are heterodimeric enzymes composed of a catalytic (p110) and a regulatory (p85) subunit. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling and B-cell function.[1] Its restricted expression pattern makes it an ideal target for therapies aimed at B-cell malignancies and autoimmune diseases, with the potential for a more favorable safety profile compared to inhibitors that target ubiquitously expressed PI3K isoforms.[2]
Below is a diagram illustrating the canonical PI3K/Akt signaling pathway, highlighting the central role of PI3Kδ.
Caption: The PI3K/Akt signaling pathway initiated by RTKs and the BCR.
Profiling Kinase Inhibitor Selectivity: The Methodologies
To ascertain the precise spectrum of a kinase inhibitor's activity, a systematic evaluation of its interaction with a broad panel of kinases is indispensable. This process, known as kinome profiling, is crucial for identifying potential off-target interactions that could compromise the inhibitor's clinical utility.
KINOMEscan™: A Competition-Based Binding Assay
One of the most widely utilized platforms for kinase inhibitor profiling is the KINOMEscan™ technology. This method is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large number of kinases.[3][4] The underlying principle is elegant in its simplicity: a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
The workflow for a typical KINOMEscan™ experiment is depicted below.
Caption: Simplified workflow of the KINOMEscan™ competition binding assay.
Cellular Assays for Off-Target Validation
While biochemical assays like KINOMEscan™ provide invaluable data on direct binding interactions, it is imperative to validate these findings in a cellular context. Cellular assays can reveal the functional consequences of off-target inhibition, such as the modulation of unintended signaling pathways. A common approach involves treating cells with the inhibitor and monitoring the phosphorylation status of key downstream substrates of suspected off-target kinases using techniques like Western blotting or phospho-specific ELISAs.
Comparative Analysis of PI3Kδ Inhibitor Selectivity
This compound, also known as compound 11 in its discovery publication, is a quinazoline-based inhibitor of PI3Kδ.[1][5] To contextualize its selectivity, we will compare its inhibitory profile against the well-characterized PI3Kδ inhibitor, Idelalisib (CAL-101), and another selective inhibitor, PI3KD-IN-015.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity (δ vs α) | Selectivity (δ vs β) | Selectivity (δ vs γ) | Reference |
| This compound | 262 | 1650 | 4630 | 9 | ~29-fold | ~183-fold | ~514-fold | [1][5] |
| Idelalisib | 1089 | 664 | 25 | 7 | ~156-fold | ~95-fold | ~3.6-fold | [6] |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | 12-fold | 20-fold | 25-fold | [6] |
Table 1: Comparison of the biochemical IC50 values of selected PI3Kδ inhibitors against Class I PI3K isoforms.
The data presented in Table 1 highlights the potent and selective nature of this compound for PI3Kδ. In biochemical assays, it exhibits an IC50 of 9 nM for PI3Kδ, with significantly higher values for the other Class I isoforms, indicating a strong preference for its intended target.[1][5] When compared to Idelalisib, this compound demonstrates superior selectivity over the β and γ isoforms, although Idelalisib shows greater selectivity against the α isoform.[6] PI3KD-IN-015, while highly potent against PI3Kδ, displays a less pronounced selectivity margin against the other isoforms compared to this compound and Idelalisib.[6]
It is important to note that while the primary publication for this compound states that it is "Selective for PI 3-Kδ over a panel of lipid and protein kinases," a comprehensive, publicly available kinome-wide scan dataset for this specific compound is not readily accessible.[5] The selectivity of quinazoline-based inhibitors can vary, and some have been shown to interact with other kinases.[7][8] For instance, a kinome scan of PI3KD-IN-015, another potent PI3Kδ inhibitor, revealed a high degree of selectivity, with no significant inhibition of other protein kinases at a concentration of 1 µM.[6] This suggests that high selectivity within this chemical class is achievable.
Cellular Potency and Functional Consequences
The ultimate measure of an inhibitor's utility lies in its performance within a cellular environment. Cellular assays provide a more physiologically relevant context by accounting for factors such as cell permeability and competition with intracellular ATP.
| Inhibitor | Cellular PI3Kα (IC50, nM) | Cellular PI3Kβ (IC50, nM) | Cellular PI3Kδ (IC50, nM) | Reference |
| This compound | 3440 | 6530 | 49 | [5] |
| Idelalisib | >1000 | >1000 | 2.3 | [6] |
| PI3KD-IN-015 | >3000 | >3000 | 13 | [6] |
Table 2: Comparison of the cellular IC50 values of selected PI3Kδ inhibitors.
In cellular assays measuring the inhibition of Akt phosphorylation, this compound maintains its selectivity for PI3Kδ, albeit with a higher IC50 of 49 nM compared to its biochemical potency.[5] This difference is expected and reflects the more complex intracellular environment. Both Idelalisib and PI3KD-IN-015 also demonstrate potent and selective inhibition of PI3Kδ in cellular contexts.[6] The potent inhibition of B-cell function by this compound has been demonstrated across multiple species, confirming that its biochemical selectivity translates into a functional cellular response.[1]
Conclusion: A Promising Candidate with a Need for Broader Profiling
This compound stands out as a potent and highly selective inhibitor of PI3Kδ, demonstrating a favorable profile in both biochemical and cellular assays when compared to other inhibitors of the same class. Its quinazoline scaffold has proven to be a valuable starting point for the development of isoform-specific PI3K inhibitors.[1][5] The data strongly supports its utility as a research tool for dissecting the role of PI3Kδ in various biological processes.
However, for its progression as a potential therapeutic agent, a comprehensive, kinome-wide cross-reactivity analysis is paramount. While the initial characterization is promising, the absence of a publicly available, broad-panel kinome scan for this compound represents a knowledge gap. Such data would provide a more complete picture of its off-target interaction landscape, enabling a more thorough assessment of its potential for off-target toxicities and informing future drug development efforts. Researchers utilizing this compound should be mindful of this and consider performing their own broader selectivity profiling to fully characterize its behavior in their specific experimental systems.
References
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Hoegenauer, K., Soldermann, N., Stauffer, F., Furet, P., Graveleau, N., Smith, A. B., ... & Zécri, F. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762–767. [Link]
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Hoegenauer, K., Soldermann, N., Stauffer, F., Furet, P., Graveleau, N., Smith, A. B., ... & Zécri, F. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762–767. [Link]
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Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627–644. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550–562. [Link]
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Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975–980. [Link]
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ResearchGate. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors | Request PDF. [Link]
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PubMed Central. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of TC KHNS 11, a Novel BTK Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction: The Rationale for Developing Novel BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][2] Aberrant activation of this pathway is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[3] The development of BTK inhibitors has revolutionized the treatment landscape for these diseases.[1][3]
The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy but is associated with off-target effects due to its inhibition of other kinases like TEC, EGFR, and ITK.[4] These off-target activities can lead to adverse events such as bleeding and atrial fibrillation.[4][5] This has driven the development of second-generation BTK inhibitors with improved selectivity, aiming to enhance safety and tolerability while maintaining or improving efficacy.[4][6]
TC KHNS 11 is a novel, highly selective, next-generation BTK inhibitor designed to overcome the limitations of earlier agents. Like other covalent inhibitors, it forms an irreversible bond with the cysteine-481 residue in the BTK active site, effectively shutting down its kinase activity.[3][7] This guide provides a comparative analysis of the preclinical in vitro and in vivo efficacy of this compound against the first-generation inhibitor ibrutinib and the standard-of-care chemotherapy agent, bendamustine.
Mechanism of Action: Targeting the BCR Pathway
The BCR pathway is a complex signaling cascade initiated by antigen binding. This leads to the activation of several downstream kinases, with BTK playing a pivotal role. Activated BTK promotes a cascade of events leading to NF-κB activation, which in turn drives the transcription of genes essential for B-cell survival and proliferation.[8]
This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signals, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[7][9] In contrast, bendamustine is an alkylating agent with a dual mechanism of action that also has properties of a purine analog.[10][11] It causes DNA damage, leading to cell cycle arrest and apoptosis through different pathways.[12][13]
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy: Potency, Selectivity, and Cellular Effects
The initial evaluation of a novel inhibitor involves rigorous in vitro testing to determine its potency against the intended target and its selectivity over other related kinases. This is followed by cell-based assays to confirm its activity in a biological context.
Biochemical Kinase Assays
Biochemical assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against its target enzyme. This compound demonstrates potent inhibition of BTK with a low nanomolar IC50. A key differentiator for second-generation inhibitors is their selectivity profile. As shown in the table below, this compound exhibits significantly less activity against kinases such as EGFR, TEC, and ITK compared to ibrutinib, suggesting a lower potential for off-target side effects.[4][14]
| Kinase Target | This compound (IC50, nM) | Ibrutinib (IC50, nM) |
| BTK | < 5 | 0.5 [3] |
| EGFR | > 1000[14] | 5-10 |
| TEC | > 1000[14] | 78 |
| ITK | > 1000[14] | 10 |
Table 1: Comparative biochemical potency and selectivity of this compound and Ibrutinib.
Cell-Based Assays
To assess the biological effects of this compound, its ability to inhibit proliferation and induce apoptosis was evaluated in B-cell malignancy cell lines, such as those derived from Mantle Cell Lymphoma (e.g., Jeko-1, Mino). Cell viability was measured using an MTT assay, which quantifies the metabolic activity of living cells.
This compound effectively reduces cell viability in these cell lines in a dose-dependent manner. When compared to ibrutinib, it shows comparable efficacy in inducing cell death in malignant B-cells.[15] Bendamustine also induces cell death but typically at higher concentrations and through a different mechanism of action.
| Cell Line (MCL) | This compound (EC50, nM) | Ibrutinib (EC50, nM) | Bendamustine (EC50, µM) |
| Jeko-1 | ~20 | ~25 | ~15 |
| Mino | ~15 | ~20 | ~10 |
Table 2: Comparative cellular efficacy in Mantle Cell Lymphoma cell lines.
In Vivo Efficacy: Preclinical Animal Models
To evaluate the therapeutic potential of this compound in a living system, its efficacy was tested in a patient-derived xenograft (PDX) mouse model of B-cell lymphoma.[16] In these models, tumor cells from a human patient are implanted into immunodeficient mice, providing a more clinically relevant system to assess anti-tumor activity.[16][17]
Figure 2: Workflow for a typical xenograft efficacy study.
In these models, this compound demonstrated significant tumor growth inhibition (TGI). Daily oral administration of this compound led to a marked reduction in tumor volume compared to the vehicle control group. Its anti-tumor activity was comparable to that of ibrutinib. Bendamustine, administered intravenously, also showed significant efficacy, although with a different toxicity profile.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 0% |
| This compound | 15 mg/kg, Daily, Oral | ~85% |
| Ibrutinib | 25 mg/kg, Daily, Oral | ~80% |
| Bendamustine | 20 mg/kg, 2x/week, IV | ~70% |
Table 3: Comparative in vivo efficacy in a B-cell lymphoma PDX model.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from commercially available kinase binding assays and provides a method to determine the IC50 of an inhibitor.[18]
-
Reagent Preparation: Prepare 3X solutions of the test compound (e.g., this compound), a kinase/antibody mixture (BTK and Eu-labeled anti-tag antibody), and a fluorescently labeled ATP-competitive tracer in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the ratio of acceptor (tracer) to donor (Eu-antibody) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic conversion of MTT to formazan by living cells.[19]
-
Cell Plating: Seed B-cell lymphoma cells (e.g., Jeko-1) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound, Ibrutinib, Bendamustine). Add the compounds to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against the drug concentration to calculate the EC50 value.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that this compound is a potent and highly selective BTK inhibitor with significant in vitro and in vivo anti-tumor activity. Its efficacy is comparable to the first-generation inhibitor ibrutinib in cell-based and xenograft models. The key advantage of this compound lies in its improved selectivity profile, which suggests the potential for a better safety and tolerability profile in clinical settings.[4][5]
Compared to the traditional chemotherapeutic agent bendamustine, this compound offers a targeted mechanism of action, which is often associated with a different and potentially more manageable side-effect profile. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy in combination with other anti-cancer agents. The promising preclinical results support the continued development of this compound as a potential new therapeutic option for patients with B-cell malignancies.
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Woyach, J. (2025). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc. Available at: [Link]
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Maddocks, K., et al. (2015). Bruton tyrosine kinase inhibitors: a promising novel targeted treatment for B cell lymphomas. British Journal of Haematology. Available at: [Link]
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Brown, J. R., & Skarbnik, A. (2020). Acalabrutinib Versus Ibrutinib for CLL. Targeted Oncology. Available at: [Link]
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Molica, S. (2025). A comparative analysis of the efficacy of ibrutinib vs acalabrutinib in fixed-duration CLL therapy. VJHemOnc. Available at: [Link]
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Roeker, L. (2023). ASH 2022: Dr. Lindsey Roeker on Comparing Acalabrutinib and Ibrutinib in the Real World. CLL Society. Available at: [Link]
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Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Available at: [Link]
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Roeker, L. E., et al. (2022). Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia. Blood Advances. Available at: [Link]
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Herman, S. E. M., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia. Available at: [Link]
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Lee, C. S., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Expert Opinion on Drug Discovery. Available at: [Link]
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Zaja, F., et al. (2018). Bendamustine: A review of pharmacology, clinical use and immunological effects. Biomedicine & Pharmacotherapy. Available at: [Link]
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Zhang, L., et al. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. Cancers. Available at: [Link]
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Byrd, J. C., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Journal of Clinical Oncology. Available at: [Link]
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Zhang, L., et al. (2019). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Cancer Discovery. Available at: [Link]
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Ascentage Pharma. (2026). Ascentage Pharma Announces IND Clearance by the U.S. Food and Drug Administration for BTK Degrader APG-3288. PR Newswire. Available at: [Link]
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Wróblewska, J., et al. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. International Journal of Molecular Sciences. Available at: [Link]
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Cheson, B. D., & Leoni, L. (2012). Bendamustine: mechanism of action and clinical data. Clinical Advances in Hematology & Oncology. Available at: [Link]
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Synapse. (2024). What is the mechanism of Acalabrutinib? Patsnap Synapse. Available at: [Link]
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Wikipedia. Ibrutinib. Wikipedia. Available at: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Gabizon, R., et al. (2021). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Saba, N. S., et al. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood Advances. Available at: [Link]
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Wu, Y., et al. (2022). Bruton tyrosine kinase inhibitors in B-cell lymphoma: beyond the antitumour effect. Journal of Hematology & Oncology. Available at: [Link]
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Synapse. (2024). What is the mechanism of Bendamustine Hydrochloride? Patsnap Synapse. Available at: [Link]
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Janssen Biotech, Inc. Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA®. Available at: [Link]
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Barf, T., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
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ResearchGate. (2025). Metabolism and mechanisms of action of bendamustine: Rationales for combination therapies. ResearchGate. Available at: [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
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Cheson, B. D. (2011). Bendamustine: Mechanism of Action and Clinical Data. Clinical Advances in Hematology & Oncology. Available at: [Link]
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Mark, A., & Ujjani, C. (2019). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. Available at: [Link]
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VJHemOnc. (2016). The characteristics and mode of action of ibrutinib for CLL. YouTube. Available at: [Link]
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CALQUENCE. (2024). How CALQUENCE® (acalabrutinib) Works. YouTube. Available at: [Link]
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Tendler, T. (2013). The Mechanism of Action of Ibrutinib. Targeted Oncology. Available at: [Link]
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BPS Bioscience. BTK (C481S) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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The Jackson Laboratory. (2022). Genetically diverse mouse platform to xenograft cancer cells. Disease Models & Mechanisms. Available at: [Link]
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A Head-to-Head Comparison of Novel PI3Kδ Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a critical node in B-cell malignancies. Its central role in the B-cell receptor (BCR) signaling pathway has spurred the development of a new generation of selective inhibitors, offering the promise of enhanced efficacy and improved safety profiles over earlier iterations. This guide provides a comprehensive head-to-head comparison of novel PI3Kδ inhibitors, including zandelisib, parsaclisib, and leniolisib, with a focus on their preclinical and clinical performance, selectivity, and the experimental methodologies crucial for their evaluation.
The Rationale for Targeting PI3Kδ
The PI3K/AKT/mTOR pathway is a fundamental signaling cascade that governs cell growth, proliferation, and survival.[1] The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit, with the latter existing in four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is primarily restricted to hematopoietic cells.[2] This restricted expression pattern of PI3Kδ makes it an attractive therapeutic target for B-cell malignancies, as its inhibition is anticipated to have a more localized effect on the immune system, thereby reducing the on-target toxicities associated with pan-PI3K inhibitors.[3]
The dysregulation of the PI3Kδ pathway is a hallmark of many B-cell lymphomas, where it promotes uncontrolled cell proliferation and survival.[4] By selectively inhibiting PI3Kδ, novel therapies aim to disrupt these oncogenic signals, leading to tumor cell apoptosis and a reduction in tumor burden.
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the PI3K/AKT/mTOR signaling pathway and the mechanism of action of PI3Kδ inhibitors.
Caption: Workflow for an in vitro PI3Kδ kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in kinase assay buffer.
-
Prepare a solution of recombinant human PI3Kδ enzyme in kinase dilution buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP. The ATP concentration should be close to the Km value for the enzyme.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the PI3Kδ enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the ADP-Glo™ Reagent to convert the ADP generated to ATP.
-
Add the Kinase Detection Reagent containing luciferase and luciferin.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
The percentage of kinase activity relative to the vehicle control is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of PI3Kδ inhibitors on the viability and proliferation of cancer cell lines.
Caption: Workflow for a cellular proliferation (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant B-cell lymphoma cell line (e.g., SU-DHL-6) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PI3Kδ inhibitor in complete culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. [7] * Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of PI3Kδ inhibitors in a living organism.
Caption: Workflow for an in vivo xenograft tumor model.
Step-by-Step Methodology:
-
Cell Implantation:
-
Harvest a B-cell lymphoma cell line (e.g., SU-DHL-6) during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue, can also be utilized for a more clinically relevant model. [8][9]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control and one or more doses of the PI3Kδ inhibitor).
-
-
Drug Administration:
-
Administer the PI3Kδ inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, intermittent).
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
The excised tumors can be used for further analyses, such as Western blotting to assess target engagement (e.g., pAKT levels) or immunohistochemistry to evaluate markers of proliferation and apoptosis.
-
Conclusion and Future Directions
The development of novel, highly selective PI3Kδ inhibitors represents a significant advancement in the treatment of B-cell malignancies. Zandelisib, parsaclisib, and leniolisib each demonstrate unique characteristics in terms of their biochemical profiles and clinical applications. The superior selectivity of these next-generation inhibitors holds the promise of improved safety and tolerability, potentially allowing for their use in a wider range of patients and in combination with other therapeutic agents.
While direct comparative clinical data remains a critical unmet need, the preclinical and early clinical findings discussed in this guide provide a strong rationale for their continued development. The experimental protocols outlined herein serve as a foundational framework for researchers to rigorously evaluate these and future PI3Kδ inhibitors, ultimately contributing to the advancement of personalized medicine for patients with B-cell lymphomas.
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Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome. (2024). NIH. [Link]
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B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. (2017). PubMed Central. [Link]
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Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. (2022). Springer. [Link]
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Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). PubMed Central. [Link]
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PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. (2023). PubMed Central. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). ResearchGate. [Link]
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Development of New Diffuse Large B Cell Lymphoma Mouse Models. (2022). MDPI. [Link]
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Development of New Diffuse Large B Cell Lymphoma Mouse Models. (2022). PubMed Central. [Link]
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B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. (2017). AACR Journals. [Link]
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Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. ResearchGate. [Link]
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PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. (2015). PubMed Central. [Link]
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Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
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Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]
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Leniolisib: The First PI3K Inhibitor First Approved Outside of Oncology. (2023). Drug Hunter. [Link]
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Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2023). Spandidos Publications. [Link]
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Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (2018). AACR Journals. [Link]
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A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. (2023). NIH. [Link]
-
A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. (2023). PubMed. [Link]
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Methods to measure the enzymatic activity of PI3Ks. (2014). PubMed. [Link]
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PI3K inhibitors: review and new strategies. (2020). PubMed Central. [Link]
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PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. (2018). NIH. [Link]
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Zandelisib. Phosphatidylinositol 3-kinase delta (PI3Kdelta) inhibitor, Treatment of B-cell lymphomas. (2022). ResearchGate. [Link]
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Comparative efficacy of leniolisib (CDZ173) versus standard of care on rates of respiratory tract infection and serum immunoglobulin M (IgM) levels among individuals with activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): an externally controlled study. (2023). PubMed. [Link]
-
A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204). (2023). PubMed Central. [Link]
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A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib. (2023). ResearchGate. [Link]
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Efficacy and safety of the PI3Kδ inhibitor zandelisib (ME-401) on an intermittent schedule (IS) in patients with relapsed/refractory follicular lymphoma (FL) with progression of disease within 24 months of first-line chemoimmunotherapy (POD24). ResearchGate. [Link]
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Parsaclisib, a potent and highly selective next-generation PI3Kδ inhibitor: a summary of data from the three CITADEL trials (203, 204, and 205). (2022). Lymphoma Hub. [Link]
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(PDF) Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study. ResearchGate. [Link]
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Enhancing Therapeutic Efficacy: A Comparative Guide to the Synergistic Effects of TC-K11 in Combination Cancer Therapy
Introduction: The Imperative of Synergy in Oncology
The landscape of cancer treatment is undergoing a paradigm shift from monotherapy towards combination strategies designed to elicit synergistic effects. Synergy, in this context, refers to the interaction of two or more therapeutic agents to produce a combined effect greater than the sum of their individual effects. This approach is critical for overcoming the multifaceted challenges of cancer, including intrinsic and acquired drug resistance, tumor heterogeneity, and the complex interplay of signaling pathways that drive malignancy. This guide provides an in-depth analysis of the synergistic potential of a novel investigational agent, TC-K11, a hypothetical modulator of the STK11 pathway, when combined with other established cancer therapies.
The Rise of a Novel Therapeutic Agent: TC-K11 and its Mechanism of Action
For the purposes of this guide, we introduce TC-K11 , a hypothetical small molecule inhibitor designed to restore the function of the STK11 (serine/threonine kinase 11), also known as LKB1, tumor suppressor protein. Mutations in the STK11 gene lead to its inactivation, which is observed in a significant portion of non-small cell lung cancers (NSCLC) and other malignancies.[1][2] This inactivation promotes uncontrolled cell growth and has been linked to resistance to certain therapies, particularly immunotherapy.[3] TC-K11 is conceptualized to function by stabilizing the STK11 protein, thereby reactivating its tumor-suppressive functions, which include cell cycle arrest and inhibition of cell growth.[1]
The rationale for exploring TC-K11 in combination therapies stems from the central role of STK11 as a master regulator of cellular metabolism and growth. By restoring STK11 function, TC-K11 has the potential to sensitize cancer cells to the cytotoxic effects of other agents and modulate the tumor microenvironment to be more responsive to immunotherapy.
Comparative Analysis of TC-K11 in Combination Therapies
The following sections provide a comparative overview of the hypothesized synergistic effects of TC-K11 with standard-of-care cancer treatments, supported by analogous data from published preclinical and clinical studies on STK11-mutant cancers.
TC-K11 in Combination with Immune Checkpoint Inhibitors (ICIs)
Scientific Rationale: STK11 mutations are associated with a "cold" tumor microenvironment, characterized by a lack of T-cell infiltration and reduced expression of PD-L1, which contributes to poor response rates to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[1] By reactivating STK11, TC-K11 is hypothesized to reprogram the tumor microenvironment, increasing T-cell infiltration and rendering tumors more susceptible to ICI therapy.
Supporting Evidence & Data Summary:
| Combination Therapy | Cancer Model | Efficacy Endpoint | Result | Reference |
| STK11-reactivator + anti-PD-1 | Murine model of STK11-mutant lung adenocarcinoma | Tumor Growth Inhibition | Significant reduction in tumor volume compared to either agent alone. | Fictional data based on[1] |
| STK11-reactivator + anti-PD-1 | Patient-derived xenograft (STK11-mutant NSCLC) | Overall Survival | Increased median survival in combination group. | Fictional data based on[4] |
Experimental Protocol: In Vivo Murine Model for Assessing Synergy
-
Cell Line and Animal Model: Utilize a murine lung adenocarcinoma cell line with a known STK11 mutation. Implant these cells orthotopically into immunocompetent syngeneic mice.
-
Treatment Groups:
-
Vehicle Control
-
TC-K11 (dose determined by MTD studies)
-
Anti-PD-1 antibody (standard dosing)
-
TC-K11 + Anti-PD-1 antibody
-
-
Treatment Administration: Begin treatment when tumors are established (e.g., 50-100 mm³). Administer TC-K11 daily via oral gavage and the anti-PD-1 antibody intraperitoneally twice a week.
-
Efficacy Assessment: Monitor tumor growth via imaging (e.g., bioluminescence or micro-CT) twice weekly.[5] Record animal body weight as a measure of toxicity.
-
Immunophenotyping: At the study endpoint, harvest tumors and tumor-draining lymph nodes. Analyze immune cell populations (CD4+, CD8+ T cells, regulatory T cells, etc.) by flow cytometry.
-
Statistical Analysis: Compare tumor growth rates and survival curves between groups using appropriate statistical methods (e.g., ANOVA, Log-rank test).
Signaling Pathway: TC-K11 and ICI Synergy
Caption: Hypothetical pathway of TC-K11 synergy with ICIs.
TC-K11 in Combination with Chemotherapy
Scientific Rationale: Chemotherapy induces DNA damage and cellular stress. By restoring STK11 function, TC-K11 can potentiate the pro-apoptotic effects of chemotherapy by enforcing cell cycle checkpoints, preventing cells from repairing chemotherapy-induced damage.
Supporting Evidence & Data Summary:
| Combination Therapy | Cancer Model | Efficacy Endpoint | Result | Reference |
| TC-K11 + Cisplatin | STK11-mutant ovarian cancer cell line | Cell Viability (IC50) | Synergistic reduction in cell viability (Combination Index < 1). | Fictional data based on general principles[6] |
| TC-K11 + Gemcitabine | Pancreatic cancer xenograft model | Apoptosis (TUNEL assay) | Significant increase in apoptotic cells in the combination group. | Fictional data based on general principles[6] |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Lines: Use a panel of cancer cell lines with and without STK11 mutations.
-
Drug Treatment: Treat cells with a dose-response matrix of TC-K11 and a chemotherapeutic agent (e.g., cisplatin).
-
Viability Assay: After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
-
Mechanism of Action: Perform Western blotting to assess markers of apoptosis (cleaved PARP, cleaved caspase-3) and cell cycle arrest (p21, p27).
Experimental Workflow: In Vitro Synergy
Caption: Workflow for in vitro synergy assessment.
Conclusion and Future Directions
The hypothetical agent TC-K11, by targeting the STK11 pathway, represents a promising strategy for synergistic combination therapies in oncology. The preclinical data, though conceptualized for this guide, are grounded in the established biological functions of STK11 and the principles of combination therapy. By restoring a key tumor suppressor function, TC-K11 has the potential to overcome resistance to immunotherapy and enhance the efficacy of chemotherapy.
Future research should focus on the discovery and development of real STK11-activating compounds. Rigorous preclinical evaluation, as outlined in the experimental protocols, will be essential to validate these synergistic interactions and identify the patient populations most likely to benefit. The ultimate goal is to translate these findings into innovative clinical trials that can improve outcomes for patients with STK11-mutant and other difficult-to-treat cancers.
References
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Ahmadzadeh M, Johnson LA, Heemskerk B, et al. Tumor antigen-specific CD8 T cells infiltrating the tumor express high levels of PD-1 and are functionally impaired. Blood 2009;114:1537–44. [Link]
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Budman DR. Studies of synergistic and antagonistic combinations of conventional cytotoxic agents with the multiple eicosanoid pathway modulator LY 293111. PubMed 2004. [Link]
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Chen Q, Xu L, Liang C, Wang C, Peng R, Liu Z. Photothermal therapy with immune-adjuvant nanoparticles together with checkpoint blockade for effective cancer immunotherapy. Nat Commun. 2016;7:13193. [Link]
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Clinical outcomes and immune phenotypes associated with STK11 co-occurring mutations in non-small cell lung cancer. PubMed Central. [Link]
-
Decoding STK11 in Lung Cancer Therapy. Lung Cancer Foundation of America. [Link]
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Overview of the pre-clinical and clinical studies about the use of CAR-T cell therapy of cancer combined with oncolytic viruses. BioMed Central. 2022. [Link]
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Preclinical imaging technology now driving cancer research. News-Medical. [Link]
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STK11 and Lung Cancer. American Lung Association. 2025. [Link]
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STK11 (LKB1) mutations in metastatic NSCLC: Prognostic value in the real world. ResearchGate. 2020. [Link]
-
Synergistic Effects for Cancer Therapy. ChemistryViews. 2023. [Link]
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Safety Operating Guide
Navigating the Disposal of TC KHNS 11: A Guide for the Research Professional
This guide provides essential safety and logistical information for the proper disposal of TC KHNS 11 (CAS 1431540-99-6), a potent and selective PI 3-kinase δ inhibitor. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and compliant laboratory operations. This document is structured to offer a comprehensive, in-depth technical guide, moving beyond a simple checklist to explain the reasoning behind our recommended procedures.
Core Directive: Understanding the Hazard Profile of this compound
This compound, with the chemical name 5-[4-[3-[(4-Acetyl-1-piperazinyl)carbonyl]phenyl]-6-quinazolinyl]-2-methoxy-3-pyridinecarbonitrile, is a highly specific bioactive molecule designed to inhibit the PI 3-kinase δ signaling pathway.[1] While this specificity is invaluable for research, it necessitates a careful approach to its handling and disposal.
A crucial starting point for any chemical disposal procedure is its Safety Data Sheet (SDS). According to the SDS provided by Tocris Bioscience, this compound does not meet the criteria for hazard classification under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[2] Consequently, the product is not required to be labeled with hazard pictograms under these regulations.[2]
However, it is imperative for researchers to understand that a lack of formal hazard classification does not equate to an absence of potential biological effects. As a potent kinase inhibitor, this compound is designed to be biologically active. Therefore, a conservative and responsible approach to its disposal is warranted to minimize any potential environmental or health impacts.
| Property | Value | Source |
| CAS Number | 1431540-99-6 | [2] |
| Molecular Formula | C28H24N6O3 | [2] |
| Molecular Weight | 492.53 | [2] |
| GHS Classification | Not classified as hazardous | [2] |
| Label Elements | No label required | [2] |
| Other Hazards | None listed | [2] |
Field-Proven Disposal Protocols: A Self-Validating System
The following protocols are designed to provide a robust and self-validating system for the disposal of this compound, taking into account its biological activity and common laboratory usage.
Personal Protective Equipment (PPE)
While the SDS does not mandate specific PPE, adherence to standard laboratory safety protocols is essential. The following PPE should be worn when handling this compound in any form:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be treated as chemical waste.
Step-by-Step Protocol:
-
Containerization: Place the solid this compound in a clearly labeled, sealed container. The original manufacturer's vial is ideal.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (5-[4-[3-[(4-Acetyl-1-piperazinyl)carbonyl]phenyl]-6-quinazolinyl]-2-methoxy-3-pyridinecarbonitrile)".
-
Waste Stream: Dispose of the container in the designated solid chemical waste stream for your institution.
-
Record Keeping: Maintain a record of the disposed amount in your laboratory's chemical inventory.
Disposal of this compound Solutions
In a research setting, this compound is most commonly handled in a solution, frequently with Dimethyl Sulfoxide (DMSO). The disposal of these solutions requires consideration of both the compound and the solvent.
Step-by-Step Protocol:
-
Waste Collection: Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all components, including the full chemical name of this compound and the solvent (e.g., "this compound in DMSO").
-
Waste Segregation: This waste stream should be segregated with other non-halogenated organic solvent waste.
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Labware
Disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be managed as solid chemical waste.
Step-by-Step Protocol:
-
Collection: Place all contaminated disposable items into a designated, clearly labeled, and sealed waste bag or container.
-
Labeling: The container should be labeled as "Solid Waste Contaminated with this compound".
-
Disposal: Dispose of the container in your institution's solid chemical waste stream.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following workflow diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
